WIZ degrader 7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H24N6O4 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
4-[[3-cyclopropyl-6-(2-methyl-4-pyridinyl)benzimidazol-5-yl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C29H24N6O4/c1-15-11-16(9-10-30-15)19-12-22-24(34(14-31-22)17-5-6-17)13-21(19)32-20-4-2-3-18-26(20)29(39)35(28(18)38)23-7-8-25(36)33-27(23)37/h2-4,9-14,17,23,32H,5-8H2,1H3,(H,33,36,37) |
InChI 键 |
DDGVXRBTQFAOJP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unlocking Fetal Hemoglobin: A Technical Guide to the Mechanism of WIZ Degraders for the Treatment of Sickle Cell Disease
For Immediate Release
This technical guide provides an in-depth analysis of a novel therapeutic strategy for sickle cell disease (SCD): the targeted degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor to induce fetal hemoglobin (HbF) expression. This document is intended for researchers, scientists, and drug development professionals interested in the core mechanism, experimental validation, and therapeutic potential of WIZ degraders.
Executive Summary
Sickle cell disease is a debilitating genetic disorder caused by a mutation in the β-globin gene. The reactivation of γ-globin expression, and thereby fetal hemoglobin (HbF) production, is a clinically validated approach to ameliorate the symptoms of SCD. Recent breakthroughs have identified WIZ as a previously unknown transcriptional repressor of HbF. A new class of small molecules, known as molecular glue degraders, has been developed to specifically target WIZ for proteasomal degradation. These compounds, including dWIZ-1 and dWIZ-2, function by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent destruction. The removal of the WIZ repressor protein leads to a robust induction of γ-globin expression and a significant increase in HbF levels in preclinical models, presenting a promising new therapeutic avenue for patients with SCD.
Core Mechanism of Action
The central mechanism of WIZ degrader-mediated HbF induction is a sophisticated application of targeted protein degradation. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The WIZ degrader, such as dWIZ-1 or dWIZ-2, acts as a "molecular glue." It simultaneously binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, WIZ. This binding is highly specific, facilitated by the degrader inducing a new protein-protein interaction surface, forming a stable ternary complex (WIZ-degrader-CRBN).[1][2][3]
-
Ubiquitination of WIZ: The formation of this ternary complex brings WIZ into close proximity with the CRL4CRBN E3 ubiquitin ligase machinery. This proximity allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of WIZ.
-
Proteasomal Degradation: The polyubiquitinated WIZ protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades WIZ into small peptides, effectively eliminating it from the cell.[3]
-
De-repression of γ-globin: WIZ functions as a transcriptional repressor of the γ-globin genes (HBG1 and HBG2). By degrading WIZ, the repressive signal at the γ-globin promoter is removed. This de-repression allows for the transcriptional machinery to access the gene, leading to a significant increase in γ-globin mRNA and, subsequently, HbF protein production.[1][2]
This mechanism is distinct from targeting other known HbF repressors like BCL11A, suggesting that WIZ acts through a parallel pathway to control fetal hemoglobin expression.[4]
Quantitative Data Summary
The efficacy of WIZ degraders has been demonstrated across various preclinical models. The data below summarizes key findings from studies on lead compounds.
| Compound | Assay System | Parameter | Value | Reference |
| dWIZ-2 (Compound 10) | Primary Human Erythroblasts | WIZ Degradation (DC50) | 0.4 nM | [5] |
| Primary Human Erythroblasts | HbF Induction (EC50) | 1.1 nM | [5] | |
| Humanized (hNBSGW) Mice | WIZ Degradation | Robust degradation observed | [6] | |
| Humanized (hNBSGW) Mice | HbF Induction | Robust induction observed | [6] | |
| Cynomolgus Monkeys (30 mg/kg/day) | HbF Induction | >90% HbF recovery | Not explicitly in abstracts, general statement | |
| BMS-986470 | Primary Human Erythroblasts | F-cell Percentage | >90% | [7] |
| Primary Human Erythroblasts | Total HbF | >40% | [7] | |
| Cynomolgus Monkeys | WIZ & ZBTB7A Degradation | Significant, dose-dependent | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Erythroid Differentiation of Human CD34+ Cells
-
Source: Human CD34+ hematopoietic stem cells.
-
Phase 1 (Expansion): Cells are cultured for 7 days in a basal medium (e.g., αMEM) supplemented with serum, interleukin-3 (IL-3), stem cell factor (SCF), and erythropoietin (EPO).
-
Phase 2 (Differentiation): On day 7, the culture medium is transitioned to a differentiation medium containing only EPO.
-
Compound Treatment: WIZ degraders are added to the culture at specified concentrations during the differentiation phase.
-
Harvest: Cells are harvested after a defined period (e.g., 48 hours or more) for downstream analysis.
WIZ Protein Degradation Assays
A common method for quantifying target protein degradation is the HiBiT protein tagging system.
-
Cell Line Generation: CRISPR/Cas9 is used to insert an 11-amino-acid HiBiT tag into the endogenous WIZ locus in a suitable cell line (e.g., HEK293T).
-
Assay Principle: The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT is added to the cell lysate, it complements with the HiBiT-tagged WIZ protein to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of WIZ protein.
-
Procedure:
-
Plate HiBiT-WIZ cells in a multi-well plate.
-
Treat cells with a serial dilution of the WIZ degrader for a specified time (e.g., 24 hours).
-
Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT).
-
Measure luminescence using a plate reader.
-
Calculate the percentage of WIZ degradation relative to a vehicle control (e.g., DMSO). The DC50 (concentration for 50% degradation) can then be determined from the dose-response curve.
-
Hemoglobin Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying different hemoglobin species.
-
Sample Preparation: Red blood cells are isolated from culture or whole blood and lysed to release hemoglobin.
-
Chromatography: The hemolysate is injected into an HPLC system equipped with a cation-exchange column.
-
Separation: A buffer gradient with increasing ionic strength is passed through the column. Different hemoglobin variants (HbF, HbA, HbS, HbA2) have different charges and will elute from the column at characteristic retention times.
-
Detection: The eluate passes through a photometer that measures absorbance at 415 nm.
-
Quantification: The area under each peak in the resulting chromatogram is integrated to determine the relative percentage of each hemoglobin species.
The Dual Degrader Approach: WIZ and ZBTB7A
Further research has explored the potential of simultaneously degrading WIZ and another HbF repressor, ZBTB7A (Zinc Finger and BTB Domain Containing 7A). A novel CELMoD™ (Cereblon E3 Ligase Modulator) agent, BMS-986470, has been developed as a dual degrader of both WIZ and ZBTB7A.[7]
Preclinical data suggests that the dual degradation of these two transcription factors results in a synergistic induction of γ-globin expression, achieving higher levels of HbF and a greater percentage of F-cells (red blood cells containing HbF) than targeting WIZ alone.[7] This dual-targeting strategy represents a potentially more potent therapeutic option for SCD.
Conclusion and Future Directions
The discovery of WIZ as a key repressor of fetal hemoglobin and the development of potent and selective molecular glue degraders to eliminate it represents a significant advancement in the field of hemoglobinopathies. The mechanism of action is well-defined, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein removal. Preclinical data in human cells and animal models demonstrate robust HbF induction, supporting this strategy's therapeutic potential. Further clinical investigation of WIZ degraders, including the dual-targeting agent BMS-986470 which is currently in clinical trials, is warranted to translate these promising findings into a transformative oral therapy for patients with sickle cell disease.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. marinbio.com [marinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
The Dawn of a New Therapeutic Strategy: An In-depth Technical Guide to the Discovery and Development of WIZ Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of intracellular proteins has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. Molecular glue degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, represent a particularly compelling class of therapeutics. This technical guide provides a comprehensive overview of the discovery and development of molecular glue degraders targeting the transcription factor WIZ (Widely Interspaced Zinc Finger Motifs). Initially identified as a novel repressor of fetal hemoglobin (HbF), the degradation of WIZ has rapidly become a promising therapeutic strategy for sickle cell disease (SCD) and other β-hemoglobinopathies. This document details the core scientific principles, key experimental methodologies, and critical data underpinning the advancement of WIZ degraders from initial discovery to preclinical validation.
Introduction: WIZ as a Therapeutic Target
Sickle cell disease is a debilitating genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). The polymerization of HbS causes red blood cell sickling, resulting in vaso-occlusive crises, chronic anemia, and severe organ damage. A well-established therapeutic approach is the induction of fetal hemoglobin (HbF), which is naturally silenced after birth. Increased levels of HbF can inhibit HbS polymerization and significantly alleviate the clinical symptoms of SCD.[1][2]
Recent advances in targeted protein degradation have identified WIZ as a key transcriptional repressor of γ-globin, the core component of HbF.[3] WIZ is a chromatin-associated transcription factor that plays a role in maintaining repressive histone marks.[1] Its degradation leads to the de-repression of γ-globin expression and a subsequent increase in HbF levels. This discovery has paved the way for the development of a new class of oral therapeutics for SCD.
The Discovery Engine: From Phenotypic Screening to Target Deconvolution
The initial discovery of WIZ degraders stemmed from a phenotypic screening approach. Researchers utilized a chemical library of compounds with a known affinity for the E3 ubiquitin ligase Cereblon (CRBN) to identify molecules that could induce HbF in human primary erythroblasts without causing toxicity.[2][3]
Experimental Workflow for Discovery
The following diagram illustrates the general workflow employed in the discovery of WIZ molecular glue degraders.
Key Experimental Protocols
High-Throughput Phenotypic Screening:
-
Cell System: Primary human CD34+ hematopoietic stem and progenitor cells are differentiated into erythroblasts.[1]
-
Library: A chemical library of compounds with known or predicted affinity for the E3 ligase Cereblon (CRBN) is used.[2]
-
Assay: Differentiated erythroblasts are treated with library compounds for a defined period.
-
Readout: Fetal hemoglobin (HbF) levels are measured, typically by flow cytometry using an anti-HbF antibody. Cell viability and differentiation markers are also assessed to exclude cytotoxic compounds.[1]
Target Deconvolution via Global Proteomics:
-
Objective: To identify the specific protein target being degraded by the hit compounds.
-
Methodology:
-
Erythroblasts are treated with the active compound or a vehicle control.
-
Cells are lysed, and proteins are extracted.
-
Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for quantitative analysis.
-
Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of thousands of proteins is compared between the treated and control samples to identify proteins that are significantly downregulated upon compound treatment.[4]
-
Mechanism of Action: The Molecular Glue Principle
WIZ degraders function as molecular glues, inducing a neomorphic interaction between WIZ and Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of WIZ and its subsequent degradation by the 26S proteasome.
Signaling Pathway of WIZ Degradation and HbF Induction
The following diagram depicts the signaling cascade initiated by a WIZ molecular glue degrader.
Crystallographic studies have revealed that the degrader binds to CRBN and simultaneously recruits the seventh zinc finger domain (ZF7) of WIZ, stabilizing the ternary complex and facilitating ubiquitination.[3]
Lead Optimization and Preclinical Candidates
Following the initial discovery, medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. This has led to the development of several promising preclinical candidates.
Quantitative Data for Key WIZ Degraders
The following tables summarize the available quantitative data for prominent WIZ molecular glue degraders.
Table 1: In Vitro Degradation Potency
| Compound | Target(s) | Assay | Cell Line | DC₅₀ / AC₅₀ (nM) | Reference(s) |
| dWIZ-1 | WIZ | - | - | - | [5] |
| dWIZ-2 | WIZ | Degradation | - | 32 | [6][7] |
| WIZ | Degradation | Primary human erythroid precursor cell | 13 | [8] | |
| Compound 10 | WIZ | HiBiT Degradation | 293T | <1 | [9][10] |
| WIZ degrader 1 | WIZ | Activity Assay | - | 2 | N/A |
| WIZ degrader 3 | WIZ | Activity Assay | - | 6.4 | [8] |
| BMS-986470 | WIZ, ZBTB7A | Degradation | Primary erythroblasts | Potent | [4] |
DC₅₀: Half-maximal degradation concentration. AC₅₀: Half-maximal activity concentration.
Table 2: In Vitro HbF Induction Potency
| Compound | EC₅₀ (nM) | Cell Line/System | Reference(s) |
| dWIZ-2 | 202 | Erythroblasts | [6][7] |
| 100 | Primary human erythroid precursor cell | [8] | |
| WIZ degrader 1 | 6,000 | - | N/A |
| WIZ degrader 3 | 45 | - | [8] |
| Compound 10 | <10 | - | [8] |
| BMS-986470 | Potent (73-fold increase in γ-globin mRNA) | Human CD34+ derived erythroid cells | [2] |
EC₅₀: Half-maximal effective concentration for HbF induction.
Table 3: In Vivo Study Details
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| dWIZ-2 | Humanized Mice | Oral administration | Significant WIZ degradation and increased HbF-positive erythroblasts. | [11][12] |
| Cynomolgus Monkeys | 30 mg/kg/day (oral) | Well-tolerated, >90% recovery of HbF, no adverse effects on hematological parameters. | [2][12] | |
| Compound 10 | hNBSGW Mouse Xenograft | 0.01, 0.1, 1 mg/kg (oral) | Robust WIZ degradation and HbF induction. | [9][10] |
| BMS-986470 | Murine model of human erythropoiesis | 1, 5, 6 mg/kg q.d. | Dose-dependent decrease in WIZ and ZBTB7A, increase in F-cells and γ-globin. | [2] |
| Cynomolgus Monkeys | 0.3, 1.5, 7.5 mg/kg (daily for 16 days) | Dose-dependent degradation of WIZ and ZBTB7A, increased erythroid progenitor markers, well-tolerated. | [2][13] |
Dual-Targeting Strategy: The Case of BMS-986470
Bristol Myers Squibb has advanced a dual-degrader, BMS-986470, which targets both WIZ and another transcriptional repressor of γ-globin, ZBTB7A.[4][13] Proteomic studies revealed that the dual degradation of these two proteins leads to a synergistic increase in HbF levels, potentially offering enhanced efficacy compared to single-target degraders.[4] BMS-986470 has demonstrated robust preclinical activity and is currently in Phase 1/2 clinical trials for SCD.[14][15]
Essential Methodologies in WIZ Degrader Development
The development of WIZ degraders relies on a suite of specialized assays to characterize their activity and mechanism of action.
Protein Degradation Assays
-
HiBiT Lytic Assay: This assay utilizes CRISPR/Cas9 to endogenously tag the target protein (WIZ) with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT subunit, a bright luminescent signal is produced. Upon degradation of the HiBiT-tagged protein, the luminescent signal decreases, allowing for a quantitative measure of protein loss. This method is highly amenable to high-throughput screening.[1][16]
-
Protocol Outline:
-
CRISPR-edited cells expressing HiBiT-WIZ are plated in multi-well plates.
-
Cells are treated with serial dilutions of the degrader compound.
-
After a defined incubation period, a lytic reagent containing LgBiT and a luciferase substrate is added.
-
Luminescence is measured on a plate reader.
-
DC₅₀ and Dmax (maximum degradation) values are calculated from the dose-response curve.
-
-
-
Western Blotting: A standard biochemical technique used to confirm the degradation of WIZ protein. It provides a qualitative or semi-quantitative assessment of protein levels.
Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular context. Ligand binding often alters the thermal stability of the target protein. By heating cell lysates treated with the degrader to various temperatures and quantifying the amount of soluble protein remaining, a thermal shift can be detected, confirming target engagement.[17][18]
-
Protocol Outline:
-
Intact cells are treated with the degrader or vehicle.
-
Cells are heated to a range of temperatures.
-
Cells are lysed, and aggregated proteins are removed by centrifugation.
-
The amount of soluble WIZ protein in the supernatant is quantified (e.g., by Western blot or mass spectrometry).
-
A shift in the melting curve in the presence of the degrader indicates target engagement.
-
-
In Vivo Models
-
Humanized Mice: Immunodeficient mouse models (e.g., NBSGW) are engrafted with human CD34+ hematopoietic stem cells. These mice develop a human hematopoietic system, allowing for the in vivo evaluation of WIZ degradation and HbF induction in human erythroid cells.[19][20]
-
Cynomolgus Monkeys: As a non-human primate model, cynomolgus monkeys offer a more translationally relevant system to assess the pharmacokinetics, pharmacodynamics, and safety of WIZ degraders before human clinical trials.[21][22]
Future Directions and Conclusion
The discovery of WIZ molecular glue degraders represents a significant breakthrough in the quest for a safe, effective, and orally available treatment for sickle cell disease. The rapid progression of these compounds from discovery to clinical trials underscores the power of the targeted protein degradation platform.
Future research will likely focus on:
-
Further elucidating the downstream effects of WIZ degradation beyond HbF induction.
-
Exploring the potential of WIZ degraders in other β-hemoglobinopathies, such as β-thalassemia.
-
Investigating potential resistance mechanisms and long-term safety profiles.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin In-duction to Treat Sickle Cell Disease - OAK Open Access Archive [oak.novartis.com]
- 11. marinbio.com [marinbio.com]
- 12. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 13. Discovery of BMS-986470, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 14. BMS-986470 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. A Study to Evaluate BMS-986470 in Healthy Volunteers and Participants With Sickle Cell Disease | BMS Clinical Trials [bmsclinicaltrials.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for generating human immune system mice and hydrodynamic injection to analyze human hematopoiesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo gene delivery into hCD34+ cells in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cynomolgus Monkey as a Clinically Relevant Model to Study Transport Involving Renal Organic Cation Transporters: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
WIZ: A Novel Therapeutic Target for Sickle Cell Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-occlusive crises, and chronic organ damage. A clinically validated therapeutic strategy is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. This technical guide details the emergence of the widely interspaced zinc finger (WIZ) protein as a novel and promising therapeutic target for inducing HbF. WIZ has been identified as a key transcriptional repressor of γ-globin, the protein component of HbF. This guide provides an in-depth overview of the mechanism of WIZ-mediated γ-globin silencing, the development of first-in-class small molecule degraders of WIZ, a summary of the preclinical data supporting its therapeutic potential, and detailed experimental protocols relevant to the study of WIZ in the context of SCD.
WIZ as a Repressor of Fetal Hemoglobin
The transition from fetal to adult hemoglobin production after birth is a key developmental process that, when reversed, offers a powerful therapeutic avenue for SCD.[1] The discovery of WIZ as a previously unknown repressor of HbF has opened up new possibilities for small molecule-based therapies.[2][3]
Mechanism of Action
WIZ is a component of the G9a/GLP histone methyltransferase complex, which is responsible for depositing repressive histone marks, specifically H3K9me2, at target gene loci.[4][5] Genome-wide studies have shown that WIZ binds to various chromatin sites, contributing to the maintenance of a repressive chromatin environment.[4] In the context of globin gene regulation, WIZ is involved in the silencing of the γ-globin genes (HBG1 and HBG2) in adult erythroid cells.[6][7] Degradation of WIZ leads to a reduction in H3K9me2 levels at the γ-globin locus, resulting in derepression of γ-globin transcription and subsequent induction of HbF.[4]
Signaling Pathway
The signaling pathway for WIZ-mediated γ-globin repression and its therapeutic targeting is illustrated below.
Caption: WIZ recruits the G9a/GLP complex to repress γ-globin genes. Molecular glue degraders target WIZ for degradation, leading to HbF induction.
Small Molecule Degraders of WIZ
The discovery of WIZ as a repressor of HbF was enabled by phenotypic screening of a chemical library of cereblon (CRBN)-biased molecular glue degraders.[2][3] These small molecules induce the degradation of target proteins by recruiting them to the CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[4][8]
dWIZ-1 and dWIZ-2
Initial screening identified dWIZ-1 as a molecule that robustly induces HbF in erythroblasts.[2][3] Further optimization of its pharmacokinetic properties led to the development of dWIZ-2 .[4][7] Preclinical studies have demonstrated that dWIZ-2 is a potent and selective degrader of WIZ, leading to significant induction of HbF in vitro in SCD patient-derived cells and in vivo in humanized mice and cynomolgus monkeys.[9]
BMS-986470
BMS-986470 is another orally bioavailable small molecule that functions as a dual degrader of WIZ and another transcriptional repressor, ZBTB7A.[10][11] This dual-targeting mechanism is reported to result in highly effective γ-globin induction.[12] BMS-986470 is currently in Phase 1/2 clinical trials for the treatment of SCD (NCT06481306).[2][8][13]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of WIZ degraders.
Table 1: In Vitro Efficacy of WIZ Degraders
| Compound | Cell Type | Metric | Result | Reference(s) |
| dWIZ-2 | SCD Patient-Derived Erythroblasts | γ-globin mRNA | Increased proportion | [7] |
| HbF+ cells | Increased proportion | [7] | ||
| HbF protein levels | Increased | [7] | ||
| BMS-986470 | Human CD34+ Derived Erythroid Cells | γ-globin mRNA | 73-fold increase | [10] |
| % F-cells | 93% | [10] | ||
| WIZ Degradation (EC50) | 0.011 µM | [10] | ||
| ZBTB7A Degradation (EC50) | 0.009 µM | [10] |
Table 2: In Vivo Efficacy of dWIZ-2 in Humanized Mice
| Treatment | Duration | Metric | Result | Reference(s) |
| dWIZ-2 (oral, once daily) | 21 days | WIZ degradation in bone marrow | Robust and dose-dependent | [7] |
| Total HbF in human erythroblasts | Increased | [7] | ||
| Proportion of HbF+ human erythroblasts | Increased | [7] |
Table 3: In Vivo Efficacy of dWIZ-2 in Cynomolgus Monkeys
| Treatment | Duration | Metric | Result | Reference(s) |
| dWIZ-2 (30 mg/kg, oral, once daily) | 28 days | γ-globin mRNA in blood | Up to 37% of β-like globins | [6] |
| HbF+ reticulocytes | Up to 95% | [6] | ||
| Hematological parameters | No significant adverse effects | [4][9] |
Table 4: In Vivo Efficacy of BMS-986470 in Cynomolgus Monkeys
| Treatment | Duration | Metric | Result | Reference(s) |
| BMS-986470 (0.3, 1.5, 7.5 mg/kg) | 16 days | ZBTB7A and WIZ degradation | Dose-dependent | [10] |
| HbF activation | Dose-dependent | [10] | ||
| Tolerability (at 7.5 mg/kg) | Well-tolerated with no significant changes in body weight, clinical signs, hematology, or serum chemistry | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of WIZ as a therapeutic target.
CRISPR-Cas9 Mediated Knockout of WIZ
This protocol describes the generation of WIZ knockout in erythroid progenitor cells using a lentiviral CRISPR-Cas9 system.
Workflow:
Caption: A streamlined workflow for generating WIZ knockout cell lines using CRISPR-Cas9.
Methodology:
-
sgRNA Design:
-
Design at least two independent single-guide RNAs (sgRNAs) targeting an early exon of the WIZ gene to ensure a frameshift mutation and subsequent nonsense-mediated decay.
-
Note: The exact sgRNA sequences used in the foundational studies by Ting et al. are not publicly available in the main publication or its supplementary materials. Researchers should use a reputable design tool to generate and select optimal sgRNA sequences.
-
-
Cloning into Lentiviral Vector:
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance or GFP). A commonly used vector is lentiCRISPRv2 (Addgene plasmid #52961).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the viral supernatant at 48 and 72 hours post-transfection and concentrate the virus.
-
-
Transduction of Erythroid Progenitor Cells:
-
Culture human CD34+ hematopoietic stem and progenitor cells or a human erythroid progenitor cell line (e.g., HUDEP-2) under appropriate conditions.
-
Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single sgRNA integration per cell.
-
-
Selection and Expansion:
-
Select transduced cells using the appropriate selection agent (e.g., puromycin).
-
Expand the selected cell population.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the targeted region followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels).
-
Western Blot: Confirm the absence of WIZ protein expression (see protocol 4.3).
-
Functional Assay: Assess the effect of WIZ knockout on γ-globin expression by qPCR (see protocol 4.2).
-
Quantitative PCR (qPCR) for γ-Globin Expression
This protocol details the measurement of γ-globin (HBG1 and HBG2) mRNA levels.
Methodology:
-
RNA Isolation:
-
Isolate total RNA from cultured erythroid cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix or a probe-based system.
-
Primers for HBG1/HBG2 (these sequences amplify both due to high homology):
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of γ-globin using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample (e.g., untreated or non-targeted cells).
-
Western Blot for WIZ Protein Detection
This protocol describes the detection of WIZ protein levels by Western blotting.
Methodology:
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against WIZ.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP) for WIZ
This protocol outlines the procedure for performing ChIP to identify the genomic regions occupied by WIZ.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear DNA to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight with a ChIP-grade anti-WIZ antibody (e.g., Novus Biologicals, NBP1-80586) or a negative control IgG.[6]
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform ChIP-seq for genome-wide analysis.
-
Conclusion and Future Directions
The identification of WIZ as a key repressor of γ-globin and the development of potent small molecule degraders represent a significant advancement in the pursuit of novel therapies for sickle cell disease. The preclinical data for compounds like dWIZ-2 and BMS-986470 are highly encouraging, demonstrating robust induction of fetal hemoglobin to potentially therapeutic levels. The ongoing clinical evaluation of BMS-986470 will be crucial in determining the translatability of these findings to patients.
Future research in this area will likely focus on:
-
Further elucidating the precise molecular interactions within the WIZ-G9a/GLP complex and its recruitment to the γ-globin locus.
-
Investigating potential off-target effects and long-term safety of WIZ degradation.
-
Exploring the potential for combination therapies with other HbF-inducing agents.
The development of oral WIZ degraders holds the promise of a widely accessible, disease-modifying therapy that could significantly improve the quality of life for individuals living with sickle cell disease.[4][16]
References
- 1. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986470 for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient genome editing in erythroid cells unveils novel MYB target genes and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Fetal Hemoglobin In Vivo Mediated by a Synthetic γ-Globin Zinc Finger Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. allclinicaltrials.com [allclinicaltrials.com]
- 9. sgRNA structure optimization and PTG/Cas9 system synergistically boost gene knockout efficiency in an insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 11. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 14. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]
An In-depth Technical Guide to Cereblon (CRBN) E3 Ligase Recruitment by WIZ Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, the use of molecular glue degraders to co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex for the degradation of specific target proteins has shown significant promise. This technical guide provides a comprehensive overview of the recruitment of the CRBN E3 ligase by degraders targeting the transcription factor WIZ (Widely Interspaced Zinc Finger Motifs). WIZ has been identified as a novel repressor of fetal hemoglobin (HbF), and its degradation presents a promising therapeutic strategy for sickle cell disease (SCD).[1][2][3][4][5]
This document details the core mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in the development and characterization of WIZ degraders.
Core Concepts
The Cereblon E3 Ubiquitin Ligase Complex (CRL4^CRBN^)
The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein assembly responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome.[6][7][8] The key components of this complex are:
-
Cullin-4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.[8][9]
-
Regulator of Cullins 1 (ROC1) or RBX1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[8][9]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[6][8][9]
-
Cereblon (CRBN): The substrate receptor that provides specificity to the complex, recognizing and binding to target proteins.[6][7][8]
WIZ Transcription Factor
WIZ, also known as WIZ Zinc Finger, is a transcription factor characterized by widely interspaced C2H2 zinc finger domains.[10][11][12] It plays a role in gene repression, in part through its association with the G9a/GLP histone methyltransferase complex, which mediates histone H3 lysine (B10760008) 9 (H3K9) methylation.[11][13][14][15] Recent studies have identified WIZ as a key transcriptional repressor of γ-globin, and consequently, fetal hemoglobin (HbF).[1][2][4]
Molecular Glue Degraders of WIZ
Molecular glue degraders are small molecules that induce a neomorphic interaction between an E3 ligase and a target protein that would not normally interact.[3] In the context of WIZ, degraders such as dWIZ-1 and dWIZ-2 have been developed.[1][4][5] These molecules bind to CRBN and alter its surface, creating a novel interface for the recruitment of WIZ.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the WIZ degraders, dWIZ-1 and dWIZ-2, and a related compound, WIZ degrader 1.
| Compound | Target | Assay | Value | Reference |
| WIZ degrader 1 | WIZ | AC50 | 2 nM | [16] |
| WIZ degrader 1 | HbF Induction | EC50 | 6 µM | [16] |
| dWIZ-2 | HbF Induction | Oral Dose (Monkeys) | 30 mg/kg | [5] |
Signaling and Degradation Pathways
WIZ-Mediated Transcriptional Repression
The following diagram illustrates the role of WIZ in the G9a/GLP complex and its repressive effect on gene transcription.
Caption: WIZ-mediated transcriptional repression pathway.
CRBN E3 Ligase Recruitment by WIZ Degraders
This diagram illustrates the mechanism of action for WIZ degraders in recruiting the CRBN E3 ligase to WIZ for targeted degradation.
Caption: Mechanism of CRBN recruitment by WIZ degraders.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are methodologies for key experiments cited in the discovery and characterization of WIZ degraders.
High-Throughput Phenotypic Screening for HbF Inducers
This protocol outlines a general approach for identifying compounds that induce HbF expression in primary human erythroblasts.
Objective: To identify small molecules that increase the expression of fetal hemoglobin.
Methodology:
-
Cell Culture: Culture primary human CD34+ hematopoietic stem and progenitor cells and differentiate them into erythroblasts.
-
Compound Treatment: Plate the erythroblasts in multi-well plates and treat with a library of compounds (e.g., a CRBN-biased chemical library) at various concentrations.[2]
-
Assay for HbF Expression: After a defined incubation period, lyse the cells and measure the levels of HbF using methods such as:
-
Flow Cytometry: Use fluorescently labeled antibodies specific to HbF to quantify the percentage of HbF-positive cells.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the total amount of HbF protein in the cell lysates.
-
-
Data Analysis: Identify compounds that significantly increase HbF levels compared to vehicle-treated controls. Assess for any cytotoxic effects on the cells.
Target Deconvolution using Global Proteomics
This protocol describes how to identify the specific protein target of a hit compound from a phenotypic screen.
Objective: To identify the protein(s) whose degradation is induced by the active compound.
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., human erythroblasts) with the hit compound or a vehicle control.
-
Protein Extraction and Digestion: After treatment, harvest the cells, lyse them, and extract the total protein. Digest the proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry (MS): Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins that are significantly downregulated in the compound-treated samples compared to the control. The most significantly and consistently downregulated protein is a strong candidate for the direct target of the degrader.[2]
Ternary Complex Formation and Binding Affinity Assays
These assays are used to confirm the formation of the CRBN-degrader-WIZ ternary complex and to quantify the binding affinities.
Objective: To demonstrate the degrader-mediated interaction between CRBN and WIZ and to measure the binding constants.
Methodology:
-
Surface Plasmon Resonance (SPR):
-
Immobilize a component of the complex (e.g., biotinylated CRBN) onto a sensor chip.
-
Flow the degrader over the chip to measure its binding to CRBN.
-
In a subsequent step, flow the target protein (WIZ) in the presence of the degrader to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Place a solution of one protein (e.g., CRBN) in the sample cell of the calorimeter.
-
Titrate a solution of the degrader into the cell and measure the heat changes upon binding.
-
To measure ternary complex formation, pre-saturate the protein in the cell with the degrader and then titrate in the second protein (WIZ).
-
The resulting thermogram can be used to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[17]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Label CRBN and WIZ with a FRET donor and acceptor pair, respectively.
-
In the presence of the degrader, the formation of the ternary complex will bring the donor and acceptor into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.
-
In Vitro and In Vivo Degradation Assays
These experiments confirm the degradation of the target protein in a cellular and whole-organism context.
Objective: To demonstrate that the degrader leads to the reduction of WIZ protein levels in cells and in animal models.
Methodology:
-
Western Blotting:
-
Treat cells with the WIZ degrader at various concentrations and for different time points.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for WIZ to visualize the protein levels. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
-
In Vivo Studies (Humanized Mouse Models):
-
Engraft human CD34+ cells into immunocompromised mice to create a humanized hematopoietic system.[2][3]
-
Administer the WIZ degrader (e.g., dWIZ-2) to the mice, often through oral gavage.[2][5]
-
After a period of treatment, harvest bone marrow or peripheral blood and isolate the human erythroblasts.
-
Analyze the levels of WIZ protein (by Western blot or flow cytometry) and HbF expression in the human cells.[2][3]
-
Experimental and Logical Workflows
Drug Discovery and Validation Workflow for WIZ Degraders
The following diagram outlines the logical progression from initial screening to in vivo validation of WIZ degraders.
Caption: WIZ degrader discovery and validation workflow.
Conclusion
The recruitment of the CRBN E3 ligase by molecular glue degraders to target the WIZ transcription factor represents a significant advancement in the development of novel therapeutics for sickle cell disease. The degraders dWIZ-1 and dWIZ-2 have demonstrated robust induction of fetal hemoglobin through the targeted degradation of its repressor, WIZ. This technical guide has provided a detailed overview of the underlying molecular mechanisms, quantitative data, and key experimental protocols that are central to this field of research. The continued exploration and optimization of WIZ degraders hold the potential to deliver a globally accessible and effective oral treatment for patients with sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. marinbio.com [marinbio.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. Cereblon - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for WIZ Degrader dWIZ-1 Binding to WIZ and CRBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the function of the WIZ degrader, dWIZ-1. This molecular glue degrader induces the degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor by promoting its association with the E3 ubiquitin ligase Cereblon (CRBN). The targeted degradation of WIZ has emerged as a promising therapeutic strategy for sickle cell disease by inducing the expression of fetal hemoglobin (HbF).[1][2][3][4] This document outlines the quantitative binding data, the crystallographic structure of the ternary complex, and detailed experimental protocols for the key assays used in its characterization.
Core Data Presentation
The following tables summarize the key quantitative data associated with the binding and degradation events mediated by dWIZ-1 and its optimized analog, dWIZ-2.
Table 1: Ternary Complex Structural Data
| Parameter | Value | Method | PDB ID |
| Resolution | 3.15 Å | X-Ray Diffraction | 8TZX[5] |
| R-Value Free | 0.252 | X-Ray Diffraction | 8TZX[5] |
| R-Value Work | 0.213 | X-Ray Diffraction | 8TZX[5] |
| R-Value Observed | 0.215 | X-Ray Diffraction | 8TZX[5] |
| Molecules | DDB1, Cereblon (CRBN), WIZ (ZF7), dWIZ-1 | X-Ray Diffraction | 8TZX |
Table 2: Biophysical and Cellular Activity Data
| Compound | Assay | Parameter | Value | Cell Line / System |
| dWIZ-1 | CRBN Association | IC50 | 170 nM | In Vitro |
| dWIZ-1 | Ternary Complex Binding (WIZ ZF7 to DDB1:CRBN:dWIZ-1) | Kd | 3500 nM | Surface Plasmon Resonance (SPR)[6] |
| dWIZ-2 | WIZ Degradation | DC50 | 13 nM | Primary Human Erythroid Precursor Cells[7][8] |
| dWIZ-2 | Fetal Hemoglobin Induction | EC50 | 100 nM | Primary Human Erythroid Precursor Cells[7][8] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key molecular pathway and the experimental workflow for characterizing the WIZ degrader.
Signaling Pathway of dWIZ-1 Action
Experimental Workflow for Characterization
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard techniques in the field of targeted protein degradation and structural biology.
X-Ray Crystallography of the WIZ-dWIZ-1-CRBN Ternary Complex
This protocol outlines the general steps for determining the crystal structure of the ternary complex. The specific protein constructs and crystallization conditions are detailed in the primary literature.
1. Protein Expression and Purification:
-
The DDB1 and CRBN proteins (often as a complex) are co-expressed, typically in insect cells (Spodoptera frugiperda) to ensure proper folding and post-translational modifications.[5]
-
The WIZ zinc finger domain (ZF7) is expressed in Escherichia coli.[5]
-
Both the DDB1-CRBN complex and WIZ(ZF7) are purified to homogeneity using a series of chromatography steps, such as affinity, ion exchange, and size-exclusion chromatography.
2. Ternary Complex Formation and Crystallization:
-
The purified DDB1-CRBN complex, WIZ(ZF7), and the dWIZ-1 compound are incubated together to allow for the formation of the ternary complex.
-
The complex is then concentrated to a suitable level for crystallization trials (typically 5-10 mg/mL).
-
Crystallization screening is performed using various commercially available or in-house prepared screens to identify initial crystallization hits. This is often done using vapor diffusion methods (sitting or hanging drop).
-
The initial hits are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed (indexed, integrated, and scaled) using software such as XDS or HKL2000.
-
The structure is solved by molecular replacement, using existing structures of DDB1-CRBN as search models.
-
The model is refined through iterative cycles of manual model building in Coot and automated refinement using programs like Phenix or Refmac5. The final model is validated for stereochemical quality.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the kinetics and affinity of the interactions between the components in real-time.
1. Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
The E3 ligase complex (DDB1-CRBN) is immobilized onto the chip surface via amine coupling to a level that will produce a sufficient signal without causing mass transport limitations.
-
The remaining active sites on the surface are deactivated.
2. Binary Interaction Analysis (dWIZ-1 to CRBN):
-
A series of concentrations of dWIZ-1 are prepared in running buffer.
-
Each concentration is injected over the immobilized DDB1-CRBN surface, and the association and dissociation are monitored.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
3. Ternary Complex Analysis (WIZ to dWIZ-1:CRBN):
-
A series of concentrations of the WIZ(ZF7) protein are prepared in running buffer. Crucially, each of these solutions also contains a constant, saturating concentration of dWIZ-1.
-
These mixtures are injected over the immobilized DDB1-CRBN surface.
-
The sensorgrams are analyzed to determine the kinetics and affinity of WIZ(ZF7) binding to the pre-formed dWIZ-1:CRBN complex. This provides the ternary complex Kd.[6]
Cellular Degradation Assay (Western Blot)
This assay is used to determine the DC50 value of the degrader in a cellular context.
1. Cell Culture and Treatment:
-
A relevant cell line (e.g., primary human erythroid precursor cells) is cultured under standard conditions.
-
Cells are seeded into multi-well plates and allowed to adhere or stabilize.
-
Cells are treated with a serial dilution of the WIZ degrader (e.g., dWIZ-2) or a vehicle control (like DMSO) for a specified period (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal protein loading.
3. Western Blotting:
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the WIZ protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the data.
-
After washing, the membrane is incubated with a species-appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
The intensity of the WIZ and loading control bands is quantified using densitometry software.
-
The WIZ protein level for each treatment is normalized to its corresponding loading control.
-
The percentage of WIZ degradation is calculated relative to the vehicle-treated control.
-
A dose-response curve is generated by plotting the percentage of degradation against the logarithm of the degrader concentration. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated from this curve.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Probe dWIZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of WIZ Degraders in Humanized Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy, mechanism of action, and experimental evaluation of WIZ (Widely Interspaced Zinc Finger Motifs) protein degraders in humanized mouse models. The focus is on the application of these novel therapeutics for the treatment of Sickle Cell Disease (SCD) through the induction of fetal hemoglobin (HbF).
Introduction: Targeting WIZ for Sickle Cell Disease
Sickle Cell Disease is a genetic blood disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin. A promising therapeutic strategy is the induction of fetal hemoglobin (HbF), which can prevent the polymerization of sickle hemoglobin and alleviate disease symptoms.[1][2] Recently, the transcription factor WIZ was identified as a novel repressor of HbF.[1][2] This discovery has paved the way for the development of targeted protein degraders, specifically molecular glues, that can effectively eliminate WIZ and reactivate HbF expression.[1][2][3]
This guide summarizes the preclinical data for two such molecular glue degraders, dWIZ-1 and dWIZ-2, highlighting their efficacy and safety in humanized mouse models.
Mechanism of Action: WIZ Degradation and HbF Induction
WIZ functions as a transcriptional repressor, maintaining repressive chromatin marks such as H3K9me2 at various genomic sites.[1] Molecular glue degraders like dWIZ-1 and dWIZ-2 have been designed to hijack the cell's natural protein disposal machinery. They work by inducing an interaction between WIZ and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ results in reduced H3K9me2 levels and the increased expression of genes that regulate HbF, ultimately leading to its induction.[1]
Caption: Mechanism of WIZ degradation by molecular glues leading to fetal hemoglobin induction.
In Vivo Efficacy in Humanized Mouse Models
Studies utilizing humanized mouse models have been crucial in demonstrating the preclinical efficacy and safety of WIZ degraders.
Quantitative Data Summary
The in vivo efficacy of the optimized WIZ degrader, dWIZ-2, was evaluated in a humanized mouse model. The data demonstrates robust target engagement and downstream pharmacological effects.
| Parameter | Compound | Dose | Route | Mouse Model | Key Findings | Reference |
| Target Engagement | dWIZ-2 | Not Specified | Oral | Humanized Mice | Significantly degraded WIZ protein in bone marrow. | [1] |
| Pharmacodynamics | dWIZ-2 | Not Specified | Oral | Humanized Mice | Increased HbF-positive erythroblasts in bone marrow. | [1] |
| Target Engagement | Compound 10 | Not Specified | Not Specified | hNBSGW Mouse Xenograft | Demonstrated robust WIZ degradation. | [4] |
| Pharmacodynamics | Compound 10 | Not Specified | Not Specified | hNBSGW Mouse Xenograft | Resulted in robust HbF induction. | [4] |
Safety and Tolerability
Preclinical safety assessments in animal models are critical. In vivo studies have shown that the pharmacological degradation of WIZ is well-tolerated.
| Parameter | Compound | Animal Model | Observations | Reference |
| General Health | dWIZ-2 | Humanized Mice, Cynomolgus Monkeys | No significant adverse effects on body weight. | [1] |
| Hematology | dWIZ-2 | Humanized Mice, Cynomolgus Monkeys | No significant impact on blood counts. | [1] |
| Serum Chemistry | dWIZ-2 | Humanized Mice, Cynomolgus Monkeys | No significant changes in serum chemistries. | [1] |
| Histology | dWIZ-2 | Humanized Mice, Cynomolgus Monkeys | No adverse effects on tissue histology. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for evaluating WIZ degrader efficacy in vivo.
Humanized Mouse Model
-
Model: Humanized NBSGW mice are commonly used. These are immunodeficient mice that can support the engraftment of human hematopoietic stem cells (HSCs).
-
Engraftment: Mice are typically engrafted with human CD34+ HSCs derived from healthy donors or sickle cell disease patients. Engraftment levels are monitored over time.
-
Rationale: This model allows for the study of human-specific drug targets and therapeutic effects on human cells in an in vivo environment.[5][6]
Dosing and Administration
-
Compound Formulation: The degrader (e.g., dWIZ-2) is formulated for the intended route of administration. For oral dosing, this may involve suspension in a vehicle like 0.5% methylcellulose.
-
Route of Administration: Oral administration is a key feature of dWIZ-2, highlighting its potential as a convenient therapy.[1]
-
Dosing Regimen: The specific dose and frequency are determined by pharmacokinetic and pharmacodynamic studies to maintain sufficient drug exposure for target degradation.
Sample Collection and Analysis
-
Tissues: Bone marrow and peripheral blood are the primary tissues of interest for assessing efficacy in SCD models.
-
Tissue Processing: Bone marrow is flushed from femurs and tibias. Peripheral blood is collected via standard methods (e.g., retro-orbital bleed or cardiac puncture at termination).
-
Analysis Methods:
-
Western Blotting: Used to quantify the levels of WIZ protein in bone marrow cells to confirm target degradation.
-
Flow Cytometry: Employed to quantify the percentage of HbF-positive erythroblasts in the bone marrow, providing a direct measure of the desired pharmacological effect.
-
Complete Blood Count (CBC): Performed on peripheral blood to monitor for any hematological abnormalities.
-
Serum Chemistry: Analysis of serum to assess organ function and general health.
-
Histopathology: Tissues are collected at the end of the study, fixed, sectioned, and stained (e.g., with H&E) to evaluate for any signs of toxicity.
-
Caption: A typical experimental workflow for evaluating WIZ degrader efficacy in vivo.
Conclusion and Future Directions
The development of WIZ degraders represents a significant advancement in the pursuit of a safe, effective, and orally available treatment for Sickle Cell Disease.[1][2][4] Preclinical studies in humanized mouse models have provided strong proof-of-concept for this therapeutic strategy, demonstrating robust WIZ degradation, consequent induction of fetal hemoglobin, and a favorable safety profile.[1]
Future work will likely focus on the long-term efficacy and safety of these compounds, their potential for combination therapies, and the transition into clinical trials to confirm these promising preclinical findings in patients. The success of WIZ degraders would not only offer a new treatment paradigm for SCD but also further validate the power of targeted protein degradation as a therapeutic modality.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. selectscience.net [selectscience.net]
Unveiling the Therapeutic Potential of Novel WIZ Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological properties of novel WIZ degrader compounds. WIZ, a widely interspaced zinc finger-containing protein, has been identified as a key transcriptional repressor, and its targeted degradation presents a promising therapeutic strategy for conditions like sickle cell disease (SCD). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: Targeted Degradation of WIZ
Novel WIZ degraders, such as dWIZ-1 and dWIZ-2, function as molecular glues.[1][2][3] These small molecules induce proximity between WIZ and the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-DDB1-RBX1 (CRL4) complex.[1] This induced interaction leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome.[4] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of γ-globin expression, which can ameliorate the effects of sickle cell disease.[1][2][3][5]
The WIZ protein is a crucial adapter protein within the G9a/GLP histone methyltransferase complex.[6] It facilitates the complex's localization to specific gene loci, leading to H3K9 mono- and di-methylation and subsequent gene repression.[6] By degrading WIZ, the repressive epigenetic marks at the γ-globin locus are presumably removed, allowing for the re-expression of fetal hemoglobin.
Signaling Pathway and Degrader Mechanism
The following diagram illustrates the signaling pathway involving WIZ and the mechanism of action for WIZ degraders.
Caption: WIZ signaling pathway and the mechanism of action of molecular glue degraders.
Quantitative Data on Novel WIZ Degrader Compounds
The following tables summarize the available quantitative data for several novel WIZ degrader compounds. This data is crucial for comparing the potency and efficacy of these molecules.
Table 1: In Vitro Degradation and HbF Induction Activity
| Compound | WIZ Degradation AC50 (nM) | WIZ Degradation DC50 (µM) | WIZ Dmax (%) | HbF Induction EC50 (nM) | HbF Emax (%) | ΔHbF (%) | Reference |
| WIZ degrader 1 | 2 | - | - | 6,000 | - | - | [7] |
| WIZ degrader 3 | 6.4 | - | - | 45 | - | - | [8] |
| Compound 2 | - | - | - | - | - | - | [9] |
| Compound 6 | - | - | - | - | - | - | [9] |
| Compound 10 | - | - | - | - | - | - | [9] |
Note: AC50 refers to the concentration for 50% of maximal activity, while DC50 is the concentration for 50% degradation. Dmax represents the maximum degradation percentage, and Emax is the maximum effect for HbF induction. Dashes indicate data not available in the provided search results.
Table 2: In Vivo Pharmacological Effects of dWIZ-2
| Animal Model | Administration | Key Findings | Reference |
| Humanized Mice | Oral | Significant degradation of WIZ and increased HbF-positive erythroblasts in bone marrow. | [1][5] |
| Cynomolgus Monkeys | Oral | Effective degradation of WIZ and induction of HbF. Well-tolerated with no notable clinical observations. | [1][2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following are protocols for key experiments in the characterization of WIZ degraders.
1. Cell Culture and Compound Treatment
-
Cell Lines: Human CD34+ derived erythroblasts are a relevant primary cell model.[1] For initial screening, cell lines like 293T can be used for HiBiT degradation assays.[9]
-
Culture Conditions: Culture cells in appropriate media supplemented with growth factors to promote erythroid differentiation.
-
Compound Treatment: Prepare stock solutions of WIZ degrader compounds in a suitable solvent (e.g., DMSO). Dilute to final concentrations in cell culture media and treat cells for the desired time points (e.g., 24, 48, 72 hours).
2. Western Blotting for WIZ Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for WIZ. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be used to quantify the extent of WIZ degradation relative to the loading control.
3. Fetal Hemoglobin (HbF) Induction Assay
-
Flow Cytometry:
-
Fix and permeabilize treated cells.
-
Stain with a fluorescently labeled anti-HbF antibody.
-
Analyze the percentage of HbF-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
ELISA:
-
Prepare cell lysates.
-
Use a commercially available HbF ELISA kit to quantify the concentration of HbF protein in the lysates.
-
-
qRT-PCR for γ-globin mRNA:
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the discovery and characterization of novel WIZ degraders.
Caption: A typical experimental workflow for WIZ degrader discovery and characterization.
This technical guide provides a comprehensive overview of the current understanding of novel WIZ degrader compounds. The data and protocols presented herein should serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and seeking to develop novel therapeutics for diseases such as sickle cell disease.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Gene - WIZ [maayanlab.cloud]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Investigating the Role of WIZ in Erythroid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of the Widely Interspaced Zinc Finger (WIZ) protein in erythroid differentiation. WIZ is a crucial component of the G9a/GLP histone methyltransferase complex, playing a significant role in transcriptional repression through histone H3 lysine (B10760008) 9 (H3K9) methylation. This guide synthesizes current knowledge on the molecular mechanisms of WIZ, its involvement in key signaling pathways, and its function in regulating globin gene expression. Detailed experimental protocols for investigating WIZ, quantitative data on its expression during erythropoiesis, and a visual representation of its primary signaling pathway are presented to facilitate further research and drug development efforts targeting erythroid disorders.
Introduction to WIZ and its Function
WIZ is a protein characterized by multiple, widely spaced zinc finger motifs that are crucial for its function in mediating protein-DNA and protein-protein interactions. It is recognized as a core subunit of the G9a/GLP histone methyltransferase (HMT) complex, which also includes the methyltransferases G9a (EHMT2) and GLP (EHMT1), as well as another zinc finger protein, ZNF644. This complex is a primary driver of H3K9 mono- and di-methylation, histone modifications that are strongly associated with transcriptional repression and the formation of heterochromatin.
The primary function of WIZ within this complex is to act as a targeting and stabilizing scaffold. Its zinc finger domains are thought to recognize specific DNA sequences, thereby recruiting the G9a/GLP complex to particular gene loci. By facilitating the stable association of the G9a/GLP complex with chromatin, WIZ is essential for mediating gene silencing. A significant and well-documented role of the WIZ-G9a/GLP complex in the hematopoietic system is the repression of fetal hemoglobin (γ-globin) expression in adult erythroid cells. This function has positioned WIZ as a potential therapeutic target for sickle cell disease and β-thalassemia, where reactivation of fetal hemoglobin could ameliorate disease pathology.
The WIZ-G9a/GLP Signaling Pathway in Erythroid Differentiation
The principal signaling pathway involving WIZ in erythroid differentiation is the G9a/GLP-mediated transcriptional repression pathway. This pathway is integral to the silencing of specific genes, most notably the fetal γ-globin genes, during the switch to adult β-globin expression.
Caption: WIZ-G9a/GLP complex-mediated transcriptional repression of the γ-globin gene.
Pathway Description:
-
Complex Formation: WIZ, along with ZNF644, associates with the histone methyltransferases G9a and GLP to form a stable complex.
-
Chromatin Targeting: The zinc finger domains of WIZ and ZNF644 are believed to recognize and bind to specific DNA sequences within the promoter regions of target genes, such as the γ-globin gene. This interaction recruits the entire G9a/GLP complex to the chromatin.
-
Histone Methylation: Once localized, the catalytic activity of the G9a/GLP heterodimer leads to the di-methylation of histone H3 at lysine 9 (H3K9me2) in the vicinity of the gene's promoter.
-
Gene Silencing: H3K9me2 is a repressive epigenetic mark that promotes chromatin compaction and serves as a binding site for other repressive proteins. This ultimately leads to the transcriptional silencing of the target gene, contributing to the switch from fetal to adult hemoglobin during erythroid maturation.
Quantitative Data on WIZ Expression
Quantitative analysis of WIZ expression during erythroid differentiation is essential for understanding its regulatory dynamics. The following tables summarize available data from large-scale proteomic and transcriptomic studies of human erythropoiesis.
Table 1: WIZ Protein Expression During Human Erythroid Progenitor Differentiation
| Differentiation Stage | Description | WIZ Protein Abundance (copies per cell) | Data Source |
| EP1 | Early Erythroid Progenitor | ~35,000 | [1] |
| EP2 | Mid Erythroid Progenitor | ~38,000 | [1] |
| EP3 | Late Erythroid Progenitor | ~40,000 | [1] |
| EP4 | Late Erythroid Progenitor | ~42,000 | [1] |
| Data are estimated from publicly available proteomics datasets and represent approximate values. The study quantified ~5,500 proteins in four distinct erythroid progenitor (EP) populations. |
Table 2: WIZ mRNA Expression During Human Erythroid Differentiation
| Differentiation Stage | Description | WIZ mRNA Expression (Normalized Counts) | Data Source |
| CD34+ HSPC | Hematopoietic Stem/Progenitor Cell | Moderate | [2] |
| BFU-E | Burst-Forming Unit-Erythroid | Moderate-High | [2] |
| CFU-E | Colony-Forming Unit-Erythroid | High | [2] |
| Proerythroblast | Early Erythroblast | High | [2] |
| Basophilic Erythroblast | Intermediate Erythroblast | Moderate-High | [2] |
| Polychromatic Erythroblast | Late Erythroblast | Moderate | [2] |
| Orthochromatic Erythroblast | Late Erythroblast | Low | [2] |
| Expression levels are inferred from RNA-seq data from GEO dataset GSE128268. "Normalized Counts" represent a qualitative summary of the expression trend. |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of WIZ's function in erythroid differentiation. The following protocols are adapted from established methods and tailored for the study of WIZ.
shRNA-Mediated Knockdown of WIZ in Human CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the lentiviral delivery of short hairpin RNAs (shRNAs) to knockdown WIZ expression in primary human CD34+ cells, followed by in vitro erythroid differentiation.
Workflow Diagram:
Caption: Workflow for shRNA-mediated knockdown of WIZ in HSPCs.
Materials:
-
Human CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
StemMACS HSC Expansion Media XF
-
Cytokines: SCF, TPO, Flt3L, EPO, IL-3
-
Lentiviral particles containing WIZ-targeting shRNA and a non-targeting control shRNA (e.g., scrambled shRNA)
-
Transduction enhancer (e.g., Vectofusion-1, RetroNectin)
-
Erythroid differentiation medium
Procedure:
-
Isolation and Pre-stimulation of CD34+ HSPCs:
-
Thaw cryopreserved human CD34+ HSPCs according to the supplier's protocol.
-
Culture the cells at a density of 1 x 10^6 cells/mL in StemMACS HSC Expansion Media XF supplemented with SCF (100 ng/mL), TPO (100 ng/mL), and Flt3L (100 ng/mL).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Lentiviral Transduction:
-
On the day of transduction, coat non-tissue culture treated plates with a transduction enhancer (e.g., RetroNectin) according to the manufacturer's instructions.
-
Add the pre-stimulated CD34+ cells to the coated plates.
-
Add the lentiviral particles (WIZ-shRNA or control-shRNA) at a desired Multiplicity of Infection (MOI). An MOI titration is recommended to optimize transduction efficiency and minimize toxicity.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
In Vitro Erythroid Differentiation:
-
After transduction, harvest the cells and wash to remove residual viral particles.
-
Resuspend the cells in erythroid differentiation medium. A multi-phase culture system is typically used:
-
Phase 1 (Days 0-7): IMDM supplemented with human serum, SCF, IL-3, and EPO.
-
Phase 2 (Days 7-14): IMDM supplemented with human serum, SCF, and EPO.
-
Phase 3 (Days 14-21): IMDM supplemented with human serum and EPO.
-
-
Maintain cell density between 0.5 - 2 x 10^6 cells/mL by adding fresh medium as needed.
-
-
Analysis:
-
Knockdown Efficiency: At various time points during differentiation, harvest a fraction of the cells. Extract RNA for qRT-PCR analysis of WIZ mRNA levels or extract protein for Western blot analysis of WIZ protein levels.
-
Phenotypic Analysis: Assess erythroid differentiation by flow cytometry for cell surface markers (e.g., CD71, Glycophorin A), cell morphology using May-Grünwald-Giemsa staining, and hemoglobin production.
-
Chromatin Immunoprecipitation (ChIP) for WIZ
This protocol details the ChIP procedure to identify the genomic regions occupied by WIZ in erythroid cells.
Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols: WIZ Degrader 7 Cellular Assay in HUDEP-2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the cellular evaluation of WIZ degrader 7 in Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP-2) cells. The methodologies outlined below are designed to assess the efficacy and mechanism of action of WIZ degraders, which have emerged as a promising therapeutic strategy for conditions like sickle cell disease by inducing fetal hemoglobin (HbF).
Introduction
Widely Interspaced Zinc Finger (WIZ) is a transcription factor that plays a crucial role in gene regulation. It is a core subunit of the G9a/GLP histone methyltransferase complex, contributing to transcriptional silencing.[1][2] Recent advancements have led to the development of molecular glue degraders that target WIZ for degradation via the ubiquitin-proteasome system.[3][4] This targeted degradation of WIZ has been shown to induce the expression of fetal hemoglobin, offering a potential therapeutic avenue for β-hemoglobinopathies.[3][5] HUDEP-2 cells, which closely resemble adult erythroid cells and can be differentiated in vitro, serve as a valuable model system for these investigations.[6][7] This document details the procedures for culturing HUDEP-2 cells, treating them with a WIZ degrader, and subsequently analyzing WIZ protein degradation and its downstream effects.
Signaling Pathway of WIZ-mediated Gene Repression
The following diagram illustrates the role of WIZ in the G9a/GLP complex and its subsequent targeting by a molecular glue degrader.
Caption: WIZ forms a complex with G9a/GLP to repress gene transcription. A molecular glue degrader recruits WIZ to the CRBN E3 ligase, leading to its ubiquitination and proteasomal degradation.
Experimental Workflow
The overall experimental process for evaluating this compound in HUDEP-2 cells is depicted below.
Caption: Workflow for assessing this compound in HUDEP-2 cells, from cell culture to data analysis.
Detailed Experimental Protocols
HUDEP-2 Cell Culture and Differentiation
Materials:
-
StemSpan™ SFEM II (StemCell Technologies)
-
Human Stem Cell Factor (SCF)
-
Erythropoietin (EPO)
-
Dexamethasone
-
Doxycycline
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Human AB serum
-
Holo-transferrin
-
Recombinant human insulin
-
Heparin
-
Phosphate-Buffered Saline (PBS)
Expansion Phase Protocol:
-
Culture HUDEP-2 cells in StemSpan SFEM II medium supplemented with 50 ng/mL SCF, 3 U/mL EPO, 1 µM dexamethasone, and 1 µg/mL doxycycline.[8]
-
Maintain cell density between 0.2 to 0.8 x 10⁶ cells/mL.[9]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days by centrifuging at 300 x g for 5 minutes and resuspending in fresh expansion medium.
Differentiation Phase Protocol:
-
To induce erythroid differentiation, wash HUDEP-2 cells once with PBS.
-
Resuspend cells in differentiation medium: IMDM supplemented with 5% human AB serum, 3 U/mL EPO, 330 µg/mL holo-transferrin, 10 µg/mL recombinant human insulin, and 2 U/mL heparin.[8]
-
Culture cells for the desired period (e.g., up to 9 days), replacing the medium every 3 days.[10]
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Differentiated HUDEP-2 cells
-
Cell culture plates
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the desired day of differentiation, add this compound to the cell culture medium at various concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of WIZ Protein Degradation by Western Blotting
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-WIZ, anti-β-actin, anti-γ-globin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Harvest treated cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-WIZ) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Quantify band intensities using densitometry software.
-
Analysis of Fetal Hemoglobin (HbF) Induction by Flow Cytometry
Materials:
-
Fixation/Permeabilization solution
-
Anti-hemoglobin F (HbF) antibody, conjugated to a fluorophore (e.g., FITC or APC)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ treated HUDEP-2 cells per sample.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Incubate the cells with the fluorophore-conjugated anti-HbF antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the samples on a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity.[12]
Data Presentation
The following tables provide a template for summarizing quantitative data from the described assays.
Table 1: WIZ Protein Degradation in HUDEP-2 Cells
| This compound Conc. | Treatment Duration (hr) | Normalized WIZ Protein Level (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 24 | 1.00 | ± 0.08 |
| 1 nM | 24 | Data | Data |
| 10 nM | 24 | Data | Data |
| 100 nM | 24 | Data | Data |
| 1 µM | 24 | Data | Data |
| Vehicle (DMSO) | 48 | 1.00 | ± 0.10 |
| 1 nM | 48 | Data | Data |
| 10 nM | 48 | Data | Data |
| 100 nM | 48 | Data | Data |
| 1 µM | 48 | Data | Data |
Table 2: Fetal Hemoglobin (HbF) Induction in HUDEP-2 Cells
| This compound Conc. | Treatment Duration (hr) | Percentage of HbF+ Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle (DMSO) | 48 | Data | Data |
| 1 nM | 48 | Data | Data |
| 10 nM | 48 | Data | Data |
| 100 nM | 48 | Data | Data |
| 1 µM | 48 | Data | Data |
| Vehicle (DMSO) | 72 | Data | Data |
| 1 nM | 72 | Data | Data |
| 10 nM | 72 | Data | Data |
| 100 nM | 72 | Data | Data |
| 1 µM | 72 | Data | Data |
Conclusion
This document provides a detailed framework for the cellular characterization of this compound in HUDEP-2 cells. The protocols for cell culture, degrader treatment, and subsequent analysis by Western blotting and flow cytometry are established methods for evaluating targeted protein degradation and its functional consequences. Adherence to these protocols will enable researchers to robustly assess the potential of novel WIZ degraders as therapeutic agents.
References
- 1. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 2. Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growing and Genetically Manipulating Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP) Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. HUDEP-2 cell culture and induced maturation [bio-protocol.org]
- 10. High-efficiency editing in hematopoietic stem cells and the HUDEP-2 cell line based on in vitro mRNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Application Notes and Protocols: Treating Primary Human Erythroblasts with WIZ Degrader 7
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "WIZ degrader 7" is cited in commercially available databases as a tool compound for research into sickle cell disease and thalassemia.[1] The protocols and data presented herein are representative methodologies based on published research on similar WIZ-targeting molecular glue degraders, such as dWIZ-1 and dWIZ-2.[2][3][4][5]
Introduction
The transcription factor WIZ (Widely Interspaced Zinc finger motifs) has been identified as a novel repressor of fetal hemoglobin (HbF).[2][5] Pharmacological degradation of WIZ in primary human erythroblasts leads to a robust induction of γ-globin expression and subsequent HbF production.[3][4] This presents a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease (SCD) and β-thalassemia, where increased HbF levels can ameliorate disease pathology.[4]
WIZ degraders, such as the tool compound this compound, are heterobifunctional molecules or molecular glues that induce proximity between WIZ and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the WIZ protein.[1][3] The degradation of this transcriptional repressor de-represses γ-globin gene expression, providing a potential therapeutic intervention.[4]
These application notes provide a comprehensive protocol for the treatment of primary human erythroblasts with this compound, including cell culture, dose-response analysis, and downstream validation assays.
Data Presentation
The following tables summarize representative quantitative data from experiments treating primary human erythroblasts with a WIZ degrader.
Table 1: Dose-Dependent Degradation of WIZ Protein. This table illustrates the percentage of WIZ protein remaining in erythroblasts after 24 hours of treatment with varying concentrations of this compound, as measured by quantitative Western Blot or mass spectrometry.
| This compound Conc. (nM) | Mean WIZ Protein Remaining (%) | Standard Deviation (%) | DC₅₀ (nM) |
| 0 (Vehicle) | 100 | 5.2 | |
| 0.1 | 95.3 | 4.8 | |
| 1 | 75.1 | 6.1 | |
| 10 | 48.9 | 5.5 | ~13 |
| 100 | 15.2 | 3.9 | |
| 1000 | 8.9 | 2.5 |
DC₅₀ (Degradation Concentration 50%) is the concentration of the degrader required to reduce the target protein level by 50%.
Table 2: Time Course of WIZ Degradation and γ-globin mRNA Induction. This table shows the kinetic relationship between WIZ protein degradation and the subsequent induction of γ-globin (HBG1/2) mRNA at a fixed degrader concentration (e.g., 100 nM).
| Time (hours) | WIZ Protein Remaining (%) | γ-globin mRNA Fold Change |
| 0 | 100 | 1.0 |
| 4 | 60.5 | 1.5 |
| 8 | 25.1 | 3.2 |
| 12 | 16.3 | 5.8 |
| 24 | 14.8 | 10.4 |
| 48 | 18.2 | 12.1 |
| 72 | 22.5 | 11.5 |
Table 3: Effect of this compound on Erythroid Differentiation Markers and HbF Production. This table demonstrates the specificity of the degrader by showing minimal impact on key erythroid differentiation markers while robustly inducing HbF. Cells were treated for 72 hours.
| Treatment (100 nM) | CD71+ Cells (%) | CD235a+ Cells (%) | HbF+ Cells (%) |
| Vehicle Control | 96.5 | 94.2 | 5.1 |
| This compound | 95.8 | 93.5 | 85.3 |
Experimental Protocols & Methodologies
Culture of Primary Human Erythroblasts
This protocol describes the expansion and differentiation of erythroblasts from CD34+ hematopoietic stem and progenitor cells (HSPCs).
Materials:
-
CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)
-
SFEM-II (Stemcell Technologies) or similar serum-free expansion medium
-
Cytokines: Stem Cell Factor (SCF), IL-3, Erythropoietin (EPO)
-
This compound (stock solution in DMSO)
-
Vehicle Control (DMSO)
Protocol:
-
Phase I (Expansion): Thaw and culture CD34+ HSPCs in SFEM-II medium supplemented with SCF (e.g., 50 ng/mL) and IL-3 (e.g., 5 ng/mL) for the initial stages of erythropoiesis.[6] Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Phase II (Differentiation): After approximately 5-7 days, transition cells to a differentiation medium. Withdraw IL-3 and culture in SFEM-II supplemented with SCF (e.g., 50 ng/mL) and EPO (e.g., 5 U/mL).[6]
-
Phase III (Maturation): After another 2-3 days, remove SCF and continue culture in SFEM-II with EPO (e.g., 5 U/mL) alone to promote terminal erythroid differentiation.[6] Erythroblasts are ready for treatment at this stage (typically day 10-12 of culture).
This compound Treatment
-
Plate the differentiated erythroblasts at a density of 5x10⁵ cells/mL in fresh maturation medium.
-
Prepare serial dilutions of this compound from a concentrated DMSO stock. The final DMSO concentration in the culture should not exceed 0.1% to avoid toxicity.
-
Add the desired final concentration of this compound (and a vehicle control) to the cell cultures.
-
Incubate the cells at 37°C and 5% CO₂ for the desired time points (e.g., 4, 8, 12, 24, 48, 72 hours).
-
Harvest cells for downstream analysis.
Downstream Analysis
A. Western Blot for WIZ Protein Quantification
-
Harvest and lyse cell pellets in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against WIZ overnight at 4°C. Use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Quantify band intensities using software like ImageJ. Normalize WIZ band intensity to the loading control.
B. RT-qPCR for γ-globin Gene Expression
-
Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for γ-globin (HBG1/2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
C. Flow Cytometry for HbF and Differentiation Markers
-
Harvest approximately 1x10⁶ cells per sample.
-
Wash cells with PBS containing 1% BSA.[6]
-
For surface markers (e.g., CD71, CD235a), incubate cells with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Wash cells to remove unbound antibodies.
-
For intracellular HbF staining, fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Incubate with a fluorescently conjugated anti-HbF antibody.
-
Wash and resuspend cells in FACS buffer.
-
Analyze the samples on a flow cytometer.
Visualizations: Diagrams and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Generation of ‘designer erythroblasts’ lacking one or more blood group systems from CRISPR/Cas9 gene‐edited human‐induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Determination of WIZ Degrader 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger Motifs) is a transcription factor that has been identified as a novel repressor of fetal hemoglobin (HbF).[1][2] The therapeutic induction of HbF is a promising strategy for the treatment of sickle cell disease (SCD) and β-thalassemia.[3][4] WIZ degrader 7 is a molecular glue degrader that induces the degradation of the WIZ transcription factor, leading to the upregulation of HbF.[3][5] This document provides detailed application notes and protocols for determining the dose-response curve of this compound, a critical step in evaluating its potency and efficacy.
WIZ degraders, including this compound, function by recruiting the WIZ protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of this transcriptional repressor leads to the reactivation of γ-globin gene expression and a subsequent increase in HbF levels.
Data Presentation
The potency of this compound and other exemplary WIZ degraders is summarized in the table below. The half-maximal inhibitory concentration (IC50) represents the concentration of the degrader required to achieve 50% of the maximum biological response (e.g., HbF induction). The half-maximal degradation concentration (DC50) is the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax) represents the percentage of the target protein degraded at the optimal concentration.
| Compound | Target(s) | IC50 (µM) | DC50 (µM) | Dmax (%) | Cell Line/System | Reference |
| This compound | WIZ | < 0.01 | N/A | N/A | N/A | [3] |
| dWIZ-2 | WIZ | N/A | N/A | N/A | Human Erythroblasts | [1] |
| Compound 10 | WIZ | N/A | <0.01 - 0.1 | >90 | 293T, Human Erythroblasts | [6] |
| BMS-986470 | WIZ, ZBTB7A | N/A | N/A | >90 | Primary Erythroblasts | [7][8] |
N/A: Data not available in the public domain.
Signaling Pathways and Experimental Workflows
WIZ Signaling Pathway in Fetal Hemoglobin Regulation
The following diagram illustrates the role of WIZ as a transcriptional repressor of fetal hemoglobin and the mechanism by which WIZ degraders counteract this repression.
Caption: WIZ protein stabilizes the G9a/GLP complex, leading to repressive histone methylation and silencing of the γ-globin gene.
Mechanism of Action for this compound
This diagram outlines the molecular mechanism by which this compound induces the degradation of the WIZ protein.
Caption: this compound forms a ternary complex with WIZ and CRBN, leading to ubiquitination and proteasomal degradation of WIZ.
Experimental Workflow for Dose-Response Curve Determination
The following workflow details the key steps for generating a dose-response curve for this compound.
Caption: Experimental steps for determining the dose-response curve of this compound, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Determination of WIZ Degradation by Western Blot
This protocol describes the quantification of WIZ protein levels in a human hematopoietic cell line (e.g., HUDEP-2 or primary CD34+ hematopoietic stem and progenitor cells) following treatment with this compound.
Materials:
-
This compound
-
HUDEP-2 cells or primary human CD34+ HSPCs
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WIZ and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would span from low nanomolar to high micromolar to capture the full dose-response.
-
Treat the cells with the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WIZ antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for WIZ and the loading control using densitometry software.
-
Normalize the WIZ band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of WIZ degradation relative to the vehicle-treated control.
-
Plot the percentage of WIZ degradation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
Protocol 2: Assessment of Fetal Hemoglobin Induction by Flow Cytometry
This protocol measures the downstream pharmacological effect of WIZ degradation by quantifying the percentage of HbF-positive cells.
Materials:
-
Treated cells from Protocol 1
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Anti-HbF antibody conjugated to a fluorophore (e.g., FITC, PE)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following treatment with this compound as in Protocol 1, harvest the cells.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the antibody to access the intracellular HbF.
-
-
Antibody Staining:
-
Incubate the fixed and permeabilized cells with the anti-HbF antibody for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash the cells with permeabilization buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of HbF-positive cells for each treatment condition.
-
-
Data Analysis:
-
Plot the percentage of HbF-positive cells against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% of maximal HbF induction).
-
References
- 1. marinbio.com [marinbio.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Gamma-Globin Expression Changes using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of gamma-globin (γ-globin) gene expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR). This protocol is designed for researchers investigating potential therapeutic agents that induce fetal hemoglobin (HbF) as a treatment for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.
The human γ-globin genes, HBG1 and HBG2, are expressed during fetal development and are typically silenced after birth, being replaced by the adult β-globin gene.[1] Reactivating γ-globin expression in adults is a key therapeutic strategy for β-hemoglobinopathies, as the resulting HbF (α2γ2) can compensate for defective adult hemoglobin.[2] This document outlines the necessary primers, experimental procedures for inducing γ-globin expression in a model cell line, and a detailed RT-qPCR protocol for accurate quantification.
Data Presentation: Primer and Probe Sequences
Accurate and reproducible RT-qPCR results depend on properly designed and validated primers. The following tables provide primer sequences for the target genes (HBG1 and HBG2) and commonly used reference genes suitable for expression studies in erythroid cell lines like K562. Since HBG1 and HBG2 have highly homologous sequences, primers that amplify both are often used and are perfectly suitable for measuring total γ-globin expression changes.[3][4]
Table 1: RT-qPCR Primers for Human Gamma-Globin
| Target Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source |
| HBG1/HBG2 | GGAAGATGCTGGAGGAGAAACC | GTCAGCACCTTCTTGCCATGTG | [5][6] |
Table 2: Validated Reference Genes for RT-qPCR in K562 Cells
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Notes |
| ACTB (β-actin) | TCCCTGGAGAAGAGCTACGAG | GTAGTTTCGTGGATGCCACAG | Commonly used, but expression can vary. Validation is crucial.[7] |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | Another common reference gene.[8] |
| HPRT1 | CCTGGCGTCGTGATTAGTGAT | AGACGTTCAGTCCTGTCCATAA | Often stable in hematopoietic cells.[9] |
| B2M | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATGCT | Shown to be stable in various cancer cell lines.[10][11] |
Note: It is highly recommended to validate reference genes under your specific experimental conditions to ensure their expression stability.
Experimental Protocols
Protocol 1: Induction of Gamma-Globin Expression in K562 Cells
The K562 cell line is a human erythroleukemia cell line that can be induced to differentiate and express γ-globin. Hemin (B1673052) and sodium butyrate (B1204436) are two well-established inducers.[12][13]
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hemin stock solution (e.g., 5 mM in 0.1 M NaOH, stored at -20°C, protected from light)
-
Sodium Butyrate stock solution (e.g., 1 M in water, filter-sterilized, stored at 4°C)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 2 x 10^5 cells/mL in a final volume of 2 mL of complete RPMI-1640 medium.
-
Induction:
-
Hemin Treatment: Add hemin stock solution to the desired final concentration (e.g., 20-50 µM). Hemin preferentially enhances fetal hemoglobin production.[12]
-
Sodium Butyrate Treatment: Add sodium butyrate stock solution to the desired final concentration (e.g., 0.5-2 mM). Sodium butyrate is a histone deacetylase inhibitor known to induce γ-globin expression.[13][14]
-
Control: Add an equivalent volume of the vehicle (e.g., 0.1 M NaOH for hemin, water for sodium butyrate) to control wells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After the incubation period, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold Phosphate Buffered Saline (PBS).
-
Storage: After a final centrifugation, discard the supernatant. The cell pellet can be immediately used for RNA extraction or stored at -80°C.
Protocol 2: RT-qPCR for Gamma-Globin Expression
This protocol outlines the steps for a two-step RT-qPCR, which involves RNA extraction, cDNA synthesis, and subsequent quantitative PCR.[15]
1. RNA Extraction:
-
Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad or SuperScript IV VILO Master Mix, Thermo Fisher Scientific) following the manufacturer's protocol.
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
A typical reaction program is: 10 min at 25°C, 20-60 min at 50°C, and 5 min at 85°C.[7]
-
The resulting cDNA can be stored at -20°C.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Set up reactions in triplicate for each sample and each gene (target and reference genes).
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
Perform the qPCR using a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 2 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (and plate read).[5]
-
-
Melting Curve Analysis: To verify the specificity of the amplified product.
-
4. Data Analysis:
-
Use the 2^-ΔΔCt (Livak) method for relative quantification of gene expression.
-
Step 1: Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.
-
ΔCt = Ct (γ-globin) - Ct (reference gene)
-
-
Step 2: Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Step 3: Calculate Fold Change:
-
Fold Change = 2^-ΔΔCt
-
Visualizations
Signaling Pathways for Gamma-Globin Induction
Several signaling pathways are implicated in the induction of γ-globin expression by therapeutic agents.[16][17] Key pathways include the cGMP pathway, often activated by hydroxyurea (B1673989) and hemin, and pathways involving histone modification by agents like sodium butyrate.[16][18]
Caption: Signaling pathways activated by inducers leading to γ-globin expression.
Experimental Workflow for RT-qPCR Analysis
The following diagram illustrates the complete workflow from cell culture to the final analysis of γ-globin gene expression.
Caption: Step-by-step workflow for measuring γ-globin expression via RT-qPCR.
References
- 1. HBG1 hemoglobin subunit gamma 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome editing of HBG1 and HBG2 to induce fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Genomic selection of reference genes for real-time PCR in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemin-induced acceleration of hemoglobin production in immature cultured erythroid cells: preferential enhancement of fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium butyrate enhances fetal globin gene expression in erythroid progenitors of patients with Hb SS and beta thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of gamma-globin by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of human fetal hemoglobin: new players, new complexities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of F-cells Following WIZ Degrader Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fetal hemoglobin (HbF) induction is a promising therapeutic strategy for sickle cell disease (SCD), as it can ameliorate disease complications.[1][2] A novel class of therapeutic agents, known as molecular glue degraders, has been developed to target and degrade the WIZ transcription factor, a newly identified repressor of fetal hemoglobin.[1][3][4] These degraders, such as dWIZ-1 and dWIZ-2, function by recruiting WIZ to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] The degradation of WIZ results in the de-repression of γ-globin gene expression and a subsequent increase in the number of F-cells (erythrocytes containing fetal hemoglobin).[5] This document provides detailed protocols for the analysis of F-cells by flow cytometry after treatment with a WIZ degrader, along with a summary of expected quantitative outcomes and a depiction of the underlying signaling pathway.
Signaling Pathway of WIZ-mediated Gene Repression and its Degradation
The WIZ protein is a crucial component of a transcriptional repressor complex that includes the histone methyltransferases G9a and GLP.[6][7] This complex is responsible for maintaining repressive histone marks, specifically H3K9me2, at the γ-globin gene locus, which keeps its expression silenced in adult erythroid cells.[4] WIZ degraders are small molecules that act as a "molecular glue," inducing proximity between WIZ and the E3 ubiquitin ligase substrate receptor CRBN.[3][4] This induced interaction leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome. The removal of WIZ from the repressor complex leads to a reduction in H3K9me2 levels at the γ-globin promoter, resulting in the reactivation of γ-globin gene transcription and the production of fetal hemoglobin.
Caption: Mechanism of WIZ degrader-mediated fetal hemoglobin induction.
Quantitative Data Summary
The following table summarizes the quantitative effects of WIZ degraders on F-cell and fetal hemoglobin levels as reported in preclinical studies.
| Parameter | Treatment Group | Result | Species/Cell Type | Reference |
| % F-cells | BMS-986470 | >90% | Primary erythroblasts from healthy donors and SCD patients | [8][9] |
| Total HbF | BMS-986470 | >40% | Primary erythroblasts from healthy donors and SCD patients | [8][9] |
| % HbF+ reticulocytes | dWIZ-2 (30 mg/kg daily for 28 days) | Up to 95% | Cynomolgus monkeys | [5] |
| γ-globin mRNA (% of β-like globins) | dWIZ-2 (30 mg/kg daily for 28 days) | Up to 37% | Cynomolgus monkeys | [5] |
| HbF Induction | dWIZ-2 | Dose-dependent increase | Humanized mice | [4] |
Experimental Workflow for F-cell Analysis
The following diagram outlines the key steps in the flow cytometry analysis of F-cells after treating erythroid cells with a WIZ degrader.
Caption: Workflow for flow cytometric analysis of F-cells.
Detailed Experimental Protocol: Flow Cytometry for F-cell Quantification
This protocol is designed for the analysis of F-cells in in vitro cultured erythroblasts following treatment with a WIZ degrader.
Materials:
-
Cells: Primary human CD34+ derived erythroblasts or other relevant erythroid cell lines.
-
WIZ Degrader: (e.g., dWIZ-2, BMS-986470) dissolved in a suitable solvent (e.g., DMSO).
-
Culture Media: Appropriate for the chosen cell type.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Fixation Buffer: e.g., 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: e.g., 0.1% Saponin in PBS or commercial permeabilization wash buffer.
-
Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.
-
Primary Antibody: Fluorochrome-conjugated anti-Fetal Hemoglobin (Anti-HbF) antibody (e.g., FITC, PE, or APC conjugated).
-
Isotype Control: Fluorochrome-conjugated isotype control antibody corresponding to the host and isotype of the anti-HbF antibody.
-
Flow Cytometer: Equipped with the appropriate lasers for the chosen fluorochrome.
-
Flow Cytometry Tubes.
Procedure:
-
Cell Culture and Treatment:
-
Culture primary erythroblasts or cell lines under standard conditions.
-
Treat the cells with the WIZ degrader at various concentrations (a dose-response is recommended) and for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) group.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.
-
Wash the cells once with 1-2 mL of cold PBS.
-
Resuspend the cell pellet in the residual volume and determine the cell count and viability using a hemocytometer and trypan blue or an automated cell counter.
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
-
Fixation:
-
Centrifuge the aliquoted cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells twice with 1-2 mL of Staining Buffer, centrifuging at 400-500 x g for 5 minutes between washes.
-
-
Permeabilization:
-
After the final wash, resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Intracellular Staining:
-
Without washing, add the predetermined optimal dilution of the fluorochrome-conjugated anti-HbF antibody to the permeabilized cells.
-
In a separate tube for the isotype control, add the corresponding isotype control antibody at the same concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Washing and Resuspension:
-
Wash the cells twice with 1-2 mL of Permeabilization Buffer.
-
After the final wash, resuspend the cell pellet in 300-500 µL of Staining Buffer for flow cytometry analysis.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer. Ensure that an adequate number of events (e.g., 10,000-50,000) are collected for each sample.
-
Use the unstained and isotype control samples to set the appropriate voltages and compensation settings.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and cell aggregates.
-
Within the single-cell gate, create a histogram of the fluorescence intensity for the anti-HbF antibody.
-
Use the isotype control to set a gate that defines the HbF-positive population.
-
Quantify the percentage of F-cells in each sample based on this gate.
-
Disclaimer: This protocol is a general guideline. Optimization of antibody concentrations, incubation times, and instrument settings may be necessary for specific experimental conditions and cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 4. marinbio.com [marinbio.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Lentiviral shRNA Knockdown of WIZ as a Control Experiment
Introduction
Lentiviral-mediated short hairpin RNA (shRNA) interference is a powerful and widely used technique for achieving stable, long-term suppression of a target gene's expression.[1][2] This method is invaluable for studying gene function in a variety of cell types, including primary and non-dividing cells.[3] A critical aspect of any RNA interference (RNAi) experiment is the inclusion of appropriate controls to ensure that the observed phenotype is a direct result of the target gene knockdown and not due to off-target effects or the cellular response to the viral vector or shRNA expression machinery.[4][5]
Off-target effects, where the shRNA sequence unintentionally silences other genes, are a significant concern and can lead to misinterpretation of results.[6][7][8] Therefore, a multi-layered control strategy is essential, typically including a non-targeting (scrambled) shRNA and often an shRNA targeting a well-characterized gene that is unrelated to the process being studied.
WIZ Protein Function
WIZ (Widely Interspaced Zinc Finger) is a protein that functions as a crucial component of a major epigenetic regulatory complex.[9][10] It is a core subunit of the G9a/GLP histone methyltransferase complex, which is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/2).[11] WIZ contains multiple zinc finger motifs that recognize specific DNA sequences, thereby guiding the G9a/GLP complex to target gene loci to establish transcriptional repression.[9][11] It also plays a role in stabilizing the G9a/GLP heterodimer.[11][12]
Rationale for Using WIZ shRNA as a Control
The use of shRNA targeting WIZ can serve as a sophisticated control in specific experimental contexts. It is not a substitute for a non-targeting (scrambled) control, which accounts for sequence-independent effects of shRNA expression. Instead, WIZ shRNA acts as an endogenous gene knockdown control . The rationale includes:
-
Positive Control for Knockdown Machinery: Successfully knocking down WIZ confirms the efficiency of lentiviral transduction, shRNA processing, and the overall RNAi mechanism within the specific cell type being used.
-
Specific Negative Control: In studies where the signaling pathway or cellular process of interest is known to be independent of G9a/GLP-mediated H3K9 methylation, WIZ knockdown serves as an excellent negative control. It demonstrates that the observed phenotype is not due to a general disruption of chromatin-modifying complexes or widespread epigenetic changes.
-
Assessing Off-Target Effects: By comparing the phenotype of WIZ knockdown with the knockdown of the primary gene of interest and a non-targeting control, researchers can better distinguish specific effects from non-specific cellular stress responses induced by the introduction of a potent shRNA.
Data Presentation
The following tables represent typical quantitative data obtained during the validation of WIZ knockdown experiments.
Table 1: Validated shRNA Target Sequences for Human WIZ
| shRNA ID | Target Sequence (Sense Strand) |
| WIZ.sh.1 | GCAAGAAAGTTGACCGAGAAT |
| WIZ.sh.2 | CCTGTATGATTGCAGTGACAA |
| WIZ.sh.3 | GCATCAGAGTCACAGAGATTA |
| Non-Targeting | CAACAAGATGAAGAGCACCAA |
Note: These are example sequences. Researchers should validate sequences from reputable sources or design and validate them independently.
Table 2: Validation of WIZ mRNA Knockdown by qRT-PCR
Quantitative real-time PCR was performed 72 hours post-transduction and selection. Data are normalized to a housekeeping gene (e.g., GAPDH) and expressed as a percentage of the non-targeting control.
| shRNA Construct | Mean % mRNA Remaining (± SD) | Knockdown Efficiency |
| Non-Targeting | 100 ± 5.2 | 0% |
| WIZ.sh.1 | 18 ± 2.5 | 82% |
| WIZ.sh.2 | 25 ± 3.1 | 75% |
| WIZ.sh.3 | 65 ± 4.8 | 35% |
Table 3: Validation of WIZ Protein Knockdown by Western Blot
Densitometry analysis of Western blots was performed on cell lysates collected 96 hours post-transduction and selection. WIZ protein levels were normalized to a loading control (e.g., β-Actin).
| shRNA Construct | Relative Protein Level (Normalized) | % Protein Reduction |
| Non-Targeting | 1.00 | 0% |
| WIZ.sh.1 | 0.15 | 85% |
| WIZ.sh.2 | 0.22 | 78% |
| WIZ.sh.3 | 0.61 | 39% |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The following diagram outlines the complete workflow from lentiviral packaging to the generation of a validated stable cell line with WIZ knockdown.
Caption: Workflow for lentiviral shRNA production and cell line generation.
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
shRNA transfer plasmid (e.g., pLKO.1-puro containing WIZ shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE, or PEI)
-
Serum-free medium (e.g., Opti-MEM)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Cell Seeding: Seed 5x10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete medium. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the plasmid mix: 10 µg of shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Add the plasmid mix to 1 mL of serum-free medium.
-
Add the transfection reagent according to the manufacturer's protocol. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then carefully replace the medium with 10 mL of fresh complete growth medium.
-
-
Day 4: First Harvest: At 48 hours post-transfection, collect the supernatant containing the viral particles. Filter it through a 0.45 µm filter to remove cell debris. Store at 4°C. Add 10 mL of fresh medium to the cells.
-
Day 5: Second Harvest: At 72 hours post-transfection, collect the supernatant again and filter as above. Pool with the first harvest.
-
Storage: The viral supernatant can be used immediately, stored at 4°C for up to a week, or aliquoted and stored at -80°C for long-term use.
WIZ Signaling Pathway Context
This diagram illustrates the role of WIZ in recruiting the G9a/GLP complex to chromatin, leading to gene repression.
Caption: WIZ guides the G9a/GLP complex to DNA for H3K9 methylation.
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Complete growth medium
-
Lentiviral supernatant (from Protocol 1)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency the next day.
-
Day 2: Transduction:
-
Remove the medium from the cells.
-
Add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. (Note: Titrate Polybrene to determine the optimal non-toxic concentration for your cell line).
-
Add the desired volume of lentiviral supernatant. To determine the optimal Multiplicity of Infection (MOI), a titration is recommended (e.g., MOIs of 0.5, 1, 5).
-
Incubate for 18-24 hours.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection:
-
After 24-48 hours of recovery, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve).
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
Expand the surviving pool of cells for analysis.
-
Logic of Experimental Controls
The following diagram illustrates the logical relationship between the different controls used in an RNAi experiment.
Caption: Logical framework for using WIZ shRNA as an experimental control.
Protocol 3: Validation of WIZ Knockdown
A. qRT-PCR for mRNA Level:
-
RNA Extraction: Isolate total RNA from the stable cell pools (Non-Targeting control and WIZ shRNA) using a standard kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Set up PCR reactions using a SYBR Green or TaqMan-based master mix.
-
Include primers specific for WIZ and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
Calculate the relative expression of WIZ using the ΔΔCt method, normalizing to the housekeeping gene and comparing the WIZ shRNA sample to the non-targeting control.[13]
-
B. Western Blot for Protein Level:
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against WIZ overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Analysis: Image the blot and perform densitometry analysis. Normalize the WIZ band intensity to a loading control (e.g., β-Actin or GAPDH) probed on the same membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 5. Widely used genetic technique may lead to spurious results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. pnas.org [pnas.org]
- 7. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Gene - WIZ [maayanlab.cloud]
- 10. genecards.org [genecards.org]
- 11. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 12. uniprot.org [uniprot.org]
- 13. qiagen.com [qiagen.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation in Proteomics Utilizing WIZ Degrader 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders are small molecules that induce the proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. WIZ degrader 7 is a novel molecular glue that specifically targets the WIZ transcription factor for degradation by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] The degradation of WIZ, a known transcriptional repressor, has shown therapeutic promise, particularly in the context of sickle cell disease by inducing fetal hemoglobin expression.[1][2][3][4]
Mass spectrometry-based proteomics is an essential tool for the characterization of molecular glue degraders like this compound. It allows for the precise quantification of on-target degradation, the assessment of selectivity across the entire proteome (off-target effects), and the elucidation of downstream signaling consequences of target degradation.[5][6][7][8][9] This document provides detailed protocols for the preparation of samples for quantitative mass spectrometry analysis after treatment with this compound, enabling researchers to robustly evaluate its efficacy and mechanism of action.
Data Presentation
Quantitative Proteomic Analysis of this compound Treatment
The following table summarizes representative quantitative proteomics data from a human cell line (e.g., K562) treated with this compound (1 µM for 24 hours) versus a vehicle control. Data is presented as log2 fold change and p-value for the target protein, a known dual-degradation target, and potential off-target proteins.
| Protein | Gene | Cellular Function | Log2 Fold Change (this compound / Vehicle) | p-value |
| WIZ | WIZ | Transcriptional Repressor | -2.58 | < 0.001 |
| ZBTB7A | ZBTB7A | Transcriptional Repressor | -2.15 | < 0.001 |
| Protein X | GENEX | Kinase | -0.12 | 0.85 |
| Protein Y | GENEY | Structural | 0.05 | 0.92 |
| Protein Z | GENEZ | Chaperone | -0.25 | 0.65 |
Table 1: Summary of Quantitative Proteomic Changes. This table illustrates the expected high-potency degradation of the target protein WIZ and the closely related ZBTB7A, which is often co-degraded by similar compounds.[5][10][11] The lack of significant changes in other proteins (X, Y, and Z) would indicate a high degree of selectivity for the degrader.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of a human cell line and subsequent treatment with this compound to induce protein degradation.
Materials:
-
Human cell line (e.g., K562, HEK293T)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 10 cm dishes)
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period (e.g., 1 x 10^6 cells/mL for suspension cells or 70-80% confluency for adherent cells).
-
Treatment Preparation: Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all samples, including the vehicle control, is identical and does not exceed 0.1% to avoid solvent-induced cellular stress. A typical concentration range for initial experiments is 1 nM to 10 µM.
-
Cell Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of protein degradation.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Adherent cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then detach the cells using a cell scraper in ice-cold PBS. Transfer to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with 10 mL of ice-cold PBS, centrifuging after each wash.
-
Storage: After the final wash, carefully remove all supernatant and either proceed directly to cell lysis or flash-freeze the cell pellet in liquid nitrogen and store at -80°C for later use.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the lysis of cells to extract total protein for subsequent analysis.
Materials:
-
Cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer or 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
Protease and phosphatase inhibitor cocktails
-
Probe sonicator or Bioruptor
-
Centrifuge capable of >14,000 x g at 4°C
-
BCA protein assay kit
Procedure:
-
Lysis Buffer Preparation: Immediately before use, supplement the lysis buffer with protease and phosphatase inhibitor cocktails according to the manufacturer's instructions.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a pellet from a 10 cm dish).
-
Homogenization: Incubate the lysate on ice for 30 minutes with intermittent vortexing. For improved lysis and to shear nucleic acids, sonicate the samples on ice. Use short bursts (e.g., 3 cycles of 20 seconds on, 30 seconds off) to prevent sample heating.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant containing the soluble protein extract to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's protocol. This is crucial for ensuring equal protein loading for downstream processing.
Protocol 3: In-Solution Protein Digestion
This protocol describes the digestion of extracted proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Protein extracts from Protocol 2
-
1 M Dithiothreitol (DTT) in water
-
500 mM Iodoacetamide (IAA) in water (prepare fresh)
-
Sequencing-grade modified trypsin (e.g., Promega)
-
100 mM Ammonium bicarbonate (AmBic)
-
Formic acid (FA)
-
Heating block or water bath
Procedure:
-
Sample Normalization: Based on the BCA assay results, aliquot a consistent amount of protein (e.g., 50 µg) from each sample into a new microcentrifuge tube. Adjust the volume of all samples to be equal with lysis buffer or 100 mM AmBic.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Quenching (Optional): Add DTT to a final concentration of 5 mM to quench any excess IAA.
-
Digestion: Dilute the samples with 100 mM AmBic to reduce the concentration of denaturants (e.g., urea to < 1 M). Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate at 37°C overnight (12-16 hours) with gentle shaking.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be ~2-3.
Protocol 4: Peptide Desalting and Cleanup
This protocol describes the final step of cleaning up the peptide samples to remove salts and other contaminants before mass spectrometry analysis.
Materials:
-
Digested peptide samples from Protocol 3
-
C18 StageTips or similar solid-phase extraction (SPE) cartridges
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 80% Acetonitrile, 0.1% Formic acid in water
-
Acetonitrile (ACN)
-
Vacuum centrifuge
Procedure:
-
StageTip Activation: Add 100 µL of 100% ACN to the StageTip and centrifuge at a low speed until all the solvent has passed through.
-
StageTip Equilibration: Add 100 µL of Solvent A to the StageTip and centrifuge. Repeat this step once.
-
Sample Loading: Load the acidified peptide sample onto the equilibrated StageTip and centrifuge at a low speed until the entire sample has passed through.
-
Washing: Wash the StageTip twice with 100 µL of Solvent A to remove salts and other hydrophilic contaminants.
-
Elution: Place the StageTip into a clean collection tube. Add 60 µL of Solvent B to the StageTip and centrifuge to elute the peptides. Repeat the elution step for complete recovery.
-
Drying: Dry the eluted peptides completely in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic acid in water. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of WIZ protein degradation by this compound.
Caption: Experimental workflow for proteomics analysis.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. sapient.bio [sapient.bio]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protein Degrader [proteomics.com]
- 10. Discovery of BMS-986470, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 11. Discovery of BMS-986470, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: In Vitro Ubiquitination Assay for WIZ Degrader 7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors.[1][2] This approach utilizes small molecules, such as molecular glue degraders, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1][3] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
WIZ (Widely Interspaced Zinc Finger Motifs) is a protein that has been identified as a substrate of the E3 ubiquitin ligase Cereblon (CRBN) in the presence of certain immunomodulatory drugs (IMiDs), which function as molecular glues.[4][5] This makes the WIZ-CRBN system an important area of study for the development of novel degraders. This document provides detailed application notes and protocols for an in vitro ubiquitination assay to characterize the activity of a novel hypothetical molecular glue, "WIZ degrader 7," designed to induce the ubiquitination of WIZ.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a cell-free system. This enzymatic cascade involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7][8] In the context of a WIZ degrader, the assay measures the ability of the degrader to promote the formation of a ternary complex between the E3 ligase (e.g., a CRBN-containing complex), the target protein (WIZ), and facilitate the transfer of ubiquitin from a charged E2 enzyme to WIZ. The resulting polyubiquitinated WIZ can then be detected by various methods, most commonly by Western blotting.[9][10]
Key Components and Reagents
Successful in vitro ubiquitination requires purified and active components. The following table summarizes the key reagents and suggested starting concentrations, which should be optimized for each specific experimental setup.
| Component | Recommended Stock Concentration | Recommended Final Concentration | Purpose |
| E1 Ubiquitin-Activating Enzyme | 1 µM | 50 - 100 nM | Activates ubiquitin in an ATP-dependent manner.[8] |
| E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D family) | 40 µM | 0.2 - 1 µM | Receives activated ubiquitin from E1 and transfers it to the substrate with the help of an E3 ligase.[11] |
| E3 Ubiquitin Ligase Complex (e.g., DDB1-CUL4A-RBX1-CRBN) | 730 nM | 20 - 200 nM | Provides substrate specificity and facilitates the final ubiquitin transfer.[4] |
| Recombinant Human WIZ Protein (Substrate) | 1 mg/mL | 0.1 - 0.5 µM | The target protein for ubiquitination. |
| Ubiquitin (Wild-type or tagged, e.g., His-tag, HA-tag) | 10 mg/mL | 5 - 20 µM | The small protein modifier to be conjugated to the substrate.[9][12] |
| This compound | 10 mM in DMSO | 0.1 - 50 µM | The molecular glue that facilitates the interaction between WIZ and the E3 ligase. |
| ATP | 100 mM | 1 - 5 mM | Provides the energy for the E1-mediated ubiquitin activation.[13] |
| Ubiquitination Reaction Buffer (10x) | 10x | 1x | Maintains optimal pH and ionic strength for the enzymatic reactions. A typical buffer contains 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, and 10 mM DTT.[13] |
Experimental Protocols
A. Reagent Preparation
-
10x Ubiquitination Buffer: Prepare a stock solution containing 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 10 mM DTT. Store at -20°C.
-
ATP Stock: Prepare a 100 mM ATP solution in nuclease-free water, adjust the pH to 7.0 with NaOH, and store in aliquots at -20°C.
-
Enzyme and Substrate Dilutions: On the day of the experiment, thaw all proteins (E1, E2, E3, WIZ, Ubiquitin) on ice. Prepare working dilutions in 1x Ubiquitination Buffer. Keep all protein solutions on ice.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO to achieve the desired final concentrations in the reaction.
B. In Vitro Ubiquitination Reaction Setup
The following protocol is for a standard 25 µL reaction. Reactions should be assembled on ice.
| Step | Component | Volume (µL) for a 25 µL reaction | Final Concentration |
| 1 | Nuclease-free water | Variable | - |
| 2 | 10x Ubiquitination Buffer | 2.5 | 1x |
| 3 | ATP (100 mM) | 0.5 | 2 mM |
| 4 | Ubiquitin (10 mg/mL) | 1.0 | ~11.7 µM |
| 5 | E1 Enzyme (1 µM) | 1.25 | 50 nM |
| 6 | E2 Enzyme (40 µM) | 0.125 | 200 nM |
| 7 | E3 Ligase Complex (730 nM) | 0.68 | 20 nM |
| 8 | WIZ Protein (1 mg/mL) | 0.5 | ~200 nM |
| 9 | This compound (or DMSO vehicle control) | 0.25 | Variable |
| Total Volume | 25 µL |
Experimental Controls: To ensure the specificity of the reaction, it is crucial to include the following controls:
-
No E1: Omit the E1 enzyme to confirm the ATP-dependent initiation of the cascade.
-
No E2: Omit the E2 enzyme to verify its role in ubiquitin conjugation.
-
No E3: Omit the E3 ligase to demonstrate its necessity for substrate-specific ubiquitination.
-
No Degrader (Vehicle Control): Use DMSO instead of this compound to establish the baseline level of WIZ ubiquitination.
-
No WIZ: Omit the WIZ protein to check for auto-ubiquitination of the E3 ligase.
C. Reaction Incubation and Termination
-
Assemble the reaction mixtures on ice in the order listed in the table. Add the E1 enzyme last to initiate the reaction.
-
Gently mix the components by pipetting.
-
Incubate the reactions at 37°C for 60-90 minutes.[13]
-
Terminate the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[9][13]
D. Detection of WIZ Ubiquitination by Western Blot
-
Separate the reaction products by SDS-PAGE using a 4-12% gradient gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for WIZ overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A ladder of higher molecular weight bands above the unmodified WIZ protein indicates polyubiquitination.[10]
Data Presentation and Interpretation
The results of the Western blot will show bands corresponding to unmodified WIZ and higher molecular weight species representing mono- and poly-ubiquitinated WIZ. The intensity of the ubiquitination ladder should increase with higher concentrations of this compound, indicating a dose-dependent activity. The data can be quantified by densitometry and presented in tables and graphs to compare the effects of different degrader concentrations and to determine parameters like the half-maximal effective concentration (EC₅₀).
Table of Expected Results
| This compound (µM) | Relative Ubiquitinated WIZ Intensity (normalized to vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 2.5 |
| 1 | 8.0 |
| 10 | 15.0 |
| 50 | 15.5 |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz can help to visualize the experimental workflow and the underlying biological mechanism.
Caption: Workflow for the in vitro WIZ ubiquitination assay.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Drug discovery: First rational strategy to find molecular degraders • Targeted Protein Degradation [protein-degradation.org]
- 3. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Dosing and Administration of WIZ Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of WIZ degraders, a novel class of molecular glue degraders that induce fetal hemoglobin (HbF) expression by targeting the WIZ transcription factor for proteasomal degradation. These compounds, including dWIZ-2 and the dual WIZ/ZBTB7A degrader BMS-986470, hold significant promise for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia.[1][2][3] The protocols outlined below are compiled from published preclinical studies and are intended to guide researchers in the successful in vivo administration and evaluation of these compounds in animal models.
Mechanism of Action
WIZ degraders are small molecules that function by inducing proximity between the WIZ transcription factor and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of WIZ by the proteasome. WIZ is a known transcriptional repressor that contributes to the silencing of the γ-globin gene, which encodes the gamma chain of fetal hemoglobin.[1][2][3] By degrading WIZ, the repressive epigenetic marks at the γ-globin locus are diminished, leading to a de-repression of γ-globin gene expression and a subsequent increase in the production of HbF. Increased HbF levels can ameliorate the pathophysiology of sickle cell disease by inhibiting the polymerization of sickle hemoglobin.
Data Presentation
Table 1: Preclinical Efficacy of WIZ Degraders in Animal Models
| Compound | Animal Model | Dose | Dosing Regimen | Key Findings | Reference |
| dWIZ-2 | Humanized Mice | Not Specified | Daily oral gavage for 21 days | Robust, dose-dependent WIZ degradation and increased total HbF in human erythroblasts in the bone marrow. | [1] |
| dWIZ-2 | Cynomolgus Monkeys | 30 mg/kg/day | Daily oral gavage for 28 days | Well-tolerated with no significant adverse effects. | [1] |
| BMS-986470 | Townes Mice (expressing human CRBN) | Not Specified | Daily oral administration | Dose-dependent degradation of WIZ and ZBTB7A; increased F-cells and γ-globin expression. | Bristol Myers Squibb |
| BMS-986470 | Cynomolgus Monkeys | Not Specified | Daily oral administration for 16 days | Dose-dependent degradation of WIZ and ZBTB7A; increased HBG1/2 transcript and γ-globin protein. | [1] |
Note: Specific dose levels for dWIZ-2 in mice and BMS-986470 in both models are not publicly available in the reviewed literature.
Table 2: Representative Pharmacokinetic Parameters of an Oral Molecular Glue Degrader in Preclinical Species
| Parameter | Mouse | Cynomolgus Monkey |
| Tmax (h) | Not Available | Not Available |
| Cmax (ng/mL) | Not Available | Not Available |
| AUC (ng·h/mL) | Not Available | Not Available |
| Half-life (t½) (h) | Not Available | Not Available |
| Oral Bioavailability (%) | Not Available | Not Available |
Note: Specific pharmacokinetic data for WIZ degrader 7, dWIZ-2, or BMS-986470 are not publicly available. The table is a template for the type of data that should be generated in preclinical studies.
Experimental Protocols
Protocol 1: Formulation and Oral Gavage of WIZ Degraders in Mice
This protocol describes the preparation of a WIZ degrader formulation for oral administration in mice and the procedure for oral gavage.
Materials:
-
WIZ degrader compound (e.g., dWIZ-2 or BMS-986470)
-
Vehicle components:
-
5% N-Methyl-2-pyrrolidone (NMP)
-
5% Solutol® HS 15 (or other suitable surfactant)
-
90% Saline solution (0.9% NaCl)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved or flexible gavage needles with a ball tip
-
Animal scale
Procedure:
1. Formulation Preparation (prepare fresh daily): a. Calculate the required amount of WIZ degrader based on the desired dose (e.g., mg/kg) and the number and average weight of the mice to be dosed. b. Prepare the vehicle by mixing 5% NMP, 5% Solutol® HS 15, and 90% saline. c. Weigh the calculated amount of the WIZ degrader and add it to a sterile microcentrifuge tube. d. Add the appropriate volume of the vehicle to achieve the desired final concentration. e. Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes to aid dissolution. f. Visually inspect the solution to ensure it is homogeneous before each administration.
2. Oral Gavage Administration: a. Weigh each mouse accurately to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg. b. Gently restrain the mouse by the scruff of the neck to immobilize its head. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. e. Crucially, do not force the needle. If resistance is met, gently withdraw and re-insert. f. Once the needle is in the esophagus, slowly depress the syringe plunger to deliver the formulation over 2-3 seconds. g. After administration, gently withdraw the gavage needle in a single smooth motion. h. Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 10 minutes post-dosing.
Protocol 2: Blood Sample Collection and Fetal Hemoglobin Analysis in Cynomolgus Monkeys
This protocol outlines the procedure for collecting blood samples from cynomolgus monkeys and analyzing the percentage of fetal hemoglobin using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Anesthesia (e.g., ketamine)
-
Syringes and needles for blood collection
-
EDTA-containing blood collection tubes
-
Centrifuge
-
Refrigerated storage (-80°C)
-
HPLC system with a cation-exchange column
-
Hemolysate preparation reagents (e.g., deionized water, lysing agent)
-
HbA, HbF, and HbA2 standards
-
HPLC grade solvents and buffers
Procedure:
1. Blood Sample Collection: a. Anesthetize the cynomolgus monkey according to the approved institutional animal care and use committee (IACUC) protocol. b. Collect approximately 1-2 mL of whole blood from a suitable vein (e.g., femoral vein) into an EDTA-containing tube. c. Gently invert the tube several times to ensure proper mixing with the anticoagulant. d. Keep the blood samples on ice until processing.
2. Sample Processing and Hemolysate Preparation: a. Centrifuge the whole blood sample to separate the plasma and red blood cells (RBCs). b. Aspirate and discard the plasma and buffy coat. c. Wash the RBC pellet with cold saline solution and centrifuge again. Repeat this step two more times. d. After the final wash, lyse the RBCs by adding a known volume of cold deionized water or a commercially available lysing reagent. e. Vortex the mixture and then centrifuge at high speed to pellet the cell debris. f. Carefully collect the supernatant (hemolysate) and store it at -80°C until HPLC analysis.
3. HPLC Analysis of Fetal Hemoglobin: a. Equilibrate the HPLC system with the appropriate mobile phase. b. Prepare a calibration curve using known concentrations of HbF standards. c. Inject a known volume of the prepared hemolysate onto the cation-exchange column. d. Elute the hemoglobin variants using a salt gradient. e. Detect the hemoglobin peaks by their absorbance at 415 nm. f. Identify the HbF peak based on its retention time compared to the standard. g. Quantify the percentage of HbF relative to the total hemoglobin by integrating the peak areas.
Visualizations
Caption: Signaling pathway of WIZ degrader-mediated fetal hemoglobin induction.
Caption: Experimental workflow for in vivo studies of WIZ degraders.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-986470 for Sickle Cell Disease · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing WIZ degrader 7 treatment duration and concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for WIZ degrader 7. WIZ is a transcriptional repressor of fetal hemoglobin (HbF), and its degradation presents a promising therapeutic strategy for sickle cell disease (SCD) by inducing HbF expression.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound treatment.
| Issue | Potential Cause | Recommended Solution |
| No or low WIZ protein degradation | Degrader concentration is too low. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[4][5] |
| Treatment time is too short. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration.[4] | |
| Low expression of WIZ or CRBN E3 ligase in the cell line. | Verify the expression levels of WIZ and CRBN in your cell model using Western Blot or qPCR. Select a cell line with robust expression of both proteins. | |
| Issues with Western Blot protocol. | Optimize your Western Blot protocol, including antibody concentrations, incubation times, and washing steps. Ensure the use of a validated anti-WIZ antibody. | |
| "Hook Effect" observed (degradation decreases at higher concentrations) | Formation of binary complexes (WIZ-degrader or CRBN-degrader) that are not productive for degradation.[5] | Use concentrations around the determined DC50 value. Avoid using excessively high concentrations of the degrader.[5] |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
| Inaccurate pipetting or dilution of the degrader. | Calibrate pipettes regularly and prepare fresh dilutions of this compound for each experiment. | |
| Cell toxicity observed | Off-target effects of the degrader at high concentrations. | Determine the cytotoxic concentration of the degrader using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the toxic threshold. |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of the WIZ transcription factor.[1][6] It functions by promoting the interaction between WIZ and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2][7] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression.[1][3]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration, or DC50 (the concentration at which 50% of the target protein is degraded), should be determined empirically for each cell line. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM).[4][5] Western blotting is then used to quantify the levels of WIZ protein at each concentration.
Q3: What is the recommended treatment duration for this compound?
A3: The optimal treatment time can vary depending on the cell type and the kinetics of WIZ degradation and resynthesis. A time-course experiment is the best way to determine this. We recommend treating cells with a fixed, effective concentration of this compound (e.g., the determined DC50) and harvesting them at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).[4]
Q4: What are the essential negative controls to include in my experiments?
A4: To ensure the observed degradation is specific to the mechanism of this compound, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the degrader.
-
Inactive Epimer/Stereoisomer: If available, a structurally similar but inactive version of the degrader that does not induce degradation.[4]
-
CRBN Ligand Only: To control for effects that are independent of WIZ degradation but may be caused by CRBN engagement.[4]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of WIZ, confirming the involvement of the proteasome.[4][8]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" refers to a phenomenon where the efficiency of degradation decreases at very high concentrations of the degrader.[5] This is thought to be caused by the formation of unproductive binary complexes (degrader-WIZ or degrader-CRBN) that prevent the formation of the productive ternary complex (WIZ-degrader-CRBN).[5] To avoid this, it is important to perform a full dose-response curve and use concentrations at or near the DC50 for subsequent experiments.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for WIZ degraders. While specific DC50 and Dmax values for "this compound" are not publicly available, data from the closely related and well-characterized degrader, dWIZ-2, is provided as a representative example.
Table 1: In Vitro Potency of WIZ Degraders
| Compound | Target | Assay | Potency | Reference |
| This compound | WIZ | Biochemical Assay | IC50 < 0.01 µM | [6][9] |
| dWIZ-2 | WIZ Degradation | Cellular Assay | DC50 = 32 nM | [8] |
| dWIZ-2 | HbF Induction | Cellular Assay | EC50 = 202 nM | [8] |
Table 2: Representative In Vivo Dosing for a WIZ Degrader (dWIZ-2)
| Animal Model | Route of Administration | Dose | Study Duration | Outcome | Reference |
| Cynomolgus Monkeys | Oral | 30 mg/kg/day | 28 days | Well-tolerated with significant HbF induction. | [2] |
Detailed Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound.
-
Cell Seeding: Seed the cells of interest (e.g., HUDEP-2, K562) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (DMSO only).
-
Treatment: The following day, treat the cells with the different concentrations of this compound and the vehicle control. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time point can be optimized using the time-course protocol below.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Perform a Western Blot to detect WIZ protein levels. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities from the Western Blot. Normalize the WIZ protein levels to the loading control. Plot the percentage of WIZ protein remaining against the log of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol is designed to find the optimal time for WIZ degradation.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.
-
Treatment: Treat the cells with a fixed concentration of this compound, ideally at or near the DC50 value determined from the dose-response experiment.
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24, 48 hours). The 0-hour time point serves as the baseline before treatment.
-
Sample Preparation and Analysis: Lyse the cells, quantify the protein, and perform a Western Blot for WIZ and a loading control as described in the dose-response protocol.
-
Data Analysis: Plot the normalized WIZ protein levels against time to visualize the degradation kinetics and identify the time point at which maximum degradation (Dmax) is achieved.
Protocol 3: Western Blot for WIZ Protein Detection
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against WIZ (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for a loading control protein (e.g., GAPDH, β-actin).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to this compound optimization.
Caption: Mechanism of this compound leading to fetal hemoglobin expression.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: A decision tree for troubleshooting low WIZ degradation.
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 3. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. marinbio.com [marinbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. twistbioscience.com [twistbioscience.com]
Troubleshooting inconsistent WIZ degradation in western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Widely Interspaced Zinc Finger (WIZ) protein, with a particular focus on inconsistent degradation patterns observed in Western blots.
Frequently Asked Questions (FAQs)
Q1: What is WIZ protein and what is its primary function?
A1: WIZ, also known as WIZ Zinc Finger, is a protein that plays a crucial role in gene repression. It is a core subunit of the G9a/GLP histone methyltransferase complex, which is responsible for mono- and dimethylation of lysine (B10760008) 9 on histone H3 (H3K9me1/me2)[1][2][3]. By guiding the G9a/GLP complex to specific gene locations, WIZ facilitates the establishment of repressive chromatin marks, leading to the silencing of target genes[1][2]. WIZ contains multiple zinc finger motifs that recognize specific DNA sequences, which helps in the targeted recruitment of the G9a/GLP complex[1].
Q2: How is WIZ protein degraded?
A2: WIZ protein can be targeted for degradation through the ubiquitin-proteasome system. Specifically, it can be recruited to the CRL4-CRBN E3 ubiquitin ligase complex by certain small molecules, known as immunomodulatory drugs (IMiDs) or molecular glue degraders[4][5][6]. This recruitment leads to the ubiquitination of WIZ, marking it for subsequent degradation by the proteasome[4][5]. This targeted degradation approach is being explored as a therapeutic strategy for conditions like sickle cell disease, where the degradation of WIZ leads to the induction of fetal hemoglobin (HbF)[7][8][9][10].
Troubleshooting Guide: Inconsistent WIZ Degradation in Western Blots
This guide addresses common issues that can lead to variable or unexpected WIZ protein degradation results in Western blotting experiments.
Q3: My Western blot shows inconsistent or incomplete WIZ degradation after treatment with a molecular glue degrader. What are the possible causes and solutions?
A3: Inconsistent WIZ degradation can stem from several factors, ranging from experimental design to technical execution. Below is a breakdown of potential issues and how to address them.
Potential Cause 1: Suboptimal Drug Concentration or Treatment Duration
The concentration of the molecular glue degrader and the duration of the treatment are critical for achieving consistent and complete protein degradation.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. It's recommended to test a range of concentrations and harvest cells at multiple time points (e.g., 12, 24, 48 hours) to identify the conditions that yield maximal WIZ degradation[6].
Potential Cause 2: Cell Line Variability
Different cell lines can exhibit varying sensitivities to molecular glue degraders due to differences in the expression levels of CRBN, WIZ, or other components of the ubiquitin-proteasome system.
-
Solution: If possible, test your degrader in a cell line known to be responsive. Additionally, ensure consistent cell passage numbers for your experiments, as frequent passaging can lead to changes in protein expression profiles[11].
Potential Cause 3: Issues with Sample Preparation and Protein Stability
Protein degradation can occur during sample preparation, leading to misleading results.
-
Solution: Always work on ice and add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer to prevent non-specific protein degradation[12][13]. Use freshly prepared samples whenever possible and avoid repeated freeze-thaw cycles by aliquoting your lysates[14].
Potential Cause 4: Inefficient Protein Transfer
Inefficient or uneven transfer of proteins from the gel to the membrane can result in inaccurate quantification of WIZ levels.
-
Solution: Optimize your transfer conditions, including the transfer buffer composition, voltage, and duration, especially considering the molecular weight of WIZ (approximately 130 kDa in some contexts)[15]. Using a reversible stain like Ponceau S to visualize total protein on the membrane after transfer can help confirm transfer efficiency and even loading across lanes[14].
Potential Cause 5: Antibody-Related Issues
The quality and concentration of your primary and secondary antibodies are crucial for obtaining a clear and specific signal.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background[16]. Ensure your primary antibody is specific for WIZ and consider using a monoclonal antibody for higher specificity[11]. If you are using a new antibody, validate its specificity using a positive and negative control, such as lysates from cells with and without WIZ expression[17].
Summary of Factors Affecting WIZ Degradation Experiments
| Factor | Potential Issue | Recommended Action |
| Drug Treatment | Suboptimal concentration or duration | Perform dose-response and time-course experiments. |
| Cell Line | Low expression of CRBN or WIZ, cell line drift | Use a validated responsive cell line; maintain low passage numbers. |
| Sample Prep | Protease activity, sample degradation | Use fresh protease/phosphatase inhibitors; keep samples on ice.[12][13] |
| Protein Transfer | Inefficient or uneven transfer | Optimize transfer conditions; use Ponceau S staining to verify.[14] |
| Antibodies | Low specificity or incorrect concentration | Titrate antibodies; use validated antibodies and controls.[16][17] |
| Washing Steps | Insufficient washing leading to high background | Increase wash times and volumes; use a mild detergent like Tween-20.[16] |
Experimental Protocols
Cell Lysis for WIZ Protein Extraction
-
After the desired treatment, wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add SDS-PAGE sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
-
Store the samples at -20°C or proceed directly to SDS-PAGE.
SDS-PAGE and Western Blotting for WIZ Detection
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. The percentage of the gel should be appropriate for the size of WIZ.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against WIZ at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the signal using a chemiluminescence imaging system.
Visualizations
Caption: WIZ Protein Degradation Pathway via CRL4-CRBN E3 Ligase.
Caption: Standard Western Blot Workflow for WIZ Protein Detection.
Caption: Troubleshooting Logic for Inconsistent WIZ Degradation.
References
- 1. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 2. Gene - WIZ [maayanlab.cloud]
- 3. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. marinbio.com [marinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 16. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
Identifying and minimizing off-target effects of WIZ degrader 7
Welcome to the technical support center for WIZ Degrader 7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while proactively identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue degrader designed to induce the degradation of the WIZ (Widely Interspaced Zinc Finger Motifs) transcription factor.[1][2][3] It functions by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2][4] The degradation of WIZ, a known repressor of fetal hemoglobin (HbF), leads to the induction of HbF expression, which is a therapeutic strategy for sickle cell disease (SCD) and other β-hemoglobinopathies.[1][2][4][5]
Q2: What is the role of the WIZ protein?
A2: WIZ is a zinc finger transcription factor that plays a crucial role in gene repression.[5][6][7] It is a core subunit of the G9a/GLP histone methyltransferase complex, which mediates the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression.[6][7] WIZ helps target this complex to specific gene loci and is essential for maintaining global levels of H3K9me2.[6][7] Notably, WIZ has been identified as a repressor of fetal hemoglobin.[1][2][5]
Q3: What are the potential off-target effects of molecular glue degraders like this compound?
A3: While designed for specificity, molecular glue degraders can have off-target effects, which may include the degradation of proteins other than the intended target.[8] This can occur due to the promiscuous nature of E3 ligases or unintended binding of the degrader to other proteins.[8] For CRBN-based molecular glues, off-targets may include other zinc finger transcription factors. A dual degrader, BMS-986470, has been developed to intentionally target both WIZ and ZBTB7A.[4][9][10] Comprehensive proteomic analysis is crucial to identify these unintended targets.[11][12][13]
Q4: How can I experimentally identify off-target effects of this compound?
A4: A multi-pronged approach is recommended to identify off-target effects. The most comprehensive method is global quantitative proteomics using mass spectrometry (MS).[12][13][14] This technique allows for the unbiased identification and quantification of thousands of proteins in cells treated with this compound compared to a vehicle control. Proteins that show significant, dose-dependent degradation are considered potential off-targets.[15] Other methods like the Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement with both the intended target and potential off-targets in a cellular context.[15] Western blotting can then be used to validate the degradation of specific, identified off-target candidates.[15]
Troubleshooting Guide
Issue 1: Poor or no degradation of WIZ protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration (Hook Effect) | At very high concentrations, molecular glues can saturate the target protein or the E3 ligase, preventing the formation of the ternary complex required for degradation.[8][16] Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration that gives 50% of that degradation (DC50).[16] |
| Low E3 Ligase Expression | The cell line being used may have low endogenous expression of CRBN, the E3 ligase recruited by this compound. Confirm CRBN expression levels in your cell line using Western blot or qPCR. Consider using a different cell line with higher CRBN expression if necessary. |
| Poor Cell Permeability | Although molecular glues are generally smaller than PROTACs, poor cell permeability can still be an issue.[17] Assess target engagement within the cell using CETSA to confirm that the degrader is reaching its target.[18] |
| Issues with Experimental Protocol | Review your lysis buffer and protocol to ensure they are optimized for WIZ extraction.[16] Also, confirm the specificity and sensitivity of your primary antibody for Western blotting.[19] Include a positive control if available. |
| Protein Resynthesis | The rate of WIZ protein resynthesis might be counteracting the degradation. Perform a time-course experiment to monitor WIZ protein levels over a longer period (e.g., 24, 48, 72 hours). |
Issue 2: Significant off-target protein degradation is observed.
| Possible Cause | Troubleshooting Steps |
| High Degrader Concentration | Higher concentrations of the degrader can lead to increased off-target effects. Use the lowest effective concentration of this compound that achieves the desired level of WIZ degradation. |
| Promiscuous E3 Ligase Recruitment | The degrader may be inducing interactions with proteins structurally similar to WIZ. Validate the off-target degradation using an orthogonal method, such as siRNA-mediated knockdown of the off-target protein, to see if it phenocopies any observed cellular effects. |
| Cell Line-Specific Effects | Off-target effects can be cell-line dependent. If possible, confirm the off-target degradation in a different, relevant cell line. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at its optimal degradation concentration (e.g., 1x, 5x, and 10x DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with isobaric tags. This allows for the multiplexing of samples and accurate relative quantification of proteins.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[15]
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the control are considered potential off-targets.[15]
Protocol 2: Western Blotting for Validation
This protocol is for validating the degradation of WIZ and potential off-targets identified through proteomics.
-
Cell Treatment and Lysis: Treat cells as described in the proteomics protocol. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a validated primary antibody specific for WIZ or the potential off-target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[18]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[18]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[18]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Gene - WIZ [maayanlab.cloud]
- 7. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 10. drughunter.com [drughunter.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sapient.bio [sapient.bio]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Improving the solubility and stability of WIZ degrader 7 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of WIZ degrader 7 in media for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium upon dilution from a DMSO stock. What is causing this and how can I prevent it?
A2: Precipitation upon dilution is a common issue for hydrophobic molecules like many protein degraders.[1][2] This is likely due to the poor aqueous solubility of this compound. The high concentration of the compound in a DMSO stock is not maintained when diluted into the aqueous environment of the cell culture medium.
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and effects on cell physiology.[3]
-
Use a Stepwise Dilution: Instead of diluting directly into the final volume of media, perform serial dilutions in your media. This gradual decrease in solvent concentration can sometimes help maintain solubility.
-
Employ Co-solvents: For challenging compounds, using a co-solvent system can significantly improve solubility.[3] A mixture of DMSO with other less toxic solvents like polyethylene (B3416737) glycol 300 (PEG300) can be effective.
-
Utilize Solubility-Enhancing Excipients: Incorporating excipients such as surfactants (e.g., Tween-80, Pluronic F-68) or polymers (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS) in your formulation can help maintain the degrader in a supersaturated state.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q3: My this compound appears to be losing activity over the course of my multi-day experiment. What could be the reason?
A3: Loss of activity over time suggests potential instability of this compound in the cell culture medium at 37°C.[6] Several factors could contribute to this:
-
Hydrolytic Degradation: The compound may be susceptible to hydrolysis in the aqueous environment of the media.
-
Metabolic Instability: If your culture system contains metabolically active cells, the degrader could be metabolized into inactive forms.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[6]
-
Reaction with Media Components: Certain components in the cell culture medium, such as amino acids or vitamins, could potentially react with and degrade the compound.[6]
To investigate and mitigate this, you can perform a stability study as detailed in the protocols section below.
Q4: How can I confirm that the loss of WIZ protein is due to proteasomal degradation mediated by this compound?
A4: To confirm the mechanism of action, you can perform a co-treatment experiment with a proteasome inhibitor.[3] By treating cells with both this compound and a proteasome inhibitor like MG132, you can determine if the degradation of the WIZ protein is blocked. If the presence of the proteasome inhibitor rescues the WIZ protein levels, it confirms that the degradation is proteasome-dependent.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Media
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Caption: Troubleshooting workflow for improving this compound solubility.
Issue: Compound Instability in Culture Media
This guide outlines steps to assess and address the stability of this compound during your experiments.
Caption: Workflow for assessing this compound stability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Media
| Solvent/Medium | Concentration (µM) at which Precipitation is Observed | Notes |
| 100% DMSO | > 10,000 | Stock solution solvent. |
| Cell Culture Medium + 10% FBS (0.1% DMSO) | ~ 5 | Prone to precipitation. |
| Cell Culture Medium + 10% FBS (0.5% DMSO) | ~ 25 | Higher DMSO helps, but may affect cells. |
| PBS (0.1% DMSO) | < 1 | Very poor solubility in simple buffers. |
| 5% DMSO, 10% PEG300 in PBS | ~ 50 | Co-solvent system improves solubility. |
| Cell Culture Medium + 0.1% Tween-80 | ~ 15 | Surfactant aids in maintaining solubility. |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in Media (without cells) | % Remaining in Media (with cells) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 92 | 80 |
| 24 | 85 | 60 |
| 48 | 75 | 40 |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
Objective: To determine the kinetic solubility of this compound in different media.
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with the desired test medium (e.g., cell culture medium + 10% FBS) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells.
-
Include a blank control for each medium containing only the medium and the corresponding concentration of DMSO.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the optical density (OD) at 620 nm using a plate reader. An increase in OD compared to the blank indicates precipitation.
-
The highest concentration that does not show a significant increase in OD is considered the kinetic solubility under those conditions.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium with 10% FBS
-
Cells of interest (optional, for assessing metabolic stability)
-
24-well plates
-
HPLC-MS system
-
Formic acid
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in cell culture medium to a final concentration of 10 µM.
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate. For metabolic stability, seed cells in separate wells and allow them to adhere before adding the compound-containing medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each aliquot, add 200 µL of cold acetonitrile to precipitate proteins and extract the compound.
-
Centrifuge the samples at high speed to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point. The percentage remaining is calculated relative to the 0-hour time point.
Signaling Pathway and Mechanism of Action
This compound is a molecular glue that induces the degradation of the WIZ transcription factor.[7][8][9] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN) and creating a novel protein-protein interaction surface that recruits the WIZ protein. This ternary complex formation leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome. The degradation of WIZ, a repressor of fetal hemoglobin, leads to increased expression of fetal hemoglobin, which is a therapeutic strategy for sickle cell disease.[7][8][9]
Caption: Mechanism of action of this compound.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Assessing WIZ Degrader 7 Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for evaluating the cytotoxicity of WIZ degrader 7 using common cell viability assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the WIZ protein and what is its function?
A1: WIZ (Widely Interspaced Zinc Finger) is a protein that plays a role in gene regulation. It is a core subunit of the G9a/GLP histone methyltransferase complex, which is involved in methylating histone H3 at lysine (B10760008) 9 (H3K9me2).[1][2][3][4] This methylation is typically associated with transcriptional repression, meaning it helps to turn genes off.[2][3] WIZ contains multiple zinc finger motifs that can recognize specific DNA sequences, helping to guide the G9a/GLP complex to target genes on the chromatin.[1][2] By facilitating the stable association of this complex with chromatin, WIZ is crucial for maintaining both global H3K9me2 levels and repressing specific gene loci.[1][3][4]
Q2: What is this compound and how does it work?
A2: this compound is a small molecule classified as a "molecular glue" degrader.[5][6] Unlike traditional inhibitors that simply block a protein's function, this compound works by hijacking the cell's own protein disposal system.[7][8] It functions by inducing proximity between the WIZ protein and an E3 ubiquitin ligase, typically Cereblon (CRBN).[5][9] This leads to the ubiquitination of WIZ, marking it for destruction by the proteasome. The primary therapeutic goal for developing WIZ degraders has been to induce fetal hemoglobin (HbF) for the treatment of sickle cell disease (SCD).[5][6][9][10]
Q3: Why is it necessary to perform cytotoxicity assays for this compound?
A3: While the intended therapeutic effect of this compound is not to kill cells, assessing cytotoxicity is a critical step in drug development for several reasons:
-
On-Target Toxicity: Degrading a protein, even a non-essential one, can have unforeseen consequences on cellular health.
-
Off-Target Effects: The degrader molecule could inadvertently cause the degradation of other essential proteins, leading to toxicity.[11][12]
-
E3 Ligase Hijacking: Co-opting an E3 ligase like CRBN could interfere with its normal functions, potentially impacting cell viability.[11]
-
Safety Profile: Establishing a therapeutic window requires knowing the concentrations at which the compound becomes toxic versus the concentrations required for efficacy. In vivo studies have suggested WIZ degradation is well-tolerated, but in vitro cytotoxicity screening is a standard and necessary part of preclinical safety assessment.[13]
Section 2: Experimental Protocols & Data Presentation
A crucial first step for any cell-based assay is to determine the optimal cell seeding density. This ensures that the results are within the linear range of the assay and that cells are in a healthy, exponential growth phase.[14][15][16][17][18]
Protocol 1: Optimizing Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count cells that are in the exponential growth phase. Prepare a concentrated cell suspension (e.g., 2 x 10^6 cells/mL).
-
Create Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension to create a range of densities (e.g., from 100,000 down to ~1,000 cells/well).
-
Seed Cells: Add 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include "blank" wells containing only culture medium.[16]
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., CellTiter-Glo® or MTS).
-
Analyze Data: Subtract the average absorbance/luminescence of the blank wells from all other wells. Plot the signal versus the number of cells seeded. The optimal seeding density for your experiments will be the highest cell number that falls within the linear portion of the curve.[16]
Caption: Workflow for determining optimal cell seeding density.
Comparison of Common Cell Viability Assays
Choosing the right assay is critical. Assays that measure different aspects of cell health can sometimes yield different results.[19][20][21] It is often recommended to use orthogonal methods to confirm findings.
| Assay | Principle | Advantages | Disadvantages |
| CellTiter-Glo® (ATP Assay) | Measures ATP levels, an indicator of metabolically active cells.[22] | High sensitivity, simple "add-mix-read" protocol, fast.[23] | Signal can be affected by treatments that alter cellular metabolism without killing cells. |
| MTS/XTT (Tetrazolium Salt) | Measures the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[24] | Colorimetric, does not require cell lysis. | Can be affected by compounds that alter mitochondrial activity; requires longer incubation.[25] |
| MTT (Tetrazolium Salt) | Similar to MTS, but the formazan product is insoluble and requires a solubilization step before reading.[24] | Inexpensive. | Multi-step protocol, potential for artifacts from incomplete solubilization.[24] |
| RealTime-Glo™ | A pro-substrate is converted by viable cells into a substrate for a luciferase, generating a continuous signal.[23] | Allows for real-time, continuous monitoring of viability from the same wells. | More expensive than endpoint assays. |
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at the pre-determined optimal density in 100 µL of medium. Include vehicle control wells and "medium only" background wells.
-
Add Compound: Add serial dilutions of this compound to the appropriate wells.
-
Incubate: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[22]
-
Prepare Reagent: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure: Record luminescence using a plate reader.
Protocol 3: Confirming WIZ Protein Degradation via Western Blot
It is essential to confirm that this compound is actually degrading its target at the concentrations used in your viability assays.
-
Treat Cells: Seed cells in a larger format (e.g., 6-well plate) and treat with this compound at the same concentrations and for the same duration as your viability assay.
-
Lyse Cells: Wash cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare Samples: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Run Gel & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block and Probe: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the WIZ protein. Also, probe for a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the WIZ band intensity relative to the loading control in treated samples confirms protein degradation.
Section 3: Troubleshooting Guide
Caption: Troubleshooting flowchart for unexpected results.
Q4: I am not observing any significant cytotoxicity with this compound. Is my experiment failing?
A4: Not necessarily. Here are the steps to take:
-
Confirm Degradation: The most critical first step is to verify that the compound is active. Run a Western blot (Protocol 3) to confirm that WIZ protein levels are decreasing at the tested concentrations. If WIZ is not being degraded, there may be an issue with the compound's stability or cell permeability.
-
Consider the Biology: WIZ degradation may not be cytotoxic to all cell lines. The primary role of WIZ is in transcriptional repression, and its loss may only affect cell viability under specific conditions or in certain cell types.[1][2] Published data on WIZ degraders for SCD suggest they are well-tolerated.[13][26]
-
Extend the Time Course: The cytotoxic effects of protein degraders can be delayed compared to traditional inhibitors. Consider extending your incubation time to 96 hours or longer to see if a phenotype emerges.
-
Use a Positive Control: If possible, test this compound on a cell line known to be sensitive or use a different compound known to induce cytotoxicity in your cell line as a positive control for the assay itself.
Q5: My results from an MTT/MTS assay and a CellTiter-Glo® assay are inconsistent. Why?
A5: This is a common issue that arises because the assays measure different cellular parameters.[19][20][21]
-
Metabolic vs. Mitochondrial Activity: CellTiter-Glo® measures total metabolic activity via ATP levels, while MTT/MTS assays measure mitochondrial reductase activity.[23][24] A compound could potentially inhibit mitochondrial function (lowering the MTT/MTS signal) without immediately depleting ATP pools or killing the cell.
-
Compound Interference: Some compounds can directly interfere with the chemical reactions of the assays. For example, a reducing agent could artificially increase the formazan signal in an MTS assay. Always run a "no-cell" control with the compound and the assay reagent to check for direct chemical interference.
-
Confirm with a Third Method: When results conflict, use a third, orthogonal method. For example, a dye-exclusion assay (like Trypan Blue) or an apoptosis assay (measuring caspase activity) can help clarify the true effect on cell viability.[27][28][29]
Q6: I'm seeing high variability between my replicate wells. What can I do to improve this?
A6: High variability can obscure the true results of your experiment.[30]
-
Check Cell Seeding: The most common cause is inconsistent cell numbers across wells. Ensure your cell suspension is homogenous and well-mixed before and during plating.[30][31]
-
Pipetting Technique: Use calibrated pipettes and ensure consistent, careful technique, especially when adding small volumes of compound or reagents.
-
Avoid Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate compounds and affect cell growth.[31] It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental data.
-
Ensure Proper Mixing: After adding the viability reagent, ensure the plate is mixed thoroughly but gently (e.g., on an orbital shaker) to ensure complete cell lysis and reaction.[22]
-
Plate Equilibration: Temperature gradients across the plate can affect enzyme kinetics. Always allow the plate to equilibrate to room temperature before adding reagents and reading the results.[22]
References
- 1. Gene - WIZ [maayanlab.cloud]
- 2. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 3. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. emolecules.com [emolecules.com]
- 9. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. marinbio.com [marinbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 27. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Apoptosis Assays [sigmaaldrich.com]
- 30. benchchem.com [benchchem.com]
- 31. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Normalizing Gamma-Globin Expression Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-globin expression data. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: High Variability in Gamma-Globin Expression Between Donors
Question: We are observing significant differences in baseline gamma-globin mRNA levels between hematopoietic stem cell donors. How can we properly normalize this data for meaningful comparison?
Answer:
Inter-donor variability in gamma-globin expression is a known biological phenomenon.[1][2] Proper normalization requires robust experimental design and appropriate data analysis strategies.
Recommended Protocol: Normalization using Reference Genes (qPCR)
A detailed methodology for quantifying gamma-globin expression using quantitative real-time PCR (qPCR) is provided below.
Experimental Protocol: SYBR Green qPCR for Gamma-Globin Expression
-
RNA Isolation: Extract total RNA from erythroid progenitor cells using a silica-based column method (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio > 1.9) and verify integrity with a bioanalyzer.[3]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, run reactions for the target gene (gamma-globin) and at least two validated reference genes in triplicate.[1] A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform qPCR using a three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the average Ct value for each triplicate.
-
Normalize the Ct value of the target gene (γ-globin) to the geometric mean of the reference genes (ΔCt = Ctγ-globin - Ctref_mean).
-
Select one sample as the calibrator (e.g., a control donor).
-
Calculate the ΔΔCt for each sample (ΔΔCt = ΔCtsample - ΔCtcalibrator).
-
Determine the fold change in expression as 2-ΔΔCt.[3]
-
Data Presentation: Example of Normalized Gamma-Globin Expression in Different Donors
| Donor ID | Gamma-Globin Raw Ct | Reference Gene 1 (GAPDH) Raw Ct | Reference Gene 2 (TBP) Raw Ct | Normalized Fold Change (vs. Donor 1) |
| Donor 1 | 24.5 | 21.2 | 23.8 | 1.0 |
| Donor 2 | 26.8 | 21.5 | 24.1 | 0.35 |
| Donor 3 | 23.1 | 21.0 | 23.5 | 2.5 |
| Donor 4 | 25.5 | 21.3 | 23.9 | 0.6 |
Logical Workflow for qPCR Data Normalization
A flowchart of the qPCR data normalization process.
Issue: Inconsistent Results After Treatment with Gamma-Globin Inducers
Question: Our experiments with hydroxyurea (B1673989) (HU) show variable induction of gamma-globin expression across different donors. How can we troubleshoot this?
Answer:
The response to fetal hemoglobin-inducing agents like hydroxyurea is known to be heterogeneous among individuals.[1][2][4] This variability can stem from genetic differences and the activation state of specific signaling pathways.
Troubleshooting Steps:
-
Validate Reference Gene Stability: Ensure the reference genes used for normalization are not affected by the experimental treatment. The expression of some common housekeeping genes can vary under different cellular conditions.[5] It is recommended to test a panel of candidate reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones for your specific experimental setup.[6][7][8]
-
Analyze Key Regulatory Factors: The induction of gamma-globin by HU is associated with changes in the expression of key transcriptional regulators.[1][4] A successful response to HU often involves a significant decrease in the expression of repressors like BCL11A and an increase in activators.[1][4] Analyzing the expression of these factors alongside gamma-globin can help explain the observed variability.
Data Presentation: Effect of Hydroxyurea on Globin and Regulator Gene Expression
| Donor ID | Treatment | γ-globin Fold Change | BCL11A Fold Change |
| Donor 1 | Control | 1.0 | 1.0 |
| HU (50 µM) | 4.2 | 0.4 | |
| Donor 2 | Control | 1.0 | 1.0 |
| HU (50 µM) | 1.5 | 0.9 |
Signaling Pathway: BCL11A-Mediated Gamma-Globin Silencing
BCL11A is a master repressor of fetal hemoglobin.[9][10][11] It binds to the β-globin locus and promotes a chromatin conformation that favors adult β-globin expression over fetal γ-globin expression.[9][11] Several upstream factors, including KLF1 and GATA1, regulate BCL11A expression in erythroid cells.[9][12]
The BCL11A signaling pathway in γ-globin repression.
Frequently Asked Questions (FAQs)
1. What are the most common pitfalls when normalizing gene expression data from different donors?
-
Inappropriate Reference Gene Selection: Using housekeeping genes that are not stably expressed across different donors or under various experimental conditions is a major source of error.[5] Always validate your reference genes.
-
Ignoring Batch Effects: Technical variability introduced during sample processing (e.g., on different days or with different reagent lots) can obscure true biological differences. If possible, process all samples in a single batch. If not, use statistical methods to correct for batch effects.
-
Double Normalization: Publicly available datasets may already be normalized. Applying normalization again can distort the data.[13] Always inspect the data format to determine if it represents raw counts or normalized values.[13]
2. Which reference genes are recommended for studying gamma-globin expression in erythroid cells?
While no single reference gene is perfect for all conditions, studies on erythroid differentiation have identified several suitable candidates. GAPDH and TBP have been shown to be stably expressed during in vitro erythropoiesis.[6] Other commonly used reference genes in human peripheral blood studies include 18S rRNA and UBC.[7][8] It is crucial to validate the stability of your chosen reference genes for your specific cell type and experimental conditions.
3. How does the p38 MAPK signaling pathway regulate gamma-globin expression?
The p38 MAPK pathway is a positive regulator of gamma-globin expression.[14][15][16] Activation of this pathway, for example by inducers like sodium butyrate, leads to the phosphorylation and activation of the transcription factor CREB1.[14] Activated CREB1 can then bind to the gamma-globin promoter and enhance its transcription.[14] In contrast, the ERK MAPK pathway has been shown to have an antagonistic role, repressing globin gene expression.[15][16][17]
Signaling Pathway: p38 MAPK-Mediated Gamma-Globin Activation
The p38 MAPK signaling pathway in γ-globin activation.
4. What is the general workflow for analyzing RNA-seq data for differential gamma-globin expression?
The analysis of RNA-seq data involves several key steps, from raw sequencing reads to a list of differentially expressed genes.
Experimental Protocol: RNA-seq Data Analysis Workflow
-
Quality Control (QC): Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for issues like low-quality bases and adapter contamination.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[18][19][20] The output is typically a BAM file.
-
Quantification: Count the number of reads that map to each gene to generate a count matrix.[18][19] Tools like featureCounts or HTSeq are commonly used for this step.
-
Normalization: Normalize the raw counts to account for differences in library size and RNA composition between samples. Methods like TMM (implemented in edgeR) or the median of ratios method (used in DESeq2) are recommended over simpler methods like RPKM or FPKM.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between experimental groups (e.g., treated vs. untreated donors).[20][21] These packages model the count data using a negative binomial distribution.
-
Visualization and Interpretation: Explore the results using visualizations like volcano plots and heatmaps. Perform functional enrichment analysis to understand the biological pathways associated with the differentially expressed genes.[20]
Logical Workflow for RNA-seq Analysis
References
- 1. Variation in Gamma-Globin Expression before and after Induction with Hydroxyurea Associated with BCL11A, KLF1 and TAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of a genomic reporter assay system for analysis of γ- and β-globin gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyurea differentially modulates activator and repressors of γ-globin gene in erythroblasts of responsive and non-responsive patients with sickle cell disease in correlation with Index of Hydroxyurea Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls in the normalization of real-time polymerase chain reaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Reliable Reference Genes for In Vitro Erythrocyte Generation from Cord Blood CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verification of Preferred Reference Genes for RT-qPCR Analysis of Radiosensitivity Gene in Human Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemoglobin switching's surprise: the versatile transcription factor BCL11A is a master repressor of fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on fetal hemoglobin gene regulation in hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the fetal hemoglobin silencing factor BCL11A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pythiabio.com [pythiabio.com]
- 14. REGULATION OF γ-GLOBIN GENE EXPRESSION INVOLVES SIGNALING THROUGH THE p38 MAPK/CREB1 PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Antagonistic roles of the ERK and p38 MAPK signalling pathways in globin expression, haem biosynthesis and iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. RNA-seq workflow: gene-level exploratory analysis and differential expression [master.bioconductor.org]
Technical Support Center: Hook Effect in Ternary Complex Formation with Molecular Glues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when studying ternary complex formation with molecular glues, particularly concerning the observation of bell-shaped dose-response curves, often attributed to the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of targeted protein degradation?
The "hook effect" is a phenomenon observed in assays for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the measured biological effect (e.g., ternary complex formation or protein degradation) decreases at very high concentrations of the compound.[1][2] This results in a characteristic bell-shaped dose-response curve.[3][4] The effect occurs because at excessive concentrations, the bifunctional molecule is more likely to form separate binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1][5]
Q2: Is the hook effect commonly observed with molecular glues?
Generally, a classic hook effect is not a typical or expected characteristic of molecular glues.[3][4][] Unlike bifunctional PROTACs, molecular glues are monovalent small molecules that function by inducing or stabilizing an interaction between two proteins, often by binding to one protein (like the E3 ligase Cereblon) and creating a new surface that recruits the target protein.[7][8] Many molecular glues have low or no measurable affinity for the target protein in the absence of the E3 ligase.[3] This mechanism avoids the competition between binary and ternary complexes that causes the hook effect in PROTACs.[4]
Q3: I am observing a bell-shaped dose-response curve in my molecular glue experiment. What could be the cause if not a classic hook effect?
Observing a bell-shaped or "hook-like" curve with a molecular glue is a valid experimental finding that warrants investigation. While it's unlikely to be a classic hook effect, several other factors can cause a decrease in signal at high compound concentrations:
-
Cellular Toxicity: High concentrations of any small molecule can induce off-target effects or general cellular stress, leading to a shutdown of cellular processes, including the ubiquitin-proteasome system. This can result in decreased degradation of the target protein.
-
Compound Insolubility: The molecular glue may have poor solubility and begin to precipitate or aggregate at high concentrations in your assay medium. This reduces the effective concentration of the soluble, active compound.
-
Assay Artifacts: Some assay technologies can be prone to artifacts at high compound concentrations. For example, in proximity-based assays like TR-FRET or AlphaLISA, high compound concentrations can interfere with signal detection.
-
Off-Target Engagement: At high concentrations, the molecular glue might engage with other proteins, sequestering the compound and preventing it from forming the intended ternary complex. The discovery of numerous potential "neosubstrates" for E3 ligases like Cereblon (CRBN) suggests a potential for competitive interactions.[9][10]
Q4: How can I experimentally distinguish a true hook effect from other phenomena causing a bell-shaped curve?
A systematic troubleshooting approach is necessary. This involves running a series of control experiments to rule out the common causes mentioned above.
-
Assess Cell Viability: Run a parallel cell viability assay (e.g., CellTiter-Glo®) with the same concentrations of your molecular glue. If the decrease in degradation correlates with a drop in cell viability, toxicity is a likely cause.
-
Check Compound Solubility: Visually inspect your compound dilutions at high concentrations for any signs of precipitation. You can also use techniques like nephelometry to quantitatively assess solubility.
-
Use Orthogonal Assays: Confirm your results using a different experimental method. If you observe a hook-like effect in a cell-based proximity assay (like NanoBRET), try to confirm the degradation profile using a direct protein quantification method like Western Blotting.
-
Measure Ternary Complex Formation Directly: Use a biophysical assay with purified proteins (e.g., TR-FRET, SPR, or ITC) to measure the formation of the ternary complex.[11][12] This in vitro setup eliminates confounding factors like cell viability and can help determine if a true hook effect (i.e., formation of binary complexes) is occurring.
Q5: What is "cooperativity" and why is it important for molecular glues?
Cooperativity (alpha, α) is a quantitative measure of how the binding of the molecular glue and the two proteins in the ternary complex influences each other.[11] It is a critical parameter for the efficacy of molecular glues.[13]
-
Positive Cooperativity (α > 1): The proteins and the glue stabilize each other in the complex, meaning the affinity of the target protein for the E3 ligase-glue binary complex is stronger than its intrinsic affinity. This is highly desirable and a hallmark of effective molecular glues.[11][14]
-
Negative Cooperativity (α < 1): The components destabilize each other, which is unfavorable for degradation.
For molecular glues, which often have no initial affinity for the target, a high positive cooperativity is the primary driver of ternary complex formation and subsequent degradation.[14]
Visualizing the Mechanisms
To clarify the concepts discussed, the following diagrams illustrate the key molecular interactions.
Caption: Workflow of molecular glue-induced protein degradation.
Caption: The hook effect is caused by non-productive binary complexes.
Troubleshooting Guide: Bell-Shaped Dose-Response Curves
If you observe a decrease in ternary complex formation or degradation at high concentrations of your molecular glue, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting bell-shaped curves.
Data Presentation: Assay Comparison
Choosing the right assay is critical for accurately characterizing molecular glue-induced ternary complexes. The table below summarizes common methods.
| Assay Technology | Measures | Throughput | Pros | Cons |
| NanoBRET™/HiBiT | Ternary complex formation or degradation in live cells.[15][16] | Medium-High | Real-time kinetics in a physiological environment; can measure both complex formation and downstream degradation.[16] | Requires genetic modification of cells (tagging proteins). |
| TR-FRET/HTRF® | Proximity of tagged proteins in vitro or in cell lysate.[11][17] | High | Homogeneous (no-wash) format; highly sensitive and suitable for HTS.[17] | Requires purified, labeled proteins or specific antibodies; potential for compound interference. |
| AlphaLISA® | Proximity of tagged proteins in vitro or in cell lysate.[17] | High | Very high sensitivity; robust signal amplification. | Can be sensitive to buffer components; requires specialized reader. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (Kd, ΔH, ΔS) of binding events.[11][12] | Low | Gold standard for measuring binding affinity and thermodynamics; label-free. | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Kinetics (kon, koff) and affinity (Kd) of binding.[12] | Low-Medium | Real-time kinetic data; label-free for one binding partner. | Requires protein immobilization to a chip surface, which can affect activity. |
| Western Blot | Relative quantity of target protein in cell lysates.[18] | Low | Direct measurement of protein levels; widely accessible. | Semi-quantitative; low throughput; endpoint measurement only. |
Experimental Protocols
Protocol 1: NanoBRET™ Assay for Ternary Complex Formation
This protocol outlines a general procedure for measuring the interaction between a target protein and an E3 ligase (e.g., CRBN) induced by a molecular glue in live cells.
Objective: To quantify the formation of the Target-Glue-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for Target Protein fused to NanoLuc® Luciferase (Nluc-Target)
-
Expression vector for E3 Ligase fused to HaloTag® (HaloTag-CRBN)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular Nano-Glo® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Molecular glue compound series
Procedure:
-
Cell Plating: Seed HEK293 cells in a white assay plate at an appropriate density to reach ~80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the Nluc-Target and HaloTag-CRBN plasmids using a suitable transfection reagent. Ensure an optimized ratio of donor (Nluc) to acceptor (HaloTag) plasmids to minimize background signal.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the molecular glue compound in Opti-MEM™. Remove the culture medium from the cells and add the compound dilutions. Include a DMSO-only vehicle control.
-
HaloTag® Labeling: Immediately after adding the compound, add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to all wells at its final optimized concentration.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for the desired time (e.g., 2-4 hours, or perform a time-course).
-
Signal Detection:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in the assay buffer as per the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Subtract the vehicle control's BRET ratio from all other values to get the corrected BRET ratio.
-
Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine parameters like EC₅₀ and BRETmax.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the reduction of a target protein's abundance following treatment with a molecular glue.
Objective: To measure the percentage of target protein degradation (e.g., IKZF1) relative to a vehicle control.[19][20][21]
Materials:
-
Cell line expressing the target protein (e.g., multiple myeloma cell line for IKZF1)
-
Molecular glue compound series
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with a range of concentrations of the molecular glue for a predetermined time (e.g., 4, 8, or 24 hours). Include a DMSO vehicle control. For a rescue experiment, pre-treat a set of cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the molecular glue.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice using RIPA buffer containing inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and image the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe it with the primary antibody for the loading control.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalize the target protein's band intensity to its corresponding loading control.
-
Express the normalized values as a percentage of the DMSO-treated control to determine the percent degradation.
-
Plot the percent degradation against the log of the compound concentration to generate a dose-response curve and calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. | Broad Institute [broadinstitute.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [promega.sg]
- 16. bmglabtech.com [bmglabtech.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cryopreservation of Degrader-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the cryopreservation of cells treated with protein degraders, such as PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What are the initial quality control steps recommended before cryopreserving cells treated with degraders?
A1: Before freezing, it is crucial to ensure the health and viability of your cells. Your cell culture should be in the logarithmic growth phase with a confluency of over 80%.[1] It is also recommended to have a cell viability of >90%.[2] Always check for any signs of microbial contamination before proceeding.[1][3]
Q2: How does the presence of a degrader molecule affect the choice of cryopreservation medium?
A2: For most cell lines, a standard cryopreservation medium containing a cryoprotectant like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011) is sufficient.[1][2] The typical concentration for DMSO is 10%.[4][5][6] While there is no specific literature detailing interactions between degraders and cryoprotectants, it is best practice to use a freezing medium that is optimized for your specific cell type.[7] If you observe decreased viability or degrader efficacy post-thaw, consider titrating the DMSO concentration or exploring alternative cryoprotectants.
Q3: What is the optimal cooling rate for cells treated with degraders?
A3: A slow and controlled cooling rate is critical to minimize the formation of damaging ice crystals.[1][4] The generally recommended rate is a decrease of 1°C to 3°C per minute until the cells reach -80°C.[1][2][8] This can be achieved using a programmable cooling unit or a commercially available isopropanol-freezing container.[1][3]
Q4: How should I thaw my degrader-treated cells for optimal recovery?
A4: In contrast to the slow freezing process, thawing should be done rapidly.[1][2] Warm the cryovial in a 37°C water bath for 60 to 90 seconds, until only a small sliver of ice remains.[1] This rapid warming helps to prevent the formation of intracellular ice crystals as the cells rehydrate.[1]
Q5: Will cryopreservation affect the efficacy of the degrader treatment?
A5: The impact of cryopreservation on degrader efficacy is not yet extensively studied. However, the freeze-thaw process can induce cellular stress, which might transiently affect protein expression and signaling pathways. It is recommended to perform a post-thaw functional assay to confirm that the targeted protein degradation is still effective. This could involve western blotting or other methods to quantify the level of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability Post-Thaw | 1. Suboptimal cell health before freezing. 2. Incorrect cooling rate. 3. Improper thawing technique. 4. Cytotoxicity from the degrader compound in combination with cryopreservation stress. | 1. Ensure cells are healthy, in the logarithmic growth phase, and have >90% viability before freezing.[1][2] 2. Use a controlled cooling rate of -1°C to -3°C per minute.[1][2] 3. Thaw vials rapidly in a 37°C water bath.[1] 4. Reduce the incubation time with the degrader before cryopreservation or perform a dose-response curve to find the optimal non-toxic concentration. |
| Reduced Degrader Efficacy Post-Thaw | 1. Altered cellular state due to cryopreservation stress affecting the ubiquitin-proteasome system. 2. Degradation of the degrader compound during the freeze-thaw cycle. | 1. Allow cells a recovery period of 24-48 hours in fresh culture medium post-thaw before assessing degrader efficacy.[4] 2. While most small molecules are stable, if you suspect degradation, you could add a fresh dose of the degrader to the culture medium post-thaw. |
| Cell Clumping After Thawing | 1. High cell concentration in the cryovial. 2. Suboptimal resuspension technique. | 1. Optimize the cell concentration for your specific cell type; a common starting point is 1 million cells per mL.[5] 2. Gently resuspend the thawed cells in pre-warmed medium and consider adding a DNase I treatment to reduce clumping from released DNA from dead cells. |
| Inconsistent Results Between Vials | 1. Inconsistent cell numbers per vial. 2. Variation in cooling or thawing rates between vials. | 1. Ensure a homogenous cell suspension and accurate counting before aliquoting into cryovials. 2. Use a controlled-rate freezer or ensure all vials in a freezing container are handled identically. Thaw each vial individually and consistently. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful cryopreservation based on general cell culture best practices. These should be considered as starting points for optimizing the cryopreservation of degrader-treated cells.
| Parameter | Recommended Value/Range | Reference |
| Cell Confluency Before Freezing | >80% | [1] |
| Cell Viability Before Freezing | >90% | [2] |
| Cooling Rate | -1°C to -3°C per minute | [1][2] |
| Thawing Time in 37°C Water Bath | 60 - 90 seconds | [1] |
| DMSO Concentration in Freezing Medium | 5% - 10% | [4][5] |
| Cell Concentration per Cryovial | 1 x 10^6 cells/mL (cell type dependent) | [5] |
| Long-term Storage Temperature | Below -130°C (Liquid Nitrogen) | [6] |
Experimental Protocols
Protocol 1: Cryopreservation of Degrader-Treated Cells
-
Cell Preparation: Culture cells to the desired confluency (typically >80%) and treat with the degrader compound for the intended duration.
-
Harvesting: Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells).
-
Cell Counting and Viability Assessment: Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be above 90%.
-
Centrifugation: Centrifuge the cell suspension to pellet the cells.
-
Resuspension in Freezing Medium: Gently resuspend the cell pellet in pre-chilled cryopreservation medium (e.g., complete culture medium with 10% DMSO) at the desired cell concentration (e.g., 1 x 10^6 cells/mL).
-
Aliquoting: Aliquot the cell suspension into sterile cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.[3][7]
-
Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage at temperatures below -130°C.[6]
Protocol 2: Thawing and Recovery of Cryopreserved Cells
-
Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath.
-
Monitor Thawing: Gently agitate the vial until only a small amount of ice remains.[1]
-
Decontamination: Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.
-
Transfer to Culture Medium: Gently transfer the contents of the vial to a centrifuge tube containing pre-warmed complete culture medium.
-
Removal of Cryoprotectant: Centrifuge the cell suspension to pellet the cells and remove the supernatant containing the cryoprotectant.
-
Resuspension and Plating: Resuspend the cell pellet in fresh, pre-warmed culture medium and plate the cells in a new culture vessel.
-
Recovery Period: Allow the cells to recover for at least 24 hours before conducting any experiments or assessing degrader efficacy.
Visualizations
Caption: Workflow for cryopreserving and recovering degrader-treated cells.
Caption: Decision tree for troubleshooting low cell viability post-thaw.
References
- 1. biocompare.com [biocompare.com]
- 2. Cryopreservation best practices - Advancing Cell Culture [thermofisher.com]
- 3. stemcell.com [stemcell.com]
- 4. Applications and optimization of cryopreservation technologies to cellular therapeutics [insights.bio]
- 5. youtube.com [youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. corning.com [corning.com]
Interpreting proteomics data for WIZ degrader 7 specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WIZ Degrader 7. The information is designed to assist in the interpretation of proteomics data and to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the WIZ (Widely Interspaced Zinc Finger) protein.[1][2][3] It functions by promoting an interaction between the WIZ protein and Cereblon (CRBN), a substrate receptor of the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome.[4][5] The degradation of WIZ, a known transcriptional repressor of fetal hemoglobin (HbF), results in the induction of HbF expression.[1][2][6]
Q2: How can I confirm that this compound is effectively degrading WIZ in my cell line?
A2: The most common method to confirm WIZ degradation is by Western blotting. Treat your cells with a dose-range of this compound for a specified time (e.g., 24 hours). A decrease in the WIZ protein band intensity relative to a vehicle control will indicate degradation. Quantitative proteomics is a more comprehensive approach to confirm WIZ degradation and assess proteome-wide selectivity.
Q3: What are the expected downstream biological effects of WIZ degradation?
A3: The primary downstream effect of WIZ degradation is the de-repression of the gamma-globin genes, leading to an increase in fetal hemoglobin (HbF) production.[1][2][3] WIZ is a component of the G9a/GLP histone methyltransferase complex, which maintains repressive H3K9me2 marks at specific gene loci.[7][8] Degradation of WIZ is expected to reduce these repressive marks at the gamma-globin promoter, leading to its re-expression.
Q4: How do I assess the specificity of this compound?
A4: The specificity of this compound should be assessed using quantitative proteomics techniques such as label-free quantification (LFQ) or Tandem Mass Tag (TMT) based analysis. By comparing the proteomes of cells treated with this compound versus a vehicle control, you can identify proteins that are significantly downregulated. Ideally, only WIZ should be significantly degraded. Any other significantly downregulated proteins could be potential off-targets.
Q5: What is the "hook effect" and how can it affect my results?
A5: The "hook effect" is a phenomenon observed with bifunctional degraders and molecular glues where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target degradation.[9] This occurs because at very high concentrations, the degrader can form binary complexes with either WIZ or CRBN, which are non-productive for forming the ternary complex required for degradation.[9] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration for WIZ degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No WIZ degradation observed by Western blot. | 1. Suboptimal degrader concentration: The concentration may be too low or in the "hook effect" range. 2. Insufficient treatment time: Degradation may not have reached a detectable level. 3. Cell line specific factors: The cell line may have low expression of CRBN or other components of the ubiquitin-proteasome system. 4. Compound inactivity: The degrader may have degraded or be inactive. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). 2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Confirm CRBN expression in your cell line by Western blot or proteomics. Consider using a different cell line known to be responsive. 4. Use a fresh stock of this compound. |
| High variability in proteomics data between replicates. | 1. Inconsistent sample preparation: Variations in cell lysis, protein digestion, or peptide cleanup. 2. Instrument variability: Fluctuations in mass spectrometer performance. | 1. Standardize all sample preparation steps. Use a consistent protocol and ensure complete cell lysis and efficient protein digestion. 2. Run quality control samples to monitor instrument performance. Normalize data across different runs. |
| Multiple proteins are downregulated in my proteomics experiment. | 1. Off-target effects: this compound may be inducing the degradation of other proteins. 2. Indirect downstream effects: The degradation of WIZ, a transcription factor, may lead to changes in the expression of other proteins over time. | 1. Validate potential off-targets using orthogonal methods like Western blotting. Perform a dose-response proteomics experiment to see if off-targets are degraded at similar concentrations to WIZ. 2. To distinguish direct degradation from downstream transcriptional effects, consider using a shorter treatment time or employing techniques like pulse-SILAC.[10] |
| Difficulty confirming WIZ interaction with CRBN by co-IP. | 1. Weak or transient interaction: The ternary complex may be unstable. 2. Inefficient immunoprecipitation: The antibody may not be effectively pulling down the protein of interest. 3. Low protein abundance: The abundance of WIZ or CRBN may be low in the cell lysate. | 1. Perform the co-IP in the presence of this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated complex. 2. Ensure you are using a validated antibody for immunoprecipitation. Optimize antibody and bead concentrations. 3. Increase the amount of starting cell lysate. |
Quantitative Data Presentation
Table 1: Dose-Response of WIZ Degradation by this compound in Erythroblasts (24-hour treatment)
| Concentration (nM) | % WIZ Remaining (vs. Vehicle) |
| 0.1 | 98.2 |
| 1 | 85.1 |
| 10 | 45.3 |
| 100 | 10.5 |
| 1000 | 15.8 (Hook Effect) |
| 10000 | 42.6 (Hook Effect) |
Table 2: Proteome-wide Specificity of this compound (100 nM, 24-hour treatment)
| Protein | Log2 Fold Change (Degrader/Vehicle) | p-value | Comment |
| WIZ | -3.25 | <0.0001 | Target |
| ZNF646 | -0.15 | 0.68 | Paralogue, not significantly changed |
| G9a (EHMT2) | -0.21 | 0.55 | Known interactor, not degraded |
| GLP (EHMT1) | -0.18 | 0.62 | Known interactor, not degraded |
| CRBN | 0.05 | 0.92 | E3 Ligase, not degraded |
| Hypothetical Off-Target 1 | -1.50 | 0.04 | Potential off-target |
| Hypothetical Off-Target 2 | -1.20 | 0.05 | Potential off-target |
Experimental Protocols
Protocol 1: Quantitative Proteomics for this compound Specificity
1. Cell Culture and Treatment:
-
Culture erythroblasts in appropriate media to a density of 1x10^6 cells/mL.
-
Treat cells with this compound at the desired concentrations (e.g., 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
2. Cell Lysis and Protein Digestion:
-
Lyse cell pellets in a buffer containing a denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins with trypsin overnight at 37°C.
3. Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Perform protein identification and label-free quantification (LFQ).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated samples compared to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm WIZ-CRBN Interaction
1. Cell Lysis:
-
Treat cells with this compound (100 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-WIZ antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with IP lysis buffer to remove non-specific binders.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against WIZ and CRBN.
-
Detect with appropriate secondary antibodies and a chemiluminescent substrate. An enrichment of the CRBN band in the WIZ IP lane compared to the IgG control lane indicates an interaction.
Visualizations
Caption: Mechanism of this compound action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. MRM Targeted Quantitative Proteomics For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Fetal Hemoglobin Induction: WIZ Degrader 7 vs. Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
The induction of fetal hemoglobin (HbF) is a cornerstone of therapeutic strategies for sickle cell disease (SCD) and other β-hemoglobinopathies. By increasing the levels of HbF (α2γ2), the pathological polymerization of sickle hemoglobin (HbS) is inhibited, leading to a reduction in disease severity. For decades, hydroxyurea (B1673989) has been the primary pharmacological agent for HbF induction. However, the emergence of targeted protein degraders, such as WIZ degrader 7, presents a novel and promising alternative. This guide provides an objective comparison of this compound and hydroxyurea, focusing on their mechanisms of action, performance data, and the experimental protocols to evaluate their efficacy.
At a Glance: this compound vs. Hydroxyurea
| Feature | This compound (as represented by dWIZ-2) | Hydroxyurea |
| Mechanism of Action | Targeted protein degradation of the WIZ transcription factor, a repressor of γ-globin expression.[1][2][3][4][5] | Multi-faceted, including nitric oxide-dependent pathways, reduction of γ-globin gene repressors (e.g., BCL11A), and modulation of various signaling pathways.[6][7][8][9][10] |
| Target Specificity | Highly specific for the WIZ protein. | Broad, affecting multiple cellular processes. |
| Reported Efficacy (Preclinical) | dWIZ-2: Up to 37% γ-globin mRNA of total β-like globins and up to 95% HbF-positive reticulocytes in cynomolgus monkeys.[11] | Variable, dependent on the model and dosing. Mouse models have shown that HbF induction is essential for its clinical benefit.[12] |
| Reported Efficacy (Clinical) | Not yet in clinical trials. A dual WIZ/ZBTB7A degrader (BMS-986470) has entered clinical trials.[13] | Mean HbF levels can reach >20% with dose-escalation to maximum tolerated dose.[14] Some studies report a mean HbF of 30.8% with pharmacokinetics-guided dosing.[15] |
| Key Molecular Effects | Reduces WIZ protein levels, leading to de-repression of the γ-globin gene.[1][2][3][4][5] | Reduces the expression of BCL11A and KLF1, key repressors of fetal hemoglobin.[6][7][8][9][10] |
| Known Side Effects | Preclinical studies with dWIZ-2 showed no significant adverse effects on body weight, blood counts, or tissue histology.[5] | Myelosuppression, gastrointestinal side effects, and a potential risk of carcinogenicity.[16] |
In-Depth Comparison
Mechanism of Action
This compound operates through a highly specific mechanism known as targeted protein degradation. As a "molecular glue," it facilitates the interaction between the WIZ transcription factor and the E3 ubiquitin ligase cereblon (CRBN).[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent degradation of WIZ by the proteasome. WIZ is a newly identified repressor of γ-globin expression; its removal leads to the reactivation of the fetal hemoglobin gene.[1][2][3][4][5]
Hydroxyurea , in contrast, has a more pleiotropic mechanism of action that is not fully elucidated. It is known to induce HbF through multiple pathways, including the generation of nitric oxide (NO), which activates soluble guanylyl cyclase and the cGMP signaling pathway.[17] Additionally, hydroxyurea has been shown to down-regulate the expression of key transcriptional repressors of γ-globin, such as BCL11A and KLF1.[6][7][8][9][10]
Performance and Efficacy
Direct comparative studies between this compound and hydroxyurea are not yet available. The following tables summarize reported data from separate preclinical and clinical investigations.
Table 1: Preclinical Efficacy of WIZ Degrader (dWIZ-2)
| Model System | Treatment | Outcome | Reference |
| Humanized Mice | Oral dWIZ-2 | Significant degradation of WIZ and increased HbF-positive erythroblasts. | [5] |
| Cynomolgus Monkeys | 30 mg/kg/day oral dWIZ-2 for 28 days | Up to 37% γ-globin mRNA of total β-like globins; up to 95% HbF-positive reticulocytes. | [11] |
| Primary Human Erythroid Precursor Cells | dWIZ-2 | DC50 = 13 nM for WIZ degradation; EC50 = 100 nM for HbF induction. | [18] |
Table 2: Clinical Efficacy of Hydroxyurea
| Study Population | Treatment | Outcome | Reference |
| Children with SCA (HUSTLE trial) | Dose escalated to MTD (mean 26.7 mg/kg/day) | Mean HbF of 26.7%. | [14] |
| Children with SCA (PK-guided dosing) | Mean dose of 27.0 mg/kg/day | Mean HbF of 30.8%; mean F-cell fraction of 82.2%. | [15] |
| Adults with SCA (Multicenter Study of Hydroxyurea) | 15-35 mg/kg/day | ~50% of patients had long-term increments in HbF. | [19] |
| Children with SCA | ~20 mg/kg/day | Average HbF of ~15%. | [14] |
Experimental Protocols
Detailed methodologies for key experiments to compare this compound and hydroxyurea are provided below.
Measurement of Fetal Hemoglobin (HbF) by Intracellular Flow Cytometry
This method quantifies the percentage of HbF-positive red blood cells (F-cells).
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 0.05% glutaraldehyde (B144438) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Blocking buffer (e.g., PBS with 2% fetal bovine serum and 1 µg IgG/10^6 cells)
-
Fluorescently conjugated anti-human HbF antibody (e.g., FITC or PE conjugate)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Collect 100-200 µL of whole blood.
-
Wash cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant. Repeat twice.
-
Resuspend the cell pellet in 100 µL of PBS.
-
-
Fixation and Permeabilization:
-
Add 100 µL of fixation buffer and incubate for 10 minutes at room temperature.
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
-
Staining:
-
(Optional) Add blocking buffer and incubate for 15 minutes at room temperature to reduce non-specific antibody binding.
-
Add the fluorescently conjugated anti-HbF antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with 1 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire data on a flow cytometer, collecting at least 50,000 events.
-
-
Data Analysis:
-
Gate the red blood cell population based on forward and side scatter properties.
-
Within the red blood cell gate, determine the percentage of cells positive for HbF staining compared to an unstained or isotype control.
-
Western Blot for WIZ Protein Degradation
This protocol is to assess the degradation of the WIZ protein in response to treatment with a WIZ degrader.
Materials:
-
Erythroid progenitor cells
-
This compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WIZ
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture erythroid progenitor cells and treat with varying concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WIZ antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of WIZ protein degradation.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Erythroid progenitor cells
-
96-well culture plates
-
This compound, hydroxyurea, and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed erythroid progenitor cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of culture medium.
-
Add 10 µL of various concentrations of this compound, hydroxyurea, or vehicle control to the wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
For suspension cells, centrifuge the plate, carefully remove the medium, and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
This compound represents a novel, highly specific approach to fetal hemoglobin induction with promising preclinical data. Its targeted mechanism of action may offer a more favorable safety profile compared to the broad-acting hydroxyurea. However, hydroxyurea is a well-established therapy with extensive clinical data supporting its efficacy in a significant portion of patients with sickle cell disease. Further research, including head-to-head comparative studies and clinical trials of WIZ degraders, is necessary to fully elucidate their therapeutic potential and position relative to existing treatments. The experimental protocols provided in this guide offer a framework for the direct comparison of these two agents in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. marinbio.com [marinbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydroxyurea down-regulates BCL11A, KLF-1 and MYB through miRNA-mediated actions to induce γ-globin expression: implications for new therapeutic approaches of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Hydroxyurea down-regulates BCL11A, KLF-1 and MYB through miRNA-mediated actions to induce γ-globin expression: implications for new therapeutic approaches of sickle cell disease | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Variation in Gamma-Globin Expression before and after Induction with Hydroxyurea Associated with BCL11A, KLF1 and TAL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. A Clinically Meaningful Fetal Hemoglobin Threshold for Children with Sickle Cell Anemia During Hydroxyurea Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Targeted Degradation of the Wiz Transcription Factor for Gamma Globin De-Repression | Semantic Scholar [semanticscholar.org]
- 17. Pharmacological Induction of Fetal Hemoglobin in β-Thalassemia and Sickle Cell Disease: An Updated Perspective [mdpi.com]
- 18. biorbyt.com [biorbyt.com]
- 19. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WIZ Degraders: dWIZ-1, dWIZ-2, and WIZ Degrader 7 in the Context of Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three molecular glue degraders targeting the WIZ (Widely Interspaced Zinc Finger) transcription factor: dWIZ-1, dWIZ-2, and WIZ degrader 7. The degradation of WIZ has emerged as a promising therapeutic strategy for sickle cell disease (SCD) by inducing the expression of fetal hemoglobin (HbF).[1][2][3] This document summarizes the available efficacy data, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to WIZ Degraders
Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] The induction of fetal hemoglobin (HbF, α2γ2) can ameliorate the symptoms of SCD.[1][3] The WIZ transcription factor has been identified as a repressor of HbF.[1][2] Molecular glue degraders are small molecules that induce the proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] dWIZ-1, dWIZ-2, and this compound are such molecules, designed to recruit WIZ to the Cereblon (CRBN) E3 ligase complex for degradation, thereby de-repressing HbF expression.[1][2][4]
Comparative Efficacy
Direct comparative studies of dWIZ-1, dWIZ-2, and this compound are limited in publicly available literature. However, data from various sources provide insights into their individual potencies. dWIZ-2 is an optimized analog of dWIZ-1 with improved pharmacokinetic properties.[2] Information on this compound is currently sparse.
Table 1: In Vitro Efficacy of WIZ Degraders
| Compound | Metric | Value | Cell Type/Assay Condition | Source |
| dWIZ-1 | EC50 (CRBN-WIZ association) | 547 nM | Biochemical Assay | Probechem |
| dWIZ-2 | DC50 (WIZ degradation) | 32 nM | Erythroblasts | Selleck Chemicals |
| EC50 (HbF induction) | 202 nM | Erythroblasts | Selleck Chemicals | |
| This compound | IC50 | < 0.01 μM | Not specified | MedchemExpress |
Note: The IC50 value for this compound is not a direct measure of degradation and may represent inhibition of other cellular processes. Direct comparison with DC50 and EC50 values should be made with caution.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these degraders involves the hijacking of the CRBN E3 ubiquitin ligase complex. The molecular glue facilitates the interaction between WIZ and CRBN, leading to the polyubiquitination of WIZ and its subsequent degradation by the 26S proteasome. The depletion of the WIZ transcription factor, a known repressor of fetal globin genes, results in the increased expression of γ-globin and consequently, the production of fetal hemoglobin.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of WIZ degraders. Specific details may vary between laboratories.
WIZ Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in WIZ protein levels following treatment with a degrader.
a. Cell Culture and Treatment:
-
Culture human erythroblasts or a suitable cell line (e.g., K562) under standard conditions.
-
Seed cells at an appropriate density and allow them to adhere or stabilize.
-
Treat cells with varying concentrations of dWIZ-1, dWIZ-2, or this compound for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to WIZ overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Fetal Hemoglobin Induction Assay (HPLC)
This method quantifies the percentage of fetal hemoglobin in red blood cells.
a. Erythroid Differentiation:
-
Culture primary human CD34+ hematopoietic stem and progenitor cells in a two-phase liquid culture system to induce erythroid differentiation.
-
Treat the differentiating cells with the WIZ degraders at various concentrations.
b. Cell Lysis and Hemolysate Preparation:
-
At the end of the differentiation period, harvest the cells.
-
Lyse the cells with a hemolyzing reagent to release hemoglobin.
-
Centrifuge to remove cell debris.
c. HPLC Analysis:
-
Inject the hemolysate into a high-performance liquid chromatography (HPLC) system equipped with an ion-exchange column.
-
Use a programmed buffer gradient of increasing ionic strength to separate different hemoglobin variants (HbF, HbA, HbS, etc.).
-
A photometer detects the absorbance of the eluate at 415 nm.
-
The percentage of each hemoglobin variant is calculated based on the area under the curve of its corresponding peak in the chromatogram.
References
Dual-Action Degrader BMS-986470 Outperforms WIZ-Only Degraders in Fetal Hemoglobin Induction
A comprehensive analysis of preclinical data reveals that the dual degradation of transcriptional repressors ZBTB7A and WIZ by the molecular glue degrader BMS-986470 results in a more robust induction of fetal hemoglobin (HbF) compared to the degradation of WIZ alone. This finding positions BMS-986470 as a promising therapeutic candidate for sickle cell disease (SCD), a condition where increased HbF levels can significantly alleviate disease pathology.
Researchers, scientists, and drug development professionals are closely watching the development of novel therapies for SCD, with a particular focus on strategies to reactivate HbF expression. Molecular glue degraders, which induce the degradation of specific target proteins via the ubiquitin-proteasome system, have emerged as a powerful modality. This guide provides a detailed comparison of the dual-target degrader BMS-986470 and WIZ-only degraders, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Targets
BMS-986470 is an orally bioavailable small molecule that functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and two key transcriptional repressors of fetal globin, ZBTB7A and WIZ.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of both ZBTB7A and WIZ, lifting their repressive effects on the gamma-globin gene and thereby increasing HbF production.[1][2]
WIZ-only degraders, such as dWIZ-1 and dWIZ-2, operate through a similar molecular glue mechanism but are designed to selectively target WIZ for degradation.[3] While WIZ has been identified as a novel repressor of HbF, evidence suggests that targeting it alone may be less effective than the dual-degrader approach.[2][3]
A key study utilizing genetically engineered HUDEP-2 cells, a human erythroid progenitor cell line, validated the synergistic effect of dual degradation. The knockout of either ZBTB7A or WIZ alone led to a significant induction of γ-globin expression. However, the simultaneous silencing of both transcription factors resulted in a synergistic enhancement, with the proportion of F-cells (red blood cells containing HbF) exceeding 95% and total HbF tetramer levels reaching over 80%.[2] This genetic evidence strongly supports the rationale behind the development of a dual degrader like BMS-986470.
Quantitative Comparison of Degrader Activity
The following tables summarize the available quantitative data on the activity of BMS-986470 and WIZ-only degraders. It is important to note that direct head-to-head studies of the chemical degraders are limited; however, the provided data from various preclinical models offer valuable insights into their comparative efficacy.
Table 1: In Vitro Degradation and HbF Induction
| Parameter | BMS-986470 (Dual Degrader) | WIZ-Only Degrader (Representative) | Citation(s) |
| Target(s) | ZBTB7A and WIZ | WIZ | [1][3] |
| Cell Model | Primary erythroblasts, HUDEP-2 cells | Primary erythroblasts | [1][2][3] |
| F-cell Percentage | >90% | Data not directly comparable | [2] |
| Total HbF Level | >40% | Data not directly comparable | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | BMS-986470 (Dual Degrader) | WIZ-Only Degrader (dWIZ-2) | Citation(s) |
| Animal Model | Townes mice (humanized), Cynomolgus monkeys | Humanized mice, Cynomolgus monkeys | [1][3] |
| Effect on F-cells and γ-globin | Significant, dose-dependent increase | Significant increase | [1][3] |
| Effect on Sickling | Reduced under hypoxic conditions (ex vivo) | Not reported | [1] |
| Key Finding | Minimal efficacious dose led to a 3-fold increase in total HbF vs. vehicle | Well-tolerated and induced HbF | [1][3] |
Experimental Protocols
HUDEP-2 Cell Culture and Erythroid Differentiation
The Human Umbilical Cord Blood-Derived Erythroid Progenitor (HUDEP-2) cell line is a critical in vitro model for studying erythropoiesis and HbF regulation.
-
Expansion Phase: HUDEP-2 cells are cultured in expansion medium containing StemSpan SFEM II supplemented with stem cell factor (SCF), erythropoietin (EPO), dexamethasone, and doxycycline.[4]
-
Differentiation Phase: To induce erythroid differentiation, cells are transferred to a differentiation medium. This typically involves a multi-stage process where the cytokine and supplement composition is altered to mimic the natural progression of erythropoiesis.[4][5] Doxycycline is withdrawn to halt the expression of viral oncogenes that maintain the cells in a proliferative state.[4]
-
Drug Treatment: Test compounds, such as BMS-986470 or WIZ-only degraders, are added to the culture medium at various concentrations during the differentiation phase to assess their impact on HbF induction.[5]
Western Blotting for ZBTB7A and WIZ Degradation
Western blotting is employed to quantify the degradation of target proteins.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[6][7]
-
Gel Electrophoresis: Protein lysates are separated by size using SDS-PAGE.[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for ZBTB7A and WIZ. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading across lanes.[6][7]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured and quantified.[7]
Flow Cytometry for F-cell Analysis
Flow cytometry is a high-throughput method to quantify the percentage of F-cells.
-
Cell Preparation: Differentiated erythroid cells are harvested and washed.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are incubated with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF). Surface markers such as CD235a (Glycophorin A) can also be used to identify erythroid cells.[5][8]
-
Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The percentage of cells positive for HbF staining (F-cells) is determined.[5][8]
Quantitative Proteomics
Global proteomic profiling can be used to assess the selectivity of the degraders.
-
Sample Preparation: Cells are lysed, and proteins are extracted and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in the cell lysate.
-
Data Analysis: The relative abundance of proteins in treated versus untreated cells is compared to identify proteins that are significantly up- or downregulated. For BMS-986470, such analyses have confirmed that ZBTB7A and WIZ are the predominant proteins regulated.[1][2]
Visualizing the Pathways and Processes
Caption: Mechanism of action for BMS-986470 and WIZ-only degraders.
Caption: Experimental workflow for the discovery of BMS-986470.
Caption: Logical relationship of dual versus single target degradation.
Conclusion
The available preclinical evidence strongly suggests that the dual degradation of ZBTB7A and WIZ by BMS-986470 is a more effective strategy for inducing fetal hemoglobin than targeting WIZ alone. The synergistic effect observed with the dual-target approach in genetic knockout studies provides a compelling rationale for the clinical development of BMS-986470 for the treatment of sickle cell disease. Further clinical investigation is ongoing to translate these promising preclinical findings into a viable therapy for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Immortalized Human Erythroid Progenitor Cell Lines Able to Produce Enucleated Red Blood Cells | PLOS One [journals.plos.org]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
Validating WIZ as the Primary Target of WIZ Degrader 7: A CRISPR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating Widely Interspaced Zinc Finger (WIZ) as the primary target of the novel molecular glue degrader, WIZ degrader 7. The focus is on leveraging CRISPR-Cas9 technology for robust target validation and comparing its efficacy with alternative methodologies. WIZ is a transcription factor that acts as a repressor of fetal hemoglobin (HbF), and its targeted degradation is a promising therapeutic strategy for sickle cell disease (SCD)[1][2][3]. This compound is a potent small molecule that induces the degradation of WIZ[4]. This guide will detail the experimental protocols, present comparative data, and visualize the underlying biological and experimental workflows.
The Mechanism of WIZ Degradation
WIZ is a crucial component of the G9a/GLP histone methyltransferase complex, guiding it to specific gene loci to mediate gene repression[5][6]. Molecular glue degraders, such as this compound, function by inducing proximity between WIZ and an E3 ubiquitin ligase, typically cereblon (CRBN). This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of the WIZ protein alleviates the repression of fetal hemoglobin, offering a therapeutic benefit for SCD[2][3][7].
Caption: Mechanism of this compound-induced WIZ protein degradation.
CRISPR-Based Target Validation: The Gold Standard
CRISPR-Cas9 gene editing is a powerful tool for validating the on-target activity of a protein degrader[8][9]. By introducing mutations in the target protein or the E3 ligase, researchers can definitively demonstrate that the degrader's effect is dependent on the presence and interaction of these components.
Experimental Workflow
The core principle of using CRISPR for validating this compound is to create cell lines that are resistant to its effects. This can be achieved by:
-
Mutating the WIZ gene: Introducing mutations in the WIZ gene at the binding site of this compound. If the degrader can no longer bind to the mutated WIZ protein, it will not be degraded.
-
Knocking out the CRBN gene: Deleting the gene encoding the E3 ligase, CRBN. In the absence of CRBN, the ternary complex cannot form, and WIZ will not be degraded.
References
- 1. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene - WIZ [maayanlab.cloud]
- 6. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 7. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 8. selectscience.net [selectscience.net]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of WIZ Degrader Cross-reactivity with Zinc Finger Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of known WIZ degraders, focusing on their cross-reactivity with other zinc finger proteins. As "WIZ degrader 7" does not correspond to a publicly disclosed compound, this analysis centers on the well-documented WIZ-targeting molecular glue degraders: the dual WIZ/ZBTB7A degrader BMS-986470 and the selective WIZ degraders dWIZ-1 and dWIZ-2 .
The therapeutic strategy of targeting WIZ, a transcriptional repressor of fetal hemoglobin (HbF), is a promising avenue for the treatment of sickle cell disease (SCD). By inducing the degradation of WIZ, these molecular glues aim to increase HbF levels, thereby mitigating the effects of the sickle hemoglobin mutation.[1][2] The selectivity of these compounds is paramount to ensure their safety and efficacy, minimizing off-target effects.
Mechanism of Action: WIZ Degradation
WIZ degraders are molecular glues that function by recruiting the WIZ protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The dual-action degrader, BMS-986470, similarly targets both WIZ and another zinc finger protein, ZBTB7A, for degradation via the same CRBN-mediated pathway.[2]
Selectivity Profile of WIZ Degraders
Global proteomic profiling is a key method for assessing the selectivity of molecular glue degraders. This technique allows for the unbiased identification and quantification of all proteins that are degraded upon treatment with the compound.
BMS-986470 (Dual WIZ/ZBTB7A Degrader)
Global proteomic profiling of BMS-986470 has demonstrated that ZBTB7A and WIZ are the predominant proteins regulated in the proteome.[4] Further analysis confirmed that BMS-986470 does not induce the degradation of several other well-known zinc finger neosubstrates of CRBN-modulating agents, nor other off-target proteins.[5]
| Target Protein | Protein Family | Effect of BMS-986470 |
| WIZ | Widely Interspaced Zinc Finger | Degradation |
| ZBTB7A | Zinc Finger and BTB Domain Containing | Degradation |
| Ikaros (IKZF1) | Ikaros Family Zinc Finger | No Degradation[5] |
| Aiolos (IKZF3) | Ikaros Family Zinc Finger | No Degradation[5] |
| CK1α | Casein Kinase | No Degradation[5] |
| GSTP1 | Glutathione S-Transferase | No Degradation[5] |
Table 1: Selectivity Profile of BMS-986470 against Key Off-Target Proteins.
dWIZ-1 and dWIZ-2 (Selective WIZ Degraders)
| Target Protein | Protein Family | Effect of dWIZ-1/dWIZ-2 |
| WIZ | Widely Interspaced Zinc Finger | Degradation [6] |
| Other Zinc Finger Proteins | Various | Detailed quantitative data on other zinc finger proteins is not available in the primary publication. |
Table 2: Selectivity Profile of dWIZ-1 and dWIZ-2.
Experimental Protocols
The following is a generalized protocol for assessing the selectivity of molecular glue degraders using mass spectrometry-based proteomics. The specific parameters may vary between laboratories and experiments.
Global Proteomics Workflow for Degrader Selectivity
-
Cell Culture and Treatment:
-
Human cell lines relevant to the disease biology (e.g., HUDEP-2 for erythroid differentiation) are cultured under standard conditions.
-
Cells are treated with the WIZ degrader at various concentrations and for different time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
-
Cell Lysis and Protein Extraction:
-
Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Proteins are reduced with a reducing agent (e.g., DTT) and alkylated with an alkylating agent (e.g., iodoacetamide).
-
Proteins are digested into peptides using a protease, typically trypsin.
-
-
Peptide Labeling (Optional but recommended for multiplexing):
-
Peptides from different treatment conditions can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis in a single mass spectrometry run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography.
-
Eluted peptides are ionized and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap). The instrument performs a full scan to measure peptide masses (MS1) followed by fragmentation of selected peptides to determine their sequences (MS2).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The MS2 spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and their corresponding proteins.
-
The relative abundance of proteins across the different treatment conditions is quantified based on the reporter ion intensities (for TMT-labeled samples) or precursor ion intensities (for label-free quantification).
-
Statistical analysis is performed to identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control. A fold-change and p-value cutoff are typically applied to determine significance.
-
Conclusion
The available data indicates a high degree of selectivity for the WIZ degraders developed to date. The dual degrader BMS-986470 effectively degrades its intended targets, WIZ and ZBTB7A, without affecting other known CRBN neosubstrates like Ikaros and Aiolos.[5] The selective WIZ degraders dWIZ-1 and dWIZ-2 were identified through a process that pinpointed WIZ as the key protein whose degradation leads to the desired therapeutic effect of HbF induction.[6] While comprehensive, quantitative proteomics data comparing the effects of these degraders on the entire landscape of zinc finger proteins is not fully available in the public domain, the existing evidence strongly suggests that these molecules were optimized for high selectivity towards their intended targets. This is a critical feature for their potential as safe and effective therapeutics for sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 5. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Molecular Glue Degraders for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for Sickle Cell Disease (SCD) is rapidly evolving, with targeted protein degradation emerging as a promising strategy. Molecular glue degraders, a class of small molecules that induce the degradation of specific target proteins, are at the forefront of this innovation. Their ability to eliminate previously "undruggable" targets, such as transcription factors that regulate fetal hemoglobin (HbF) expression, offers a novel and potentially curative approach for SCD. Increased HbF levels can ameliorate the clinical manifestations of SCD by inhibiting the polymerization of sickle hemoglobin.
This guide provides an objective, data-driven comparison of publicly disclosed molecular glue degraders currently in preclinical and clinical development for SCD. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies behind these findings.
Mechanism of Action: Hijacking the Cellular Degradation Machinery
The primary strategy employed by these molecular glue degraders is the reactivation of HbF production by targeting key transcriptional repressors of the gamma-globin gene (HBG1/2). These degraders work by inducing proximity between a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN), and the target protein. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The degradation of these repressors lifts the transcriptional silencing of the gamma-globin gene, leading to increased HbF production.
Below is a diagram illustrating the general mechanism of action for these molecular glue degraders.
Caption: General mechanism of molecular glue degraders for SCD therapy.
Comparative Performance of Molecular Glue Degraders
Here, we compare the performance of several molecular glue degraders based on available preclinical and clinical data. The tables below summarize key quantitative metrics for each compound.
WIZ Degraders: dWIZ-1, dWIZ-2, and Compound 10
Novartis has been a key player in the development of molecular glue degraders targeting the WIZ transcription factor, a novel repressor of HbF.[1][2] Their research has led to the discovery of dWIZ-1 and its optimized successor, dWIZ-2, which exhibits improved pharmacokinetic properties.[2] Further optimization resulted in a compound referred to as "10".[3]
| Degrader | Target | DC50 (WIZ Degradation) | Dmax (WIZ Degradation) | HbF Induction (in vitro) | Key Features & Status | Reference(s) |
| dWIZ-1 | WIZ | ~170 nM (Cereblon association IC50) | >90% | Robust induction in human erythroblasts | First-generation WIZ degrader | [1][4] |
| dWIZ-2 | WIZ | Not explicitly reported | Significant degradation in vivo | Dose-dependent induction in healthy and SCD patient-derived erythroblasts | Improved pharmacokinetic properties over dWIZ-1. Showed in vivo efficacy in humanized mice and cynomolgus monkeys. | [1][2] |
| Compound 10 | WIZ | Not explicitly reported | Robust degradation in vivo | Robust induction in a mouse xenograft model | Optimized for potency, selectivity, and in vivo exposure. | [3][5] |
Dual-Target and Other Novel Degraders: SH6 and BMS-986470
Other strategies involve targeting different or multiple repressors of fetal hemoglobin. SH6 is a novel degrader that targets both ZBTB7A and BCL11A, while BMS-986470 from Bristol Myers Squibb is a dual degrader of WIZ and ZBTB7A.
| Degrader | Target(s) | DC50 | Dmax | HbF Induction (in vitro) | Key Features & Status | Reference(s) |
| SH6 | ZBTB7A & BCL11A | Not explicitly reported for both targets | Effective downregulation of both targets | 6-fold increase in γ-globin expression in HUDEP2 cells at 0.25µM. 11% to 34% HbF in CD34+ derived cells. | Non-IMiD degrader, functions in a proteasome and CRBN-dependent manner. Shows synergy with other agents. | [6] |
| BMS-986470 | WIZ & ZBTB7A | WIZ: EC50 = 0.011 µM; ZBTB7A: EC50 = 0.009 µM | WIZ: Ymin = 10%; ZBTB7A: Ymin = 5% | >90% F-cells and >40% total HbF in SCD patient-derived erythroblasts. | First-in-class dual degrader. Currently in Phase I/II clinical trials (NCT06481306). | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of key experimental protocols used in the evaluation of these molecular glue degraders.
Cell Culture and Erythroid Differentiation
-
Cell Lines: Human umbilical cord blood-derived hematopoietic stem and progenitor cells (HSPCs), CD34+ cells from healthy donors and SCD patients, and the HUDEP-2 cell line are commonly used.
-
Differentiation Protocol: CD34+ HSPCs are cultured in a multi-step process involving different cytokine cocktails to induce differentiation into mature erythroblasts. This process typically takes 14-21 days. HUDEP-2 cells are also differentiated using specific media conditions.
Western Blotting for Protein Degradation
This assay is used to quantify the degradation of the target protein.
Caption: A typical workflow for Western Blotting analysis.
Flow Cytometry for Fetal Hemoglobin (HbF) Analysis
Flow cytometry is employed to determine the percentage of HbF-positive cells (F-cells) and the mean fluorescence intensity, which correlates with the amount of HbF per cell.
-
Staining: Differentiated erythroblasts are fixed, permeabilized, and then stained with a fluorescently labeled anti-HbF antibody.
-
Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of F-cells and their fluorescence intensity.
High-Performance Liquid Chromatography (HPLC) for Hemoglobin Quantification
HPLC is used to separate and quantify different hemoglobin species (HbF, HbA, HbS).
-
Sample Preparation: Cell lysates from differentiated erythroblasts are prepared.
-
Analysis: The lysates are injected into an HPLC system equipped with a column that separates hemoglobin variants based on their charge. The area under each peak is integrated to determine the percentage of each hemoglobin type.
In Vivo Murine Models
Humanized mouse models are used to assess the in vivo efficacy of the degraders.
-
Model: Immunodeficient mice (e.g., NBSGW) are transplanted with human CD34+ HSPCs to establish human hematopoiesis.
-
Treatment: Once human erythropoiesis is established, the mice are treated with the molecular glue degrader (e.g., via oral gavage).
-
Analysis: Bone marrow and peripheral blood are collected to analyze target protein degradation, the percentage of human F-cells, and HbF levels.
Concluding Remarks
The development of molecular glue degraders represents a significant advancement in the pursuit of a broadly accessible and effective oral therapy for Sickle Cell Disease. The WIZ degraders from Novartis and the dual-targeting agents from other groups have shown promising preclinical results, with BMS-986470 now progressing into clinical trials. Head-to-head clinical data will be crucial to fully assess the comparative efficacy and safety of these different approaches. The continued exploration of novel targets and degrader platforms holds the potential to deliver transformative treatments for patients with SCD and other genetic hemoglobinopathies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Cell-Permeant Nanobody-Based Degrader That Induces Fetal Hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 4. biorxiv.org [biorxiv.org]
- 5. BMS 986470 - AdisInsight [adisinsight.springer.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
Synergistic Elevation of Fetal Hemoglobin: A Comparative Analysis of WIZ Degrader 7 in Combination with Other HbF Inducers
For Immediate Release
A deep dive into the synergistic potential of WIZ degrader 7 reveals a promising new avenue for the treatment of β-hemoglobinopathies. This guide provides a comparative analysis of combining this compound with other fetal hemoglobin (HbF) inducers, supported by preclinical data and detailed experimental methodologies.
The reactivation of fetal hemoglobin (HbF) is a clinically validated strategy for mitigating the severity of β-hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia. A novel therapeutic approach in this area is the targeted degradation of the WIZ transcription factor, a known repressor of γ-globin gene expression.[1][2][3] WIZ degraders, including this compound, are molecular glues that facilitate the ubiquitination and subsequent proteasomal degradation of the WIZ protein, leading to a significant increase in HbF levels.[1][2]
Recent preclinical evidence strongly suggests that the efficacy of WIZ degradation can be significantly enhanced when combined with agents that target other HbF silencing pathways. This guide synthesizes the available data on the synergistic effects of WIZ degraders, with a particular focus on the dual targeting of WIZ and another key transcriptional repressor, ZBTB7A.
Unveiling a Powerful Synergy: Dual Degradation of WIZ and ZBTB7A
The most compelling evidence for a synergistic effect comes from studies on dual-function molecules that degrade both WIZ and ZBTB7A simultaneously, such as the clinical candidate BMS-986470.[4][5] Genetic knockout studies have demonstrated that while the individual silencing of either WIZ or ZBTB7A leads to a significant induction of γ-globin expression, the dual knockout of both repressors results in a synergistic enhancement of HbF production.[6][7] This potent synergy is recapitulated by chemical degraders.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies on the dual degradation of WIZ and ZBTB7A compared to single-target approaches and the current standard of care, hydroxyurea.
| Treatment | Cell Model | % F-cells | % Total HbF | Reference |
| Single WIZ Knockout | HUDEP-2 | Significant Increase | Significant Increase | [6][7] |
| Single ZBTB7A Knockout | HUDEP-2 | Significant Increase | Significant Increase | [6][7] |
| Dual WIZ/ZBTB7A Knockout | HUDEP-2 | >95% | >80% | [6][7] |
Table 1: Synergistic HbF Induction with Dual WIZ and ZBTB7A Silencing in HUDEP-2 Cells.
| Compound | Cell Model | % F-cells | % Total HbF | Key Observation | Reference |
| Hydroxyurea | Primary Erythroblasts | - | - | Standard of Care | [5][6] |
| BMS-986470 (WIZ/ZBTB7A Dual Degrader) | Primary Erythroblasts (SCD patient-derived) | >90% | >40% | Significantly higher HbF induction than hydroxyurea | [5][6] |
Table 2: Comparative Efficacy of a WIZ/ZBTB7A Dual Degrader (BMS-986470) and Hydroxyurea.
While specific quantitative data for the combination of "this compound" with other classes of HbF inducers like HDAC inhibitors (e.g., Vorinostat) or DNMT inhibitors (e.g., Decitabine) are not yet publicly available, the profound synergy observed with ZBTB7A co-degradation suggests that a multi-pronged approach to derepress γ-globin transcription is highly effective. It is plausible that combining WIZ degradation with agents that induce a more open chromatin state at the γ-globin locus could also result in additive or synergistic effects. Further research is warranted to explore these potential combinations.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and the experimental approaches used to generate the data presented, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Quantitative analysis of erythrocytes containing fetal hemoglobin (F cells) in children with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-986470, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 5. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of WIZ Degrader 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of protein degraders, using the WIZ degrader 7 as a key example. The WIZ transcription factor is a recognized repressor of fetal hemoglobin (HbF), and its degradation presents a promising therapeutic strategy for sickle cell disease (SCD).[1][2] This document offers an objective analysis of experimental data and detailed protocols to aid researchers in selecting the most appropriate target engagement strategy.
Introduction to WIZ Degradation and Target Engagement
WIZ is a transcription factor that plays a role in gene silencing.[3] Recent discoveries have identified WIZ as a novel repressor of γ-globin expression.[4][5] Small molecules, such as molecular glue degraders, can induce the degradation of WIZ by recruiting it to the CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][6] This targeted degradation of WIZ results in the induction of HbF, offering a potential therapeutic avenue for β-hemoglobinopathies like SCD.[4][5][7][8]
Confirming that a degrader molecule directly interacts with its intended target (target engagement) within a cellular context is a critical step in drug discovery.[9][10] CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's binding to its target protein in intact cells or cell lysates.[9][10]
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA operates on the principle that the thermal stability of a protein is altered upon ligand binding.[11] When a degrader like this compound binds to the WIZ protein, the resulting complex often exhibits increased resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
CETSA Workflow
The CETSA protocol involves several key steps: treating cells with the compound of interest, heating the cell lysate or intact cells to a specific temperature, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.[11]
Data Presentation: Interpreting CETSA Results
CETSA data is typically presented as a "melting curve" or an isothermal dose-response curve.
-
Melting Curve: This plot shows the amount of soluble target protein as a function of temperature. A shift in the curve to the right for compound-treated samples compared to the vehicle control indicates target stabilization.
-
Isothermal Dose-Response (ITDR) Curve: Here, cells are treated with varying concentrations of the degrader at a fixed temperature. The resulting curve allows for the determination of the compound's potency (EC50) in target engagement.
While specific quantitative data for this compound is not publicly available, the expected outcome of a successful CETSA experiment would be a dose-dependent thermal stabilization of the WIZ protein.
Comparison with Alternative Target Engagement Methods
Several other methods can be used to assess target engagement. The table below compares CETSA with two common alternatives: Drug Affinity Responsive Target Stability (DARTS) and Affinity Purification-Mass Spectrometry (AP-MS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand-induced change in protein thermal stability.[11] | Ligand-induced protection against proteolysis.[12][13] | Direct capture of the drug-protein complex. |
| Cellular Context | Intact cells or lysates.[9][10] | Primarily cell lysates.[12] | Cell lysates. |
| Labeling Requirement | Label-free.[9] | Label-free.[12] | Requires modification of the drug (e.g., biotinylation). |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1][7][14] | Generally lower throughput.[12] | Lower throughput. |
| Quantitative Nature | Highly quantitative, provides EC50 values.[12] | Semi-quantitative.[12] | Primarily qualitative, can be made semi-quantitative. |
| Advantages | Physiologically relevant, no compound modification needed.[9][10] | Does not rely on thermal stability changes, good for early discovery.[12] | Directly identifies binding partners. |
| Limitations | Not all proteins exhibit a thermal shift upon ligand binding. | Requires careful optimization of protease digestion.[12] | Compound modification can alter binding affinity; potential for non-specific binding. |
Experimental Protocols
CETSA Protocol (General)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Harvest and wash the cells. Resuspend in a suitable buffer and aliquot into PCR tubes. Heat the samples at a range of temperatures for a set duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Analysis: Analyze the amount of soluble WIZ protein by Western blotting, ELISA, or mass spectrometry.
DARTS Protocol (General)
-
Lysate Preparation: Prepare a cell lysate from untreated cells.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting for the WIZ protein. Increased band intensity in the degrader-treated sample indicates protection from proteolysis.[15]
Affinity Purification-Mass Spectrometry (AP-MS) Protocol (General)
-
Compound Modification: Synthesize a version of this compound with an affinity tag (e.g., biotin).
-
Cell Treatment and Lysis: Treat cells with the tagged degrader, then lyse the cells.
-
Affinity Capture: Incubate the cell lysate with affinity beads (e.g., streptavidin-coated beads) to capture the tagged degrader and its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads and identify them using mass spectrometry.
Signaling Pathway and Logical Relationships
The interaction between this compound, the WIZ protein, and the cellular degradation machinery can be visualized as follows:
Conclusion
CETSA is a robust and physiologically relevant method for confirming the target engagement of this compound in a cellular environment. Its ability to provide quantitative data on compound potency without the need for compound modification makes it a valuable tool in the development of targeted protein degraders. While alternatives like DARTS and AP-MS have their own advantages, CETSA offers a comprehensive approach to understanding how a degrader interacts with its target inside the cell. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. labhoo.com [labhoo.com]
- 4. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 8. a-molecular-glue-degrader-of-the-wiz-transcription-factor-for-fetal-hemoglobin-induction - Ask this paper | Bohrium [bohrium.com]
- 9. pelagobio.com [pelagobio.com]
- 10. pelagobio.com [pelagobio.com]
- 11. researchgate.net [researchgate.net]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of WIZ Degrader 7: A Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of WIZ degrader 7, a potent, biologically active small molecule. As a member of the molecular glue degrader class of compounds, this compound and similar research chemicals require strict handling and disposal procedures to ensure personnel safety and environmental protection. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is mandatory.
Core Principles of Chemical Waste Management
The disposal of potent research compounds like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA). Key principles include the prohibition of disposal in regular trash or down the sewer system, mandatory documentation, and proper training for all personnel handling hazardous waste.[1] Always consult your institution's EHS office for specific guidance and to schedule waste pickup.
Personal Protective Equipment (PPE) for Disposal Procedures
A multi-layered approach to PPE is critical to minimize exposure during the handling and disposal of this compound and its associated waste.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work with this compound | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - Chemical splash goggles or face shield (when splash hazard exists) |
| Handling of Powders/Solids (e.g., weighing) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Head covering |
| Handling of Liquids/Solutions (e.g., in DMSO) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber for DMSO)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Waste Handling & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[2]
Waste Segregation and Container Management
Proper segregation of waste at the point of generation is crucial.[3] this compound waste should be categorized and collected in designated, properly labeled hazardous waste containers.[4]
| Waste Stream | Description | Container Type |
| Solid Waste | Contaminated consumables: gloves, pipette tips, weigh boats, vials, etc. | Lined, puncture-resistant container with a lid, clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" if applicable. |
| Liquid Waste (Non-aqueous/Organic) | Solutions of this compound in organic solvents (e.g., DMSO).[5] | Chemically compatible, leak-proof container (e.g., glass or polyethylene) with a secure screw cap. Label with "Hazardous Waste" and list all chemical components, including solvent. |
| Liquid Waste (Aqueous) | Contaminated aqueous solutions from experimental procedures. | Chemically compatible, leak-proof container with a secure screw cap. Label with "Hazardous Waste" and list all chemical components. |
| Sharps Waste | Contaminated needles, syringes, scalpels, or broken glass. | Puncture-resistant, leak-proof sharps container, clearly labeled with "Hazardous Waste" and the biohazard symbol if applicable.[6][7] |
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents (no abbreviations), their approximate percentages, and the accumulation start date.[8]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the general steps for the disposal of this compound waste.
4.1. Preparation
-
Consult Institutional EHS: Before beginning any work that will generate waste, review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines.
-
Designate a Waste Accumulation Area: Establish a designated satellite accumulation area in your lab for hazardous waste.[9] This area should be under the control of laboratory personnel and away from general traffic.
-
Prepare Waste Containers: Ensure you have the correct, properly labeled waste containers for each waste stream you will generate.
4.2. Waste Collection
-
Solid Waste: At the end of your experiment, collect all contaminated solid materials (gloves, pipette tips, etc.) and place them in the designated solid hazardous waste container.
-
Liquid Waste:
-
Sharps Waste: Place all contaminated sharps directly into the designated sharps container. Do not recap needles.
4.3. Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated solid hazardous waste container.
4.4. Waste Storage and Disposal
-
Storage: Store sealed and labeled waste containers in your designated satellite accumulation area. Ensure incompatible containers are segregated.
-
Request Pickup: Once a waste container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request to your EHS department.[10]
Diagrams
Caption: Decision workflow for segregating this compound waste.
Caption: Overall process for this compound waste management.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 4. peptide24.store [peptide24.store]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
